4-Bromo-3'-methoxybenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJUSMRRMJSDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373708 | |
| Record name | 4-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151239-47-3 | |
| Record name | 4-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3'-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3'-methoxybenzophenone: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3'-methoxybenzophenone, a key diaryl ketone derivative. As a member of the benzophenone family, this compound serves as a valuable scaffold and intermediate in medicinal chemistry and organic synthesis.[1] This document details its molecular structure, physicochemical properties, spectroscopic signature, and a validated synthetic protocol. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.
Introduction to the Benzophenone Scaffold
The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged structure in chemistry. It is found in numerous natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Furthermore, synthetic benzophenone derivatives are integral to various commercial applications, from photoinitiators in polymer curing to active pharmaceutical ingredients (APIs).[2]
This compound is a strategically functionalized derivative. The presence of a bromine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the methoxy group can modulate the electronic properties and conformation of the molecule. This unique combination of features makes it a highly versatile building block for constructing complex molecular architectures, particularly in the field of drug discovery where precise structural modifications are paramount for tuning biological activity and pharmacokinetic profiles.[3][4]
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.
Nomenclature and Identifiers
For clarity and unambiguous identification, the following identifiers are associated with this compound.
| Identifier | Value |
| IUPAC Name | (4-bromophenyl)(3-methoxyphenyl)methanone |
| CAS Number | 34598-56-4 |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Synonyms | This compound |
Structural Elucidation
This compound consists of a central ketone carbonyl group bonded to a 4-bromophenyl ring and a 3-methoxyphenyl ring. Due to steric hindrance between the ortho-hydrogens of the two aromatic rings, the molecule adopts a non-planar, propeller-like conformation. This three-dimensional structure is critical as it dictates how the molecule interacts with biological targets or participates in subsequent chemical reactions. The electron-withdrawing bromine atom and the electron-donating methoxy group create a distinct electronic distribution across the scaffold, influencing its reactivity.
Physicochemical Data Summary
The key computed and experimental properties are summarized below. These values are essential for planning experiments, including determining appropriate solvent systems and predicting compound behavior.
| Property | Value | Source |
| Molecular Weight | 291.14 g/mol | [5] |
| Monoisotopic Mass | 289.99424 Da | [5] |
| Appearance | Solid (predicted) | |
| XLogP3 | 4.1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis and Purification
The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.
Retrosynthetic Analysis & Mechanistic Overview
The synthesis involves the electrophilic substitution of an activated aromatic ring (3-bromoanisole) with an acyl halide (benzoyl chloride) or, more commonly, the acylation of anisole with 4-bromobenzoyl chloride. The latter is often preferred due to the directing effects of the methoxy group. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.
The causality for this choice is clear: the Lewis acid coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate the acylium ion. This powerful electrophile is then attacked by the electron-rich anisole ring, primarily at the ortho and para positions relative to the activating methoxy group.
Caption: Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methodologies for similar benzophenones.[6][7]
Materials & Reagents:
-
4-Bromobenzoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (2M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 4-bromobenzoyl chloride (1.0 eq) and anisole (1.2 eq) to the DCM. Cool the mixture to 0 °C in an ice bath.
-
Causality: Anisole is used in slight excess to ensure complete consumption of the more expensive acyl chloride. The reaction is cooled to control the initial exothermic reaction upon addition of the Lewis acid.
-
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
Causality: Portion-wise addition is critical to manage the reaction's exothermicity and prevent side reactions. Anhydrous conditions are essential as AlCl₃ reacts violently with water.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and 2M HCl.
-
Causality: The acidic workup hydrolyzes the aluminum salts complexed with the product ketone, making the product soluble in the organic layer and the aluminum salts soluble in the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Causality: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Validation
The crude product will likely contain a mixture of ortho, meta, and para isomers, with the para-acylated product being major and the ortho-acylated product as a significant side product. The desired 3'-methoxy isomer is not directly synthesized this way. To obtain the specific This compound , the starting materials would be 4-bromobenzoyl chloride and 3-bromoanisole followed by a coupling reaction, or more commonly, 3-methoxybenzoyl chloride and bromobenzene .
Assuming the crude product is obtained, purification is achieved via:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) is effective for separating isomers.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield high-purity crystals.
Purity is validated by melting point analysis, which should show a sharp melting range consistent with the literature value, and by spectroscopic analysis.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The 4-bromophenyl ring will exhibit two doublets (an AA'BB' system) between 7.5-7.8 ppm. The 3-methoxyphenyl ring will show a more complex pattern, typically a singlet, a doublet, a triplet, and another doublet between 6.9-7.4 ppm. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon significantly downfield (~195 ppm). Aromatic carbons will appear in the 110-160 ppm range, with carbons attached to bromine or oxygen showing distinct shifts. The methoxy carbon will appear around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.[8]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1660 (strong, sharp) |
| Aromatic C=C | Stretch | ~1590, ~1470 |
| C-O (Aryl Ether) | Asymmetric Stretch | ~1250 |
| C-Br | Stretch | ~680 |
| Aromatic C-H | Stretch | ~3070 |
The strong absorption around 1660 cm⁻¹ is highly characteristic of the conjugated diaryl ketone functionality.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio.[9]
-
Molecular Ion (M⁺): A peak at m/z = 290 (for C₁₄H₁₁⁷⁹BrO₂)
-
M+2 Peak: A peak at m/z = 292 (for C₁₄H₁₁⁸¹BrO₂) of almost equal intensity to the M⁺ peak.
This isotopic signature is a definitive indicator of a molecule containing a single bromine atom.
Caption: Expected MS isotope pattern for one Br atom.
Applications in Research and Development
A Versatile Synthetic Intermediate
The true value of this compound for a synthetic chemist lies in its potential for elaboration.
-
Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new aryl, alkyl, or alkynyl groups at the 4-position, enabling the rapid generation of diverse chemical libraries.
-
Modification of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol (a benzhydrol), which is another common motif in bioactive molecules. It can also be converted into other functionalities, such as an oxime or a hydrazone, or serve as a site for Grignard or Wittig reactions.
Caption: Synthetic utility of the core scaffold.
Relevance in Medicinal Chemistry
The diaryl ketone scaffold is a known pharmacophore that interacts with a variety of biological targets. The specific substitutions on this compound can fine-tune its properties:
-
Lipophilicity: The bromo group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence how the drug is distributed and metabolized.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[3]
-
Receptor Binding: The methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While specific data for this exact isomer is limited, data from closely related compounds provide a strong basis for handling procedures.
-
GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][10]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory.[11][12] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
References
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PubChem. 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. [Link]
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Oregon State University. Experimental Chemistry II. [Link]
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Al-Ghorbani, M., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1159-1180. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of 4-Bromo-4'-nitrobenzophenone for Advanced Material Development. [Link]
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Wilking, M. J., & Hernick, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(1), 1. [Link]
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ChemTalk. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]
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Chemistry - Simple & More. Bromo pattern in Mass Spectrometry. YouTube. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-methoxybenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3'-methoxybenzophenone is a diarylketone derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs are present in various pharmacologically active compounds. This guide provides a detailed exposition on the synthesis of this compound via the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. Furthermore, it outlines a comprehensive characterization protocol using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to ensure the product's identity, purity, and structural integrity. This document is designed to serve as a practical, field-proven resource, blending theoretical principles with actionable experimental details.
Introduction and Significance
Benzophenone and its derivatives are a critical class of compounds in organic synthesis. They serve as versatile intermediates for numerous pharmaceuticals, agrochemicals, and photoinitiators. The specific compound, this compound, combines several key features: a brominated phenyl ring, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a methoxy-substituted phenyl ring, a common feature in many bioactive molecules. This unique combination makes it a valuable precursor for creating complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.
This guide provides an in-depth look at a reliable synthetic route and the subsequent analytical validation required to produce and confirm high-purity this compound for research and development purposes.
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for synthesizing diarylketones like this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[1][2]
Principle and Mechanism
In this synthesis, 3-bromoanisole (m-bromoanisole) is acylated using 4-bromobenzoyl chloride. Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice. The reaction proceeds through several key steps:
-
Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 4-bromobenzoyl chloride, polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[3] This is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 3-bromoanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the bromo (-Br) group is a deactivating ortho-, para-director. Acylation will preferentially occur at the positions most activated by the methoxy group and least hindered sterically.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or σ-complex, loses a proton (H⁺) to regenerate the aromatic system, yielding the final ketone product. The AlCl₄⁻ complex formed in the first step assists in this deprotonation.
The carbonyl group of the product ketone is electron-withdrawing and deactivates the aromatic ring, which conveniently prevents polyacylation reactions.[3]
Reaction Scheme Visualization
Caption: Friedel-Crafts Acylation Reaction Scheme.
Detailed Experimental Protocol
Causality and field insights are integrated into the protocol steps.
Materials and Reagents:
-
4-Bromobenzoyl chloride
-
3-Bromoanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol or Methanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: Equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet connected to a gas bubbler. Insight: Strict anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.[4]
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) followed by 3-bromoanisole. Begin stirring to ensure the solution is homogenous.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃). Insight: This addition is highly exothermic. Slow, cooled addition prevents runaway reactions and formation of side products.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled reaction mixture over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl. Insight: This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species. The process is highly exothermic and releases HCl gas, hence it must be performed slowly in a well-ventilated fume hood.
-
Work-up & Extraction:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with fresh portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with a saturated NaHCO₃ solution (to neutralize residual acid), water, and finally brine. Insight: The bicarbonate wash is crucial to remove HCl, which can interfere with subsequent steps. The brine wash helps to remove bulk water from the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Experimental Workflow Visualization
Caption: Post-synthesis workflow for product purification and characterization.
Physical Properties
| Property | Observed Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Melting Point | Typically in the range of 95-100 °C (literature dependent) |
Spectroscopic Data
3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The benzophenone core has several characteristic vibrations.[5][6][7]
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |
| ~3060 | Aromatic C-H Stretch | Confirms the presence of aromatic rings.[8] |
| ~1655 | Carbonyl (C=O) Stretch | Strong, sharp peak characteristic of a diarylketone.[8][9] Conjugation with the aryl rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1585, ~1450 | Aromatic C=C Stretch | Indicates the benzene ring backbone.[8] |
| ~1250 | Aryl-O-CH₃ Stretch (Asymm.) | Confirms the presence of the methoxy group ether linkage. |
| ~680 | C-Br Stretch | Indicates the carbon-bromine bond.[8] |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. Chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 - 7.6 | Multiplet | 4H | Protons on the 4-bromophenyl ring |
| ~7.4 - 7.1 | Multiplet | 4H | Protons on the 3-methoxyphenyl ring |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
Note: Specific peak positions and coupling constants (J-values) will depend on the solvent and spectrometer field strength. The electron-withdrawing nature of the bromine atom and carbonyl group typically shifts the adjacent protons on the brominated ring downfield.[8]
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195 | Carbonyl Carbon (C=O) |
| ~160 | C-OCH₃ on the methoxy-substituted ring |
| ~138 - 128 | Aromatic carbons (C-H and C-Br) |
| ~128 | C-Br on the bromo-substituted ring |
| ~120 - 115 | Aromatic carbons ortho/para to -OCH₃ |
| ~55 | Methoxy Carbon (-OCH₃) |
3.3.3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and information about isotopic composition.
| m/z Value | Interpretation |
| ~290 & ~292 | Molecular Ion Peaks [M]⁺ and [M+2]⁺: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1).[10][11][12] This is a definitive confirmation of successful bromination. |
| Other Fragments | Fragmentation patterns may include the loss of Br (m/z ~211), the 4-bromobenzoyl cation (m/z 183/185), and the 3-methoxyphenyl cation (m/z 107).[13] |
Safety and Handling
Working with the reagents for this synthesis requires strict adherence to safety protocols in a laboratory setting.
-
4-Bromobenzoyl chloride: Corrosive and a lachrymator. Reacts with water to produce HCl gas. Must be handled in a fume hood. Wear gloves, safety goggles, and a lab coat.[14][15]
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing significant heat and HCl gas.[16] It can cause severe burns upon contact with skin.[4][17] Always handle in a fume hood and add it slowly and in portions to the reaction mixture.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a flame-resistant lab coat. Ensure an eyewash station and safety shower are readily accessible.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound using Friedel-Crafts acylation. The causality behind each step of the experimental protocol has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive analytical workflow has been presented to ensure the unequivocal characterization and validation of the final product's structure and purity. The data and procedures contained herein serve as a complete reference for researchers utilizing this important chemical intermediate in their synthetic endeavors.
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Far-Infrared Spectrum of Benzophenone. Taylor & Francis Online. Available at: [Link]
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What is benzophenone ir spectrum? Proprep. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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IR Spectrum of Benzophenone and Triphenylmethanol. Brainly. Available at: [Link]
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Mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Infrared Spectra of Benzophenone-Ketyls. ResearchGate. Available at: [Link]
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FT-IR spectra of benzophenone-containing PSEBS during... ResearchGate. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]
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Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
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Safety Data Sheet: Aluminium chloride. Carl ROTH. Available at: [Link]
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Material Safety Data Sheet - Aluminium chloride, anhydrous. EPA OSC Response. Available at: [Link]
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- 6. proprep.com [proprep.com]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. nj.gov [nj.gov]
- 17. response.epa.gov [response.epa.gov]
An In-Depth Technical Guide to 4-Bromo-3'-methoxybenzophenone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-3'-methoxybenzophenone, a valuable intermediate in synthetic organic chemistry. While specific experimental data for this particular isomer is not widely available in public databases, this document constructs a robust profile based on established chemical principles and data from closely related analogues. We will delve into its chemical identity, a reliable two-step synthetic pathway, predicted spectroscopic characteristics for structural confirmation, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Identity
This compound, systematically named (4-bromophenyl)(3-methoxyphenyl)methanone, is a diaryl ketone featuring a bromine atom on one phenyl ring and a methoxy group in the meta position of the other. This specific arrangement of substituents provides a unique electronic and steric profile, making it a targeted building block for synthesizing more complex molecular architectures.
| Identifier | Value | Source |
| IUPAC Name | (4-bromophenyl)(3-methoxyphenyl)methanone | - |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Monoisotopic Mass | 289.99424 Da | [1] |
| CAS Number | Not readily available | - |
Synthesis Pathway and Mechanistic Insight
The synthesis of this compound can be efficiently achieved via a two-step process: the formation of a diarylmethanol intermediate followed by its oxidation to the target ketone. This approach offers high yields and avoids the potential for isomeric mixtures that can arise from a direct Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.
Step 1: Synthesis of (4-bromophenyl)(3-methoxyphenyl)methanol
This step utilizes a Grignard-type reaction where a lithiated aryl species acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The procedure is adapted from a known synthesis.[2]
-
Principle: The process begins with a halogen-lithium exchange. n-Butyllithium, a strong organometallic base, deprotonates n-butane and selectively abstracts the bromine from p-dibromobenzene at low temperatures (-78 °C) to form 4-bromophenyllithium. This highly reactive intermediate then attacks the carbonyl of 3-methoxybenzaldehyde (m-anisaldehyde). A final aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.
-
Causality: The extremely low temperature is critical to prevent side reactions, such as the reaction of the newly formed 4-bromophenyllithium with another molecule of p-dibromobenzene.
Detailed Protocol:
-
Under a nitrogen atmosphere, add p-dibromobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq, typically a 1.6 M solution in hexanes) dropwise over 15 minutes, maintaining the low temperature.
-
Stir the mixture for 10 minutes at -78 °C to ensure complete formation of 4-bromophenyllithium.
-
Add m-anisaldehyde (1.0 eq) dropwise over 5 minutes.
-
Stir for an additional 15 minutes, after which the reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Perform an extraction with diethyl ether. The organic layer is then washed sequentially with aqueous sodium bisulfite, sodium hydroxide, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-bromophenyl)(3-methoxyphenyl)methanol.[2]
Step 2: Oxidation to this compound
The conversion of the secondary alcohol to a ketone is a standard transformation in organic synthesis. Oxidation using pyridinium chlorochromate (PCC) is a common and effective method.
-
Principle: PCC is a milder oxidizing agent that reliably converts secondary alcohols to ketones without over-oxidation. The chromium(VI) center is reduced to a lower oxidation state while the alcohol is oxidized.
-
Causality: The choice of a mild oxidant like PCC is crucial to prevent cleavage or other side reactions that could occur with stronger agents like potassium permanganate or chromic acid, especially given the presence of two activated aromatic rings.
Detailed Protocol:
-
Dissolve the crude (4-bromophenyl)(3-methoxyphenyl)methanol from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Add PCC (approx. 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter pad with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
A robust spectroscopic analysis is essential for structural confirmation. The following data is predicted based on the known effects of the substituents and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the methoxy group.
-
4-Bromophenyl Ring: This ring will exhibit a characteristic AA'BB' pattern, appearing as two distinct doublets due to the symmetry. The protons ortho to the bromine (H-3, H-5) will be slightly upfield from those ortho to the carbonyl group (H-2, H-6).
-
3-Methoxyphenyl Ring: The protons on this ring will show a more complex splitting pattern due to the meta-substitution. One would expect a singlet (H-2'), a doublet of doublets (H-4'), a triplet (H-5'), and another doublet of doublets (H-6').
-
Methoxy Group: A sharp singlet integrating to three protons is expected around 3.8-3.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the aromatic carbons (unless there is an accidental overlap) and one signal for the methoxy carbon. The carbonyl carbon will appear significantly downfield, typically in the range of 190-195 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Rationale |
| C=O (Ketone) | Stretch | ~1660 | Typical for diaryl ketones. Conjugation lowers the frequency. |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Characteristic for aryl ethers. |
| Aromatic C=C | Stretch | ~1590, ~1470 | Indicates the presence of the benzene rings. |
| C-Br | Stretch | ~680 | Characteristic absorption for a C-Br bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion: The key feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. This isotopic signature is a definitive indicator of a monobrominated compound.
Applications in Research and Drug Development
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. The presence of both a bromo and a methoxy group on this compound makes it a highly versatile intermediate.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular libraries for drug screening.
-
Modification of the Methoxy Group: The methoxy group can be readily cleaved to reveal a phenol, which can then be used for further functionalization, such as ether or ester formation, to modulate properties like solubility and receptor binding affinity.
-
Photoreactivity: Like other benzophenones, this compound is expected to be photoreactive. The benzophenone core can act as a photoinitiator in polymerization reactions or as a photolabeling agent in chemical biology to identify protein-ligand interactions.
Safety and Handling
Specific safety data for this compound is not available. However, based on the GHS classification for the closely related isomer, 4-Bromo-4'-methoxybenzophenone, the following hazards should be assumed[1]:
-
GHS Hazard Statements (Assumed):
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Harmful in contact with skin (Acute Toxicity, Dermal).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled (Acute Toxicity, Inhalation).
-
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic innovation. While direct experimental data remains sparse, its identity and properties can be confidently predicted from fundamental chemical principles. The reliable two-step synthesis outlined in this guide provides a clear pathway for its preparation, and its dual functional handles—the reactive bromine atom and the modifiable methoxy group—make it an asset for researchers in drug discovery and materials science. Proper spectroscopic analysis and adherence to safety protocols based on analogous compounds are paramount for its successful and safe utilization in the laboratory.
References
-
PubChem. 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
PrepChem. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]
-
PubChem. 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]
-
PubChem. 4-Bromo-3-methoxybenzonitrile. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Characterization of 4-Bromo-3'-methoxybenzophenone: A Technical Guide for Researchers
Introduction: The Importance of Spectroscopic Analysis
In the realm of drug development and materials science, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a molecule like 4-Bromo-3'-methoxybenzophenone, understanding its spectroscopic properties is crucial for confirming its identity after synthesis, assessing its purity, and predicting its chemical behavior.
This guide is structured to provide researchers with a robust framework for interpreting the expected spectroscopic data of this compound. By understanding the predicted spectral features, scientists can more effectively analyze their own experimental data and gain deeper insights into the molecule's structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, and the electron-donating effect of the methoxy group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | d | 2H | H-2, H-6 | Protons ortho to the carbonyl group on the brominated ring are deshielded. Expected to be a doublet due to coupling with H-3 and H-5. |
| ~ 7.55 | d | 2H | H-3, H-5 | Protons meta to the carbonyl group on the brominated ring. Expected to be a doublet due to coupling with H-2 and H-6. |
| ~ 7.35 | t | 1H | H-5' | Triplet due to coupling with H-4' and H-6'. |
| ~ 7.25 | m | 2H | H-4', H-6' | Complex multiplet due to coupling with adjacent protons. |
| ~ 7.10 | s | 1H | H-2' | Singlet due to minimal coupling with other protons. |
| ~ 3.85 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.5 | C=O | Characteristic chemical shift for a benzophenone carbonyl carbon. |
| ~ 160.0 | C-3' | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 138.5 | C-1' | Quaternary carbon of the methoxy-substituted ring. |
| ~ 136.0 | C-1 | Quaternary carbon of the bromo-substituted ring. |
| ~ 131.8 | C-3, C-5 | Carbons meta to the carbonyl on the brominated ring. |
| ~ 131.5 | C-2, C-6 | Carbons ortho to the carbonyl on the brominated ring. |
| ~ 129.5 | C-5' | Carbon on the methoxy-substituted ring. |
| ~ 128.0 | C-4 | Carbon bearing the bromine atom. |
| ~ 122.0 | C-6' | Carbon on the methoxy-substituted ring. |
| ~ 114.0 | C-2', C-4' | Carbons ortho and para to the methoxy group are shielded. |
| ~ 55.5 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum of this compound
The IR spectrum will be dominated by a strong absorption band for the carbonyl group and characteristic bands for the aromatic rings and the ether linkage.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 1660 | Strong | C=O (ketone) stretch |
| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1250 | Strong | Asymmetric C-O-C (ether) stretch |
| ~ 1030 | Medium | Symmetric C-O-C (ether) stretch |
| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 750-700 | Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion |
| 290/292 | [M]⁺ (Molecular ion) |
| 183 | [C₆H₄BrCO]⁺ |
| 135 | [C₆H₄(OCH₃)CO]⁺ |
| 107 | [C₆H₄OCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers can confidently approach the characterization of this and structurally related molecules. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug development and materials science research.
References
- At this time, no direct experimental spectroscopic data for this compound has been cited from public databases. The predictive analysis herein is based on established principles of organic spectroscopy and data from analogous compounds. For foundational knowledge, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Solubility and Stability of 4-Bromo-3'-methoxybenzophenone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, substituted benzophenones are a cornerstone class of molecules, serving as versatile scaffolds for drug discovery and as functional components in various applications. 4-Bromo-3'-methoxybenzophenone, with its distinct substitution pattern, presents a unique profile of chemical properties that are critical to understand for its effective application. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of this compound, drawing upon established principles and data from closely related analogues to offer field-proven insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from key structural analogues—4-bromobenzophenone, 3-methoxybenzophenone, and 4-methoxybenzophenone—to build a robust predictive profile and to provide validated methodologies for its empirical determination.
Physicochemical Properties and Inferred Solubility Profile
The solubility of a compound is a fundamental parameter that dictates its behavior in various experimental and physiological environments. The structure of this compound, featuring a non-polar biphenyl ketone core with a moderately polar bromine atom and a methoxy group, suggests a strong affinity for organic solvents and limited aqueous solubility.
Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in a range of common organic solvents. Data from analogous compounds supports this prediction:
-
4-Bromobenzophenone is reported to be slightly soluble in ethanol, ether, and benzene.[1][2]
-
3-Methoxybenzophenone shows moderate solubility in organic solvents such as ethanol and acetone.
-
4-Methoxybenzophenone is known for its excellent solubility in organic solvents.[3] It is also soluble in ethanol and ether.[4]
This collective data strongly suggests that this compound will exhibit good to excellent solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and non-polar aromatic solvents (e.g., toluene). Its solubility is expected to be lower in non-polar aliphatic solvents like hexane.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | The polarizable bromine and the overall molecular structure favor interaction. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The ketone functionality of the solvent interacts well with the benzophenone core. |
| Esters | Ethyl Acetate | High | Good balance of polarity to solvate the molecule. |
| Alcohols | Methanol, Ethanol | Moderate to High | The methoxy group and ketone can hydrogen bond with the solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic rings of the solute and solvent will have favorable π-stacking interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to solvate the molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar alkanes. |
Aqueous Solubility
Benzophenones, as a class, are generally characterized by their poor water solubility due to the hydrophobic nature of the two phenyl rings.[5][6] Both 4-bromobenzophenone and 4-methoxybenzophenone are reported to be insoluble in water.[1][2][6] It is therefore highly probable that this compound is practically insoluble in water. This low aqueous solubility is a critical consideration for its handling in biological assays and for the development of aqueous formulations.
Stability Profile: Navigating Chemical and Physical Degradation
The stability of a compound under various stress conditions is paramount for ensuring its integrity throughout its lifecycle, from synthesis and storage to application. The key stability concerns for this compound are photodegradation, behavior across a range of pH values, and thermal stability.
Photostability and Potential Degradation Pathways
Benzophenones are well-known for their ability to absorb UV radiation, a property that makes them useful as UV filters but also susceptible to photodegradation.[3] The presence of a carbon-bromine bond is a significant factor in the photostability of this compound. Studies on brominated benzophenones have shown that a dominant photodegradation pathway is the homolytic cleavage of the C-Br bond.[7]
Inferred Photodegradation Pathways:
-
Debromination: Upon exposure to UV light, the C-Br bond can undergo homolytic cleavage to form a phenyl radical and a bromine radical. This is often a primary degradation route for brominated aromatic compounds.[7]
-
Hydroxylation: The phenyl radical can then react with water or other sources of hydroxyl radicals to form hydroxylated derivatives.
-
Reactions involving the Methoxy Group: The methoxy group can also be a site for photochemical reactions, such as demethylation, leading to the formation of a phenolic derivative.[8]
It is crucial for researchers to be aware of these potential degradation pathways, as the resulting photoproducts may have different biological activities or toxicological profiles.
Stability Across Different pH Conditions
The stability of this compound in aqueous media is expected to be influenced by pH. While the benzophenone core is generally stable, the ester-like character of the methoxy group and the potential for reactions at the carbonyl group under strong acidic or basic conditions should be considered.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, there is a potential for the hydrolysis of the methoxy group to yield a phenolic derivative. However, this is generally a slow process for aryl ethers. The ketone functional group is relatively stable to acid hydrolysis.
-
Basic Conditions: Benzophenones are generally stable under mild basic conditions. However, under forcing basic conditions, hydrolysis of the methoxy group is possible, although less likely than under acidic conditions for this type of ether linkage. More significantly, enolate formation is not a primary degradation pathway for benzophenones as there are no alpha-protons on the carbonyl carbon.
-
Neutral Conditions: The compound is expected to be most stable at or near neutral pH.
Forced degradation studies are essential to empirically determine the pH-stability profile of this compound.[9][10]
Thermal Stability
The thermal stability of a compound is critical for its synthesis, purification, and storage. Based on data from analogous compounds, this compound is expected to be a crystalline solid at room temperature with a relatively high melting and boiling point.
-
4-Bromobenzophenone: Melting point of 79-84 °C and a boiling point of 350 °C.[1]
-
4-Methoxybenzophenone: Melting point of 60-63 °C and a boiling point of 354-356 °C.[3]
While these figures indicate good thermal stability, it is important to determine the decomposition temperature to define the upper limits for safe handling and processing. Thermal decomposition at elevated temperatures will likely involve fragmentation of the molecule.
Table 2: Summary of Inferred Stability Profile for this compound
| Stability Parameter | Inferred Stability | Potential Degradation Pathways |
| Photostability | Moderate to Low | Homolytic C-Br cleavage (debromination), hydroxylation, demethylation. |
| pH Stability | High at neutral pH. Potential for slow degradation under strong acidic or basic conditions. | Acid-catalyzed hydrolysis of the methoxy group. |
| Thermal Stability | High | Molecular fragmentation at elevated temperatures. |
Experimental Protocols for Empirical Determination
Given the inferred nature of the data presented, empirical determination of the solubility and stability of this compound is essential for any research or development program. The following are detailed, field-proven protocols for these key experiments.
Protocol for Determining Equilibrium Solubility
This protocol outlines the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent to be tested.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.
-
Quantification: Dilute the samples as necessary and determine the concentration of this compound in each solvent using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at 60°C and collect samples at various time points.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Store at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) and in solution at 60°C. Sample at various time points.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a light source that provides both UV and visible light (e.g., a xenon lamp). A dark control should be run in parallel.
-
-
Sample Analysis: Analyze all samples and controls by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Caption: Workflow for Forced Degradation Studies.
Recommended Analytical Techniques
A suite of analytical techniques is available for the characterization, quantification, and stability testing of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[12][13][14] UV detection at a wavelength of maximum absorbance (likely around 260-290 nm) would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like benzophenones and can be used for identification and quantification, particularly of impurities and degradation products.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound and any isolated degradation products.[3][9]
-
UV-Visible Spectrophotometry: This technique is useful for determining the compound's UV absorption spectrum, which is relevant to its photostability, and for quantitative analysis in solubility studies.[2][17][18]
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, a comprehensive and scientifically sound understanding of its solubility and stability can be inferred from the behavior of its close structural analogues. This guide provides a robust framework for researchers and drug development professionals to anticipate the properties of this compound and to design and execute the necessary experiments for its empirical characterization. The provided protocols for solubility and stability testing are based on industry-standard practices and are designed to yield reliable and reproducible data. By leveraging the insights and methodologies presented herein, scientists can confidently advance their research and development activities involving this compound.
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A Technical Guide to the Potential Biological Activities of 4-Bromo-3'-methoxybenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the potential of a specific subclass, 4-Bromo-3'-methoxybenzophenone derivatives, as promising candidates for anticancer and antimicrobial drug discovery. While direct and extensive research on this precise substitution pattern is emerging, this guide synthesizes current knowledge on closely related bromo- and methoxy-substituted benzophenones to provide a foundational understanding and a practical framework for future investigation. We will explore the rationale behind the selection of this scaffold, detail established and putative mechanisms of action, and provide comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds. This guide is intended to be a valuable resource for researchers aiming to explore the therapeutic potential of this chemical space, offering both theoretical insights and practical methodologies to accelerate their research endeavors.
Introduction: The Benzophenone Scaffold as a Versatile Pharmacophore
Benzophenones are diaryl ketones that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The structural versatility of the benzophenone core allows for the introduction of various substituents on its two phenyl rings, enabling the fine-tuning of its biological and pharmacokinetic profiles. The presence of a carbonyl group, which can act as a hydrogen bond acceptor, and the two aromatic rings that can engage in π-π stacking and hydrophobic interactions, are key features contributing to their ability to interact with biological targets.
The focus of this guide, the this compound scaffold, combines two key pharmacophoric features: a halogen atom (bromine) and a methoxy group. Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.[3] The methoxy group, on the other hand, can influence the electronic properties of the molecule and participate in hydrogen bonding, often leading to enhanced target binding affinity. The specific placement of the bromo and methoxy groups in the 4 and 3' positions, respectively, presents a unique electronic and steric arrangement that warrants investigation for novel biological activities.
Potential Anticancer Activities of this compound Derivatives
While specific studies on this compound are limited, research on related bromo- and methoxy-substituted benzophenones and bromophenols provides compelling evidence for their potential as anticancer agents.[1][4] The proposed mechanisms of action for these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Putative Mechanisms of Anticancer Action
Based on studies of analogous compounds, the potential anticancer mechanisms of this compound derivatives may include:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases and members of the Bcl-2 family, are often modulated by active compounds. It is hypothesized that this compound derivatives could induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of executioner caspases (e.g., caspase-3, -7) and subsequent cell death.[5]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. Benzophenone derivatives have been shown to cause cell cycle arrest, often in the G2/M phase, by interfering with microtubule dynamics.[2] It is plausible that this compound derivatives could exhibit similar activity.
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics are potent anticancer agents. Some benzophenone derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of the mitotic spindle.[2][6] This leads to mitotic arrest and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some brominated compounds have been shown to exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is required to evaluate the anticancer potential of novel this compound derivatives. The following workflow outlines the key experimental stages:
Detailed Experimental Protocols
The initial screening of anticancer activity is typically performed using cytotoxicity assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT and SRB assays are two commonly used colorimetric methods.[8][9][10][11][12]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
To investigate the mechanism of cell death, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[13][14][15]
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Summarizing Anticancer Activity
The results of the in vitro cytotoxicity screening should be presented in a clear and concise table.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) ± SD (48h) |
| This compound | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HCT116 (Colon) | Data to be determined | |
| Derivative 1 | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HCT116 (Colon) | Data to be determined | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference value |
| A549 (Lung) | Reference value | |
| HCT116 (Colon) | Reference value |
Potential Antimicrobial Activities of this compound Derivatives
Benzophenone derivatives have also been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[8][16] The presence of a bromine atom in the structure is often associated with enhanced antimicrobial properties.[3][15][17]
Putative Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of halogenated benzophenones are not fully elucidated but may involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzophenone scaffold allows it to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Essential Enzymes: The electrophilic nature of the carbonyl group and the potential for the aromatic rings to interact with active sites could lead to the inhibition of crucial bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a major cause of persistent infections and antibiotic resistance. Some bromophenol derivatives have shown the ability to inhibit biofilm formation, which is a crucial virulence factor for many pathogens.[18]
Experimental Workflow for Evaluating Antimicrobial Activity
The evaluation of the antimicrobial potential of this compound derivatives can be performed using the following workflow:
Detailed Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[19]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Summarizing Antimicrobial Activity
The antimicrobial activity data should be tabulated for easy comparison.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Microorganisms
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Positive Control) | Reference value | Reference value | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Reference value |
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is yet to be established, some general principles can be inferred from the literature on related compounds:
-
Position of Substituents: The position of the bromo and methoxy groups on the phenyl rings is expected to significantly influence biological activity. Altering the substitution pattern can affect the molecule's conformation, electronic distribution, and ability to interact with target biomolecules.[20][21][22][23]
-
Nature of Halogen: While this guide focuses on bromo derivatives, exploring other halogens (chloro, fluoro, iodo) at the 4-position could lead to variations in activity and pharmacokinetic properties.
-
Additional Substituents: The introduction of other functional groups on either phenyl ring could further modulate the biological activity. For example, the addition of hydroxyl, amino, or other alkyl groups could enhance potency or selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of the potential biological activities of these derivatives, along with detailed experimental protocols for their evaluation. The proposed mechanisms of action, based on studies of analogous compounds, offer a rational basis for further investigation.
Future research in this area should focus on the systematic synthesis and biological screening of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. Furthermore, in vivo studies will be necessary to evaluate the therapeutic efficacy and safety of lead candidates. The insights and methodologies presented in this guide are intended to facilitate these future endeavors and accelerate the translation of these promising compounds into novel therapeutic agents.
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An In-depth Technical Guide to the Mechanism of Action of Halogenated Benzophenones in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzophenones (HBPs) are a class of compounds characterized by a benzophenone core structure substituted with one or more halogen atoms (F, Cl, Br, I). This structural motif is found in a variety of pharmaceuticals, sunscreens, and industrial chemicals.[1][2] The presence of the benzophenone chromophore makes these molecules highly photoreactive, capable of absorbing UVA and UVB radiation.[2][3] Upon photoexcitation, HBPs can initiate a cascade of chemical reactions that have significant biological consequences, ranging from therapeutic effects to phototoxicity.[4][5][6]
This guide provides a comprehensive overview of the mechanisms of action of halogenated benzophenones in biological systems. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to understand, predict, and investigate the photobiological effects of these compounds. We will delve into the fundamental photochemical principles, the subsequent interactions with key biomolecules, and the established methodologies for studying these phenomena.
Part 1: The Photochemical Engine: Activation and Intersystem Crossing
The biological activity of halogenated benzophenones is almost exclusively initiated by the absorption of light. The core benzophenone structure possesses a carbonyl group (C=O) whose electrons can be excited by UV radiation.
Excitation to the Singlet State and Efficient Intersystem Crossing
Upon absorbing a photon of appropriate energy (typically in the UVA range), a ground-state HBP molecule (S₀) is promoted to an excited singlet state (S₁). However, this S₁ state is extremely short-lived. Benzophenones are renowned for their remarkably efficient intersystem crossing (ISC), a process where the excited electron flips its spin to populate a long-lived triplet state (T₁).[7] The quantum yield for this process (Φ_ISC) is nearly unity, meaning almost every absorbed photon results in the formation of a triplet HBP.[7]
This high ISC efficiency is a key determinant of their photosensitizing potential. The T₁ state has a significantly longer lifetime than the S₁ state, providing a much larger window of opportunity for it to interact with other molecules in the biological milieu.
The Nature of the Triplet State: nπ vs. ππ**
The reactivity of the triplet state is dictated by its electronic configuration, which can be either nπ* or ππ*.
-
nπ Triplet State:* In nonpolar environments, the lowest energy triplet state is typically of nπ* character. This state involves the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital. The nπ* triplet state is highly reactive and behaves like an electrophilic radical, readily abstracting hydrogen atoms from suitable donor molecules.
-
ππ Triplet State:* In polar or protic solvents, the ππ* triplet state can become the lowest-lying triplet. This state is generally less reactive in hydrogen abstraction reactions.
The specific halogen substituent and its position on the aromatic rings can influence the relative energies of these states, thereby modulating the compound's photoreactivity.
Caption: Photochemical activation pathway of halogenated benzophenones.
Part 2: Mechanisms of Biological Damage
Once formed, the highly reactive triplet HBP (³HBP*) can inflict damage on biological systems through two primary, often competing, pathways known as Type I and Type II photosensitization reactions.[8][9]
Type I Mechanism: Radical Reactions
The Type I mechanism is characterized by direct interaction of the ³HBP* with a substrate molecule (e.g., a lipid, amino acid, or DNA base). This interaction typically involves either hydrogen atom abstraction or electron transfer, generating free radicals.[4][5]
-
Hydrogen Abstraction: The ³HBP* can abstract a hydrogen atom from a donor molecule (RH), forming a benzophenone ketyl radical (HBP-KH•) and a substrate radical (R•).
-
Electron Transfer: Alternatively, ³HBP* can accept an electron from a substrate, forming a radical anion (HBP•⁻), or donate an electron to a substrate, forming a radical cation (HBP•⁺).
These initially formed radicals can then react with molecular oxygen (O₂) to produce a variety of reactive oxygen species (ROS), such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH), which are highly damaging to cellular components.[9] For example, ketoprofen, a well-known photosensitizing nonsteroidal anti-inflammatory drug (NSAID), is known to induce DNA single-strand breaks via a mechanism involving hydroxyl radicals.[4][5]
Type II Mechanism: Singlet Oxygen Generation
In the Type II mechanism, the ³HBP* transfers its excitation energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer process converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).
³HBP + ³O₂ → HBP (S₀) + ¹O₂*
Singlet oxygen is a potent oxidizing agent that can rapidly react with electron-rich biological molecules, including:
-
Lipids: Leading to lipid peroxidation and cell membrane damage.[4][5]
-
Proteins: Causing oxidation of amino acid residues like tryptophan, histidine, and methionine, leading to enzyme inactivation and protein cross-linking.
-
DNA: Primarily oxidizing guanine bases, leading to mutagenic lesions.[7]
The balance between Type I and Type II mechanisms depends on several factors, including the concentration of oxygen, the concentration and nature of the biological substrate, and the specific properties of the HBP derivative.
Caption: Type I vs. Type II photosensitization mechanisms.
Direct Interaction and Covalent Binding
Beyond photosensitization, some halogenated benzophenones can directly interact with biological targets. For instance, chlorinated derivatives of benzophenone-1 have been shown to exhibit antiandrogenic activity by binding to the androgen receptor.[10][11] Furthermore, the benzophenone moiety itself is a well-established photo-crosslinking agent. Upon UV activation, it can form covalent bonds with nearby C-H bonds in proteins or DNA, a property that is widely exploited in biochemical research to map molecular interactions.[12][13]
Part 3: Key Experimental Methodologies
Investigating the mechanism of action of HBPs requires a multi-faceted approach combining spectroscopic, photochemical, and cell-based techniques.
Nanosecond Laser Flash Photolysis (LFP)
Causality: LFP is the definitive technique for directly observing and characterizing the transient species involved in photosensitization, namely the triplet state (³HBP*) and any resulting radicals.[14][15][16] By exciting a sample with a short, high-energy laser pulse and monitoring the subsequent changes in light absorption over time, one can determine the lifetime, reactivity, and absorption spectra of these short-lived intermediates.[14][15][17] This provides direct evidence for the formation of the triplet state and allows for the measurement of rate constants for its reactions with oxygen (for Type II) or other substrates (for Type I).
Protocol: Typical LFP Experiment
-
Sample Preparation:
-
Dissolve the HBP in a suitable solvent (e.g., acetonitrile for studying intrinsic properties, or a buffered aqueous solution for biological relevance) to an absorbance of ~0.1-0.3 at the excitation wavelength (e.g., 355 nm).
-
Purge the solution with either N₂ (to study the intrinsic triplet lifetime and Type I reactions) or O₂ (to study quenching and singlet oxygen formation) for at least 20 minutes.
-
-
Instrumentation Setup:
-
Excitation Source: Nd:YAG laser (e.g., providing 355 nm pulses of ~5-10 ns duration).
-
Monitoring Source: A high-intensity lamp (e.g., Xenon arc lamp).
-
Detector: A fast photodetector (e.g., photomultiplier tube) coupled to a monochromator and a digital oscilloscope.
-
-
Data Acquisition:
-
Record the transient absorption spectrum by scanning the monitoring wavelength after the laser flash. The characteristic absorption of the benzophenone triplet state typically appears around 525 nm.[14]
-
Measure the decay kinetics of the transient signal at a fixed wavelength (e.g., 525 nm). In the absence of quenchers, this provides the intrinsic triplet lifetime.
-
Perform quenching studies by adding known concentrations of a quencher (e.g., O₂ or a specific biomolecule) and measuring the decrease in the triplet lifetime. A plot of the observed decay rate constant vs. quencher concentration yields the bimolecular quenching rate constant.
-
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay
Causality: This standardized assay (OECD 432) is a crucial first step in evaluating the phototoxic potential of a compound.[18][19] It provides a quantitative measure of photocytotoxicity by comparing the chemical's toxicity to a cell line in the presence and absence of a non-toxic dose of simulated solar light.[19][20][21] A significant increase in toxicity upon irradiation is a strong indicator of phototoxic potential.
Protocol: OECD 432 3T3 NRU Phototoxicity Test
-
Cell Culture:
-
Seed Balb/c 3T3 fibroblasts into two 96-well plates and culture for 24 hours to form a semi-confluent monolayer.[21]
-
-
Treatment:
-
Pre-incubate the cells in both plates with a range of concentrations of the test HBP for 1 hour.[21]
-
-
Irradiation:
-
Expose one plate (+Irr) to a non-cytotoxic dose of simulated solar light (UVA). Keep the second plate (-Irr) in the dark.[19]
-
-
Incubation & Viability Assessment:
-
Replace the treatment medium with fresh culture medium and incubate both plates for another 24 hours.
-
Assess cell viability by measuring the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells.[20]
-
-
Data Analysis:
-
Calculate the concentration that reduces cell viability by 50% (IC₅₀) for both the irradiated (+Irr) and non-irradiated (-Irr) conditions.
-
Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC₅₀ (-Irr) / IC₅₀ (+Irr) . A PIF > 5 is typically considered indicative of phototoxic potential.
-
Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
Quantifying Biomolecular Damage
Causality: To confirm the specific type of damage occurring, targeted assays are necessary. These experiments provide direct evidence of the molecular consequences of HBP photosensitization.
-
DNA Damage: Agarose gel electrophoresis with supercoiled plasmid DNA can be used to visualize single-strand and double-strand breaks.[22] The conversion of supercoiled DNA to relaxed circular and linear forms indicates cleavage.[22] Specific DNA lesions, like oxidized guanines (8-oxo-dG), can be quantified using techniques like HPLC with electrochemical detection or immunoassays.
-
Lipid Peroxidation: The formation of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, can be measured using colorimetric assays (e.g., TBARS assay).
-
Protein Oxidation: Protein carbonylation, a hallmark of oxidative stress, can be detected and quantified by derivatizing the carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) followed by Western blotting or ELISA.
Conclusion
The mechanism of action of halogenated benzophenones in biological systems is a complex interplay of photophysics, photochemistry, and biology. Their high efficiency in forming a long-lived, reactive triplet state upon UV irradiation makes them potent photosensitizers. The subsequent damage to vital biomolecules like DNA, proteins, and lipids proceeds primarily through Type I (radical-mediated) and Type II (singlet oxygen-mediated) pathways. The halogen substitution pattern plays a crucial role in fine-tuning the photophysical properties and, consequently, the biological activity and potential for phototoxicity. A thorough understanding of these mechanisms, validated through rigorous experimental methodologies such as laser flash photolysis and standardized phototoxicity assays, is essential for the safe design and development of pharmaceuticals, cosmetics, and other chemical products containing the benzophenone scaffold.
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Varghese, B., & Yagerman, S. (2014). Ketoprofen-induced photoallergic dermatitis. Dermatology Online Journal. [Link]
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Baptista, M. S., Cadet, J., Di Mascio, P., Ghogare, A. A., Greer, A., Hamblin, M. R., ... & Garcia, C. (2022). Practical Aspects in the Study of Biological Photosensitization Including Reaction Mechanisms and Product Analyses: A Do's and Don'ts Guide. Photochemistry and Photobiology. [Link]
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Chen, J., Zhang, H., Wang, Q., Wang, X., Yang, X., & Wang, L. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. [Link]
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The Versatile Scaffold: A Technical Guide to 4-Bromo-3'-methoxybenzophenone and its Analogs in Drug Discovery
Abstract
The benzophenone framework is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2] This technical guide focuses on a specific, synthetically versatile member of this family: 4-Bromo-3'-methoxybenzophenone. We will explore its synthesis, the strategic design of its analogs, and their burgeoning applications in medicinal chemistry. This document serves as a comprehensive resource for researchers and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a critical analysis of structure-activity relationships (SAR) that drive the design of next-generation therapeutic agents.
Introduction: The Significance of the Benzophenone Core
Benzophenones (diphenyl ketones) are a class of compounds that have garnered significant interest from the scientific community due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Their structural rigidity, combined with the ability to readily modify the two aryl rings, makes them ideal starting points for the development of targeted therapies. The introduction of specific substituents, such as halogens and methoxy groups, can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.[4] this compound, with its distinct substitution pattern, offers a unique combination of a reactive handle for further diversification (the bromo group) and a modulator of biological activity (the methoxy group).
Synthesis of the Core Scaffold and its Analogs
The primary and most efficient method for synthesizing this compound and its analogs is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and scalable route to the benzophenone core.
Core Synthesis: Friedel-Crafts Acylation
The synthesis of the parent compound, this compound, is typically achieved by reacting 4-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (DCM).[5][6]
Mechanism Overview:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the 4-bromobenzoyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. The methoxy group is an ortho-, para-director; however, steric hindrance often favors para-substitution. In the case of 3-methoxybenzophenone synthesis, the acylation occurs at the position para to the methoxy group on the anisole ring.
-
Rearomatization: A base (often the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final benzophenone product.
-
Workup: The reaction is quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex, followed by extraction and purification.[5][7]
Caption: General workflow for Friedel-Crafts acylation synthesis.
Synthesis of Analogs
The versatility of the 4-bromo-substituted ring is a key advantage for generating a library of analogs. The bromine atom serves as a strategic point for introducing further diversity through various cross-coupling reactions.
-
Suzuki Coupling: This palladium-catalyzed reaction is highly effective for forming new carbon-carbon bonds. By reacting this compound with various aryl boronic acids, a wide array of bi-aryl analogs can be synthesized, allowing for the exploration of the chemical space around the 'A' ring.[8]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Reacting the bromo-benzophenone with a variety of primary or secondary amines in the presence of a palladium catalyst can generate a series of amino-benzophenone derivatives.
-
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling of the bromo-benzophenone with terminal alkynes is the method of choice.
These synthetic strategies allow for systematic modifications to the core structure, which is fundamental for developing a comprehensive understanding of the structure-activity relationship.
Applications in Medicinal Chemistry
Substituted benzophenones have been investigated for a wide range of therapeutic applications. The specific substitutions of bromine and a methoxy group on the benzophenone scaffold can confer potent biological activities.
Anticancer Activity
Many benzophenone derivatives exhibit significant anticancer properties.[3] The mechanism of action is often multifactorial and can include the inhibition of tubulin polymerization, induction of apoptosis, and suppression of key signaling pathways like NF-κB.[9][10]
-
Structure-Activity Relationship (SAR): Studies on related scaffolds like chalcones and stilbenes have shown that the presence and position of methoxy and bromo groups are critical for cytotoxicity.[4][11] For instance, methoxy groups can enhance binding to tubulin, while a bromo substituent can increase cell permeability and bioavailability.[12] The positioning of these functional groups plays a crucial role in their anticancer activities.[4]
Table 1: Hypothetical Anticancer Activity of this compound Analogs (Note: This data is illustrative for SAR discussion purposes.)
| Compound ID | Ring A Substituent (at C4) | Ring B Substituent (at C3') | IC₅₀ (µM) vs. MCF-7 Cells |
| Core | -Br | -OCH₃ | 15.2 |
| Analog-1 | -Phenyl | -OCH₃ | 8.5 |
| Analog-2 | -Morpholino | -OCH₃ | 5.1 |
| Analog-3 | -Br | -OH | 22.4 |
| Analog-4 | -Br | -H | 35.8 |
This hypothetical data illustrates that replacing the bromo group with larger aromatic or heterocyclic moieties (Analog-1, Analog-2) could enhance potency, potentially by establishing additional binding interactions with the target protein. Conversely, modification of the methoxy group (Analog-3, Analog-4) might be detrimental to the activity, highlighting its importance.
Caption: Potential inhibition of a pro-proliferative signaling pathway.
Other Therapeutic Areas
Beyond oncology, benzophenone analogs are being explored as:
-
Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines like TNF-α and IL-1β.[3]
-
Antimicrobial agents: Showing activity against various bacterial and fungal strains.[13]
-
Antiviral agents: Including activity against HIV.[3]
The this compound scaffold serves as a valuable starting point for optimization in these and other therapeutic areas.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzoyl chloride
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
20% Hydrochloric acid (HCl)
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add anisole (1.03 mol) and anhydrous DCM (2.0 L).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 3-bromobenzoyl chloride (0.82 mol) to the stirred mixture.
-
Portion-wise, add anhydrous AlCl₃ (1.03 mol) while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture into a beaker containing 20% HCl (1.5 L) and ice, and stir for 1 hour.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM (750 mL each).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with hexane to afford the crude product.
-
Purify the product by recrystallization or column chromatography to yield pure 3-bromo-4'-methoxybenzophenone.[5]
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of synthesized analogs on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized benzophenone analogs dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the strategic presence of a bromine atom for further functionalization provide a robust platform for generating diverse chemical libraries. The insights gained from SAR studies of its analogs continue to guide the rational design of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The protocols and analyses presented in this guide offer a foundational framework for researchers to explore the full potential of this promising class of molecules.
References
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Upadhyay, N., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
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FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]
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National Institutes of Health. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
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National Institutes of Health. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
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MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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National Institutes of Health. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug discovery, the benzophenone scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among its many derivatives, 4-Bromo-3'-methoxybenzophenone presents itself as a key intermediate, valued for its specific reactivity and structural contributions. However, as with any halogenated aromatic ketone, a thorough understanding of its safe handling, storage, and emergency management is paramount to ensuring a secure and productive research environment. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound, drawing upon established safety protocols for analogous compounds and general best practices in laboratory chemical management.
Hazard Profile: An In-depth Analysis
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2][3][4]
These hazards are visualized in the GHS pictogram below, which serves as a quick reference for the potential risks.
Table 1: GHS Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Prevention & Response) |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
The Causality of Precaution: A Step-by-Step Handling Protocol
The following protocol is designed to mitigate the identified risks through a systematic and evidence-based approach to handling this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered or volatile solids is a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles and vapors. The causality is simple: a properly functioning fume hood maintains a negative pressure, drawing contaminants away from the user's breathing zone.
Caption: A logical workflow for handling this compound.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent skin and eye contact. The rationale behind each piece of equipment is as follows:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are suitable for incidental contact. For prolonged handling or when immersion is possible, heavier-duty gloves such as neoprene or butyl rubber are recommended. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Safe Handling Practices: A Procedural Breakdown
-
Preparation: Before handling the compound, ensure that a safety data sheet for a closely related compound is accessible. Have a spill kit readily available.
-
Weighing and Transfer: All weighing and transfer operations must be conducted within a chemical fume hood. Use a spatula for transferring the solid to minimize dust generation.
-
Reaction Setup: When setting up reactions, ensure that all glassware is properly clamped and that the reaction is conducted in a well-ventilated area, preferably within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be secure and accessible only to authorized personnel.
-
Segregation: Store away from heat, sparks, and open flames.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Caption: The mandated procedure for the disposal of chemical waste.
Emergency Procedures: A Rapid Response Plan
In the event of an emergency, a swift and informed response is crucial to minimize harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Physicochemical Properties for Safe Handling
Understanding the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior under various experimental conditions. While specific data for this compound is limited, data from its isomer, 4-Bromo-4'-methoxybenzophenone, provides a useful reference.
Table 2: Physicochemical Properties of 4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem |
| Molecular Weight | 291.14 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 103-106 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate; insoluble in water. | [5] |
This guide provides a comprehensive framework for the safe handling of this compound. By adhering to these principles of hazard assessment, engineering controls, personal protection, and emergency preparedness, researchers can confidently and safely unlock the synthetic potential of this valuable compound.
References
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4-Bromo-3',4'-dimethoxybenzophenone. (2024). ChemBK. Retrieved from [Link]
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BENZOPHENONE EXTRA PURE Safety Data Sheet. (2020). Loba Chemie. Retrieved from [Link]
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4-Bromo-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023). Storemasta. Retrieved from [Link]
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Methodological & Application
Application Note and Protocol: Synthesis of 4-Bromo-3'-methoxybenzophenone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are crucial structural motifs in medicinal chemistry, materials science, and industrial chemical synthesis. Their utility stems from their unique photochemical properties and their role as versatile intermediates for more complex molecules. 4-Bromo-3'-methoxybenzophenone, in particular, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of the bromo and methoxy substituents allows for regioselective downstream modifications. The Friedel-Crafts acylation stands as a cornerstone of organic synthesis for forging carbon-carbon bonds to aromatic rings, providing a direct and efficient route to aryl ketones like the target compound.[1][2] This application note provides a detailed, mechanistically grounded protocol for the synthesis of this compound, emphasizing experimental design, safety, and purification.
Theoretical Framework: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3] The reaction's success hinges on the generation of a highly reactive electrophile, an acylium ion, which then attacks the electron-rich aromatic ring.
1. Generation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent, in this case, 3-methoxybenzoyl chloride.[4][5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This species is a potent electrophile.
2. Electrophilic Attack: The nucleophilic π-system of the bromobenzene attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, resulting in a positively charged intermediate known as an arenium ion or sigma complex.
3. Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, and releasing HCl as a byproduct.[6]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation reactions.[1][4]
Experimental Design and Workflow
The synthesis of this compound is achieved by the Friedel-Crafts acylation of bromobenzene with 3-methoxybenzoyl chloride using anhydrous aluminum chloride as the catalyst. Dichloromethane (DCM) is a common solvent for this reaction.
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Application Notes & Protocols: The Synthetic Utility of 4-Bromo-3'-methoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Aromatic Ketone Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 4-Bromo-3'-methoxybenzophenone emerges as a highly valuable and versatile building block.[1][2] Its structure is distinguished by three key features that offer a rich platform for chemical elaboration:
-
The Benzophenone Core: This diaryl ketone motif is a ubiquitous scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[3] The ketone functionality can also act as a photoinitiator in various chemical processes.[4]
-
The Aryl Bromide: The carbon-bromine bond serves as a reliable and reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][5][6] This allows for the straightforward construction of complex carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.[7]
-
The Methoxy-Substituted Ring: The electron-donating methoxy group on the second aromatic ring influences the electronic properties of the molecule and can play a significant role in modulating the biological activity of the final synthetic target.[8]
This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 54118-76-2 |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol [9] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between aryl halides and boronic acids.[10][11] this compound is an excellent substrate for this transformation due to the reactivity of its C-Br bond. The reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position, generating novel biaryl ketone scaffolds.
Causality of Experimental Design:
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an activated boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][12] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[11] Ligands on the palladium catalyst, such as phosphines, are essential for stabilizing the metal center and promoting the key steps of the catalytic cycle.
General Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize (4-methoxyphenyl)(4-phenylphenyl)methanone.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: Toluene/Water (e.g., 4:1 v/v) or 1,4-Dioxane/Water
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and phenylboronic acid (1.2 eq).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Toluene and Water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Core Application II: Building Block for Bioactive Molecule Synthesis
The benzophenone scaffold is a privileged structure in medicinal chemistry.[3] this compound serves as an excellent starting point for synthesizing analogs of complex drugs. A prime example is its potential use in synthesizing analogs of Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases used in cancer therapy.[13] While the exact synthesis of Trametinib involves a 2-fluoro-4-iodoaniline precursor, a similar synthetic logic can be applied using this compound to generate novel structures for drug discovery programs.[14][15]
Synthetic Strategy: Synthesis of a Trametinib Analog via Buchwald-Hartwig Amination
This protocol outlines a plausible route to a Trametinib analog, demonstrating the utility of this compound in constructing complex, pharmacologically relevant molecules. The key step is a Buchwald-Hartwig amination, which couples the aryl bromide with a complex amine.
Objective: To synthesize an N-aryl benzophenone derivative as a potential kinase inhibitor analog.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., 3-amino-N-cyclopropyl-2-hydroxybenzamide) (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Xantphos or other suitable Buchwald ligand (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Trametinib analog.
Core Application III: Photochemical Transformations
The benzophenone core is renowned for its photochemical reactivity.[4][16] Upon absorption of UV light, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like isopropanol) to form a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol. This photoreduction is a classic photochemical reaction. While substituents on the aromatic rings can influence the quantum yield, this compound is expected to undergo similar transformations.[17]
Protocol: Photoreduction to a Substituted Benzopinacol
Objective: To synthesize the corresponding benzopinacol derivative via photochemical dimerization.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
UV Photoreactor (e.g., Rayonet reactor with 350 nm lamps)
-
Quartz reaction tube
Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of this compound in isopropanol (e.g., 0.1 M) in a quartz tube.
-
Catalyst Addition: Add one drop of glacial acetic acid.
-
Degassing: Bubble Argon or Nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Irradiation: Seal the tube and place it in the photoreactor. Irradiate with UV light (λ ≈ 350 nm) at room temperature. The reaction may take several hours to days, often indicated by the formation of a white precipitate (the pinacol product, which is often less soluble).
-
Isolation: Once the reaction is complete (monitored by TLC, observing the disappearance of the starting material), cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Purification: The product can be further purified by recrystallization if necessary.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for selective and strategic modifications, providing access to a vast chemical space of complex molecules. From the construction of biaryl systems via Suzuki coupling to the synthesis of potential pharmaceutical agents and exploration of photochemical reactions, this reagent is an invaluable tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to serve as a robust starting point for leveraging the full synthetic potential of this important intermediate.
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- "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and." Journal of the Turkish Chemical Society, Section A: Chemistry.
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- "The Suzuki Reaction." Columbia University.
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- "Method for synthesizing trametinib key intermediate.
- Öztekin, K. et al.
- "4'-Bromo-3'-methylacetophenone, 98%." Biosynth.
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- "Synthesis of Biologically Active Molecules through Multicomponent Reactions." Molecules.
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Application Notes and Protocols for the Quantification of 4-Bromo-3'-methoxybenzophenone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 4-Bromo-3'-methoxybenzophenone, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a framework for self-validation in accordance with international standards.
Introduction: The Analytical Imperative for this compound
This compound (Figure 1) is a substituted benzophenone derivative. Its accurate quantification is critical for several reasons: as a starting material in multi-step organic syntheses, its purity can dictate the yield and impurity profile of the final active pharmaceutical ingredient (API). Furthermore, as a potential process-related impurity or degradant, its presence in final drug products must be monitored and controlled to ensure patient safety and meet regulatory requirements.
This document serves as a practical guide, offering field-proven methodologies to empower researchers with the tools for reliable and reproducible quantification of this compound. The selection of an appropriate analytical technique is contingent upon factors such as the sample matrix, required sensitivity, and the specific analytical question being addressed.
Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a full document) IUPAC Name: (4-bromophenyl)(3-methoxyphenyl)methanone Molecular Formula: C₁₄H₁₁BrO₂ Molecular Weight: 291.14 g/mol [1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. For a molecule like this compound, which possesses a strong chromophore, UV detection is highly effective. The method described herein is a reverse-phase HPLC (RP-HPLC) protocol, which separates compounds based on their hydrophobicity.
Principle and Rationale
In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the C18 column. By using a mobile phase of acetonitrile and water, we can elute the compound from the column. The organic modifier (acetonitrile) strength is optimized to achieve a suitable retention time, ensuring separation from potential impurities while maintaining good peak shape. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. This wavelength can be determined by analyzing a standard solution with a Diode Array Detector (DAD). For benzophenone derivatives, this is often in the range of 250-290 nm.[2][3]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with inserts
-
Syringe filters (0.45 µm, PTFE or nylon)
2.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 65:35 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum. The optimal ratio should be determined during method development to achieve a retention time of approximately 5-10 minutes.[4][5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
2.2.4. Sample Preparation
-
Accurately weigh the sample (e.g., drug substance, formulation) containing this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
2.2.5. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (illustrative, to be confirmed by DAD scan)
-
Run Time: 15 minutes
2.2.6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation and Performance
This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6] The following table presents typical performance characteristics for a validated method.
| Parameter | Typical Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.08 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at analyte RT | Confirmed by peak purity |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds like this compound. GC-MS offers exceptional selectivity and sensitivity, making it ideal for trace-level impurity analysis.
Principle and Rationale
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer. Here, it is typically ionized by electron impact (EI), which causes the molecule to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a chemical "fingerprint" for unequivocal identification. Quantification is usually performed in selected ion monitoring (SIM) mode, where the instrument only monitors specific, characteristic fragment ions, thereby increasing sensitivity and reducing matrix interference.[7][8]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
Volumetric flasks (Class A)
-
Microsyringes or autosampler vials
3.2.2. Instrumentation
-
GC system with an autosampler and a suitable capillary column.
-
Mass Spectrometer (single quadrupole or equivalent) capable of electron ionization (EI).
-
Data acquisition and processing software.
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.
3.2.4. Sample Preparation
-
Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[9]
-
Transfer the final solution to a GC vial.
3.2.5. GC-MS Conditions
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full Scan (for identification, m/z 50-400) and Selected Ion Monitoring (SIM) for quantification.
-
Illustrative SIM ions: m/z 290/292 (M⁺), 183 (M-Br-CO)⁺, 107 (C₇H₇O)⁺. (These are hypothetical and must be confirmed by analyzing the reference standard in full scan mode).
-
3.2.6. Data Analysis and Quantification
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the reference standard.
-
In SIM mode, construct a calibration curve using the peak area of the primary quantifier ion versus concentration.
-
Calculate the analyte concentration in the sample using the regression equation from the calibration curve.
Method Validation and Performance
| Parameter | Typical Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.05 - 10 µg/mL | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.05 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.8% |
| Precision (% RSD) | ≤ 5.0% | < 4.0% |
| Specificity | Correct RT and ion ratios | Confirmed |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb light in the ultraviolet-visible range. While it lacks the selectivity of chromatographic methods, it is highly suitable for the analysis of pure substances or simple mixtures where interfering substances are absent.
Principle and Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve prepared from standards of known concentration. The conjugated system of the benzophenone structure results in strong UV absorbance.[10]
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Ethanol or Methanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
4.2.2. Instrumentation
-
Dual-beam UV-Vis spectrophotometer.
4.2.3. Wavelength Determination (λmax)
-
Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL in ethanol).
-
Scan the solution from 400 nm to 200 nm against a solvent blank.
-
The wavelength that shows the highest absorbance is the λmax. For substituted benzophenones, this is typically around 280-290 nm.[11]
4.2.4. Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the spectroscopic grade solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with the same solvent.
4.2.5. Sample Preparation
-
Accurately weigh the sample and dissolve it in the solvent to obtain a final concentration within the linear range of the assay.
-
Ensure there are no particulate materials in the final solution.
4.2.6. Measurement Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a quartz cuvette filled with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
4.2.7. Data Analysis and Quantification
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Perform a linear regression. The R² value should be >0.995.
-
Determine the concentration of the sample from its absorbance using the calibration curve equation (y = mx + c, where y is absorbance and x is concentration).
Method Validation and Performance
| Parameter | Typical Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | 2 - 20 µg/mL | 2 - 20 µg/mL |
| Limit of Detection (LOD) | - | ~0.4 µg/mL |
| Limit of Quantitation (LOQ) | - | ~1.2 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| Specificity | Low; susceptible to interference | N/A |
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis quantification of this compound.
Conclusion
The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV offers an excellent balance of specificity, sensitivity, and robustness, making it the preferred method for routine quality control and stability testing in complex matrices.
-
GC-MS provides unparalleled specificity and the highest sensitivity, positioning it as the ideal technique for identifying and quantifying trace-level impurities or for structural confirmation.
-
UV-Vis Spectrophotometry is a rapid and economical choice for quantifying the pure substance or for in-process controls where the sample matrix is simple and free of interfering components.
Each protocol described in this guide provides a solid foundation for implementation. However, it is imperative that each laboratory performs method verification or full validation to ensure the results are reliable and fit for their intended purpose, adhering to guidelines such as ICH Q2(R1).
References
-
PubChem. 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. [Link]
-
Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Cunha, S. C., et al. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 7, 8339-8347. [Link]
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Occupational Safety and Health Administration. (2004). Benzophenone (Method PV2130). U.S. Department of Labor. [Link]
-
de Faria, F. C., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ, 8, e9440. [Link]
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PubChem. 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-3-methoxyphenol. National Center for Biotechnology Information. [Link]
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Chromatography Today. (2011). High Temperature Liquid Chromatography with ICP-MS and MS Detection for the Analysis of the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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SpectraBase. 4-Methoxybenzophenone. Wiley-VCH GmbH. [Link]
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SpectraBase. 4-Bromo-4'-phenylbenzophenone. Wiley-VCH GmbH. [Link]
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PubChem. 4-Bromo-3-methoxybenzonitrile. National Center for Biotechnology Information. [Link]
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Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link]
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NIST. Benzenamine, 4-bromo-. National Institute of Standards and Technology. [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Waters Corporation. (2014). Enhancing MRM Experiments in GC-MS/MS Using APGC. [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]
-
Sarveiya, V., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 44(9), 553-558. [Link]
-
NIST. Benzophenone. National Institute of Standards and Technology. [Link]
-
ResearchGate. (2015). (a) Mass-spectrum of gas chromatography mass spectrometry (GC-MS) analysis of 2,4′,6-trihydroxy-4-methoxybenzophenone. [Link]
-
ResearchGate. (2017). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. [Link]
-
ResearchGate. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]
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experimental procedure for the bromination of 3-methoxybenzophenone
An Application Note and Protocol for the Electrophilic Bromination of 3-Methoxybenzophenone
Application Note: Regioselective Bromination of an Aryl Ketone
The synthesis of halogenated organic compounds is a cornerstone of medicinal chemistry and materials science. Aryl bromides, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions. This document provides a detailed protocol for the electrophilic aromatic bromination of 3-methoxybenzophenone, a procedure that highlights the principles of regioselectivity governed by competing electronic and steric effects of substituents on an aromatic ring.
As a senior application scientist, this guide is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that ensure a successful and safe experimental outcome. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing brominated benzophenone derivatives.
Principles and Mechanistic Insights
The bromination of 3-methoxybenzophenone is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Benzene and its derivatives are generally unreactive towards electrophiles like molecular bromine (Br₂) alone due to the stability of the aromatic system.[1] To facilitate the reaction, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required.
The Role of the Lewis Acid Catalyst
The Lewis acid activates the bromine molecule by coordinating with one of the bromine atoms. This interaction polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺) that is potent enough to be attacked by the electron-rich aromatic ring.[2][3][4]
The mechanism proceeds in two main steps[5][6]:
-
Formation of the Arenium Ion : The π-electron system of the aromatic ring acts as a nucleophile, attacking the activated electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]
-
Restoration of Aromaticity : A weak base, typically the [FeBr₄]⁻ complex formed during the activation step, abstracts a proton from the carbon atom bearing the new bromine substituent. This deprotonation step restores the stable aromatic ring and regenerates the Lewis acid catalyst.[1][2]
Regioselectivity in 3-Methoxybenzophenone
The key challenge and point of interest in this synthesis is predicting the position of bromination. The starting material has two substituents on one of the aromatic rings:
-
Methoxy Group (-OCH₃) : An electron-donating group that strongly activates the ring towards electrophilic attack. It is an ortho, para-director due to its ability to stabilize the arenium ion intermediate via resonance.
-
Benzoyl Group (-C(O)C₆H₅) : An electron-withdrawing group that deactivates the ring. It is a meta-director.
The powerful activating and directing effect of the methoxy group dominates the deactivating effect of the benzoyl group. Therefore, bromination will occur on the methoxy-substituted ring at positions ortho or para to the methoxy group. Steric hindrance from the bulky benzoyl group may influence the ratio of ortho to para products, often favoring substitution at the less hindered position.[7] The primary expected product is 4-bromo-3-methoxybenzophenone, where bromine adds to the position ortho to the methoxy group and meta to the benzoyl group.
Detailed Experimental Protocol
This protocol describes the bromination of 3-methoxybenzophenone using molecular bromine and a ferric bromide catalyst.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Methoxybenzophenone | Round-bottom flask (100 mL) |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |
| Bromine (Br₂) | Addition funnel |
| Ferric Bromide (FeBr₃), anhydrous | Ice bath |
| Sodium Thiosulfate (Na₂S₂O₃), 10% aq. solution | Separatory funnel |
| Sodium Bicarbonate (NaHCO₃), saturated aq. solution | Rotary evaporator |
| Brine (saturated NaCl aq. solution) | Glassware for extraction & washing |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous | Column chromatography setup or recrystallization apparatus |
Safety Precautions
Critical Safety Warning: Bromine (Br₂) is extremely toxic, volatile, and corrosive.[8][9] It can cause severe chemical burns upon skin contact and is fatal if inhaled.[10] All operations involving bromine must be performed in a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[9][11] Do not use disposable latex gloves.
-
Spill and Emergency Response : Keep a container of 10% sodium thiosulfate solution readily available to neutralize any bromine spills.[11] Ensure safety showers and eyewash stations are accessible.[9] In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[12]
-
Reagent Handling : Ferric bromide and aluminum chloride are corrosive and moisture-sensitive. Handle them in a dry environment.
Step-by-Step Procedure
-
Reaction Setup :
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzophenone (e.g., 2.12 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (30 mL).
-
Cool the flask in an ice bath to 0 °C.
-
-
Catalyst Addition :
-
While stirring, carefully add anhydrous ferric bromide (FeBr₃) (e.g., 0.15 g, 0.5 mmol) to the solution. The catalyst should be added in a dry environment to prevent deactivation by moisture.
-
-
Bromine Addition :
-
In the fume hood, carefully measure liquid bromine (e.g., 0.51 mL, 1.60 g, 10.0 mmol) and dissolve it in 10 mL of anhydrous dichloromethane in a dry addition funnel.
-
Add the bromine solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The solution will develop a dark red-brown color.
-
-
Reaction Monitoring :
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching :
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of cold water.
-
To neutralize unreacted bromine, add 10% aqueous sodium thiosulfate solution dropwise until the red-brown color of bromine disappears and the organic layer becomes pale yellow.
-
Transfer the entire mixture to a separatory funnel.
-
-
Extraction and Washing :
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any acidic byproducts (HBr).
-
Brine (20 mL) to remove excess water.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by either:
-
Recrystallization : Using a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.
-
Column Chromatography : Using silica gel with a hexane/ethyl acetate gradient as the eluent. This is preferred for separating isomeric products.[13]
-
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product, looking for the characteristic isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy : To identify the key functional groups (carbonyl, ether).
Data Summary and Visualization
Quantitative Data Table
| Parameter | Value | Moles (mmol) | Notes |
| 3-Methoxybenzophenone | 2.12 g | 10.0 | Limiting Reagent |
| Bromine (Br₂) | 1.60 g (0.51 mL) | 10.0 | 1.0 equivalent |
| Ferric Bromide (FeBr₃) | 0.15 g | 0.5 | 0.05 equivalents (catalytic) |
| Dichloromethane (DCM) | 40 mL | - | Anhydrous solvent |
| Reaction Temperature | 0 °C to RT | - | Controlled addition at 0 °C |
| Reaction Time | 3 - 5 hours | - | Monitor by TLC |
| Expected Product | 4-Bromo-3-methoxybenzophenone | - | MW: 291.14 g/mol |
| Theoretical Yield | 2.91 g | 10.0 | Assuming 100% conversion |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to product purification.
Caption: Workflow for the bromination of 3-methoxybenzophenone.
References
- Vertex AI Search. Bromine handling and safety | DOCX - Slideshare.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols.
- brainly.com. [FREE] Explain why a Lewis acid is required for the bromination of benzene.
- CDC. Bromine | Chemical Emergencies.
- Carl ROTH. Safety Data Sheet: Bromine.
- Filo. Discuss the role of Lewis acid in halogenation and alkylation reaction of...
- Making Molecules. Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ACS Publications. Aqueous Electrophilic Aromatic Bromination using KBr and Oxone.
- MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
- BYJU'S. Bromination via a Free Radical Mechanism.
- ResearchGate. (PDF) Bromination of ketones with H2O2–HBr “on water”.
- Vertex AI Search. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros.
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- 13. reddit.com [reddit.com]
Application Notes: The Role of 4-Bromo-3'-methoxybenzophenone in Photochemical Studies
Introduction: A Versatile Tool for Probing and Driving Chemical Reactions with Light
The benzophenone scaffold is a cornerstone in the field of organic photochemistry. Its remarkable ability to absorb ultraviolet (UV) light and efficiently populate a long-lived triplet excited state has made it an invaluable tool for scientists. 4-Bromo-3'-methoxybenzophenone is a specialized derivative that leverages this core functionality, enhanced by strategic substitutions to fine-tune its photochemical and photophysical properties.
The presence of a bromine atom at the 4-position introduces a "heavy-atom effect," which significantly promotes the rate of intersystem crossing (ISC) from the initial singlet excited state (S₁) to the reactive triplet state (T₁).[1] This ensures a high quantum yield of triplet formation, the key intermediate for most benzophenone-mediated photochemistry. Concurrently, the electron-donating methoxy group at the 3'-position modulates the electronic properties of the aromatic system, influencing the energy of the excited states and the reactivity of the resulting triplet species.
This combination of a heavy atom and an electron-donating group makes this compound a highly efficient and versatile molecule for a range of photochemical applications, from initiating polymerization to serving as a photosensitizer in complex organic transformations. These notes provide researchers, scientists, and drug development professionals with an in-depth guide to its core principles, applications, and detailed experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4-bromophenyl)(3-methoxyphenyl)methanone |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| CAS Number | 126950-63-6 |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone, 2-Propanol) |
Part 1: Core Photochemical Principles
The utility of this compound is rooted in its efficient generation of a triplet excited state upon UV irradiation. This process can be understood through the fundamental principles of photophysics.
Mechanism of Photoexcitation and Intersystem Crossing
Upon absorbing a photon of UV light (typically in the 330-360 nm range), the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[2] While the S₁ state is short-lived, the presence of the bromine atom enhances spin-orbit coupling, facilitating a rapid and highly efficient, spin-forbidden transition to the lower-energy triplet state (T₁).[1][3] This process, known as intersystem crossing (ISC), is paramount to the compound's function, as the T₁ state has a significantly longer lifetime (microseconds to milliseconds), allowing it to participate in intermolecular reactions.[4]
Part 2: Applications and Methodologies
Application 1: Photoinitiator for Free-Radical Polymerization
This compound functions as a highly effective Type II photoinitiator. [5]In this role, it does not generate radicals directly upon photolysis. Instead, its triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process creates an amine-derived radical that initiates the polymerization of monomers like acrylates or methacrylates. [6][7] Workflow for Photoinitiation:
Protocol: UV Curing of an Acrylate Resin
This protocol describes a method for evaluating the efficacy of this compound as a photoinitiator for a model acrylate formulation.
-
Formulation Preparation:
-
In an amber vial, prepare the photoinitiator system by dissolving this compound (0.5 wt%) and a co-initiator such as ethyl 4-(dimethylamino)benzoate (EDB) (2.0 wt%) in a suitable acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA).
-
Stir the mixture in the dark until a homogenous solution is obtained.
-
-
Sample Preparation:
-
Place a 20 µL drop of the liquid resin onto a glass microscope slide.
-
Carefully place a second slide on top to create a thin film of uniform thickness.
-
-
UV Curing:
-
Expose the sample to a UV light source (e.g., a 365 nm LED lamp or a mercury vapor lamp) with a defined intensity (e.g., 100 mW/cm²).
-
Irradiate for a specific time interval (e.g., 30, 60, 120 seconds).
-
-
Curing Assessment:
-
After irradiation, assess the state of the resin. A simple "tack-free" test can be performed by gently touching the surface with a cotton swab. A fully cured sample will be solid and not sticky.
-
For quantitative analysis, the degree of conversion can be measured using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹.
-
Application 2: Photoreduction and Synthesis of Benzopinacols
A classic application of benzophenones is their photoreduction in a hydrogen-donating solvent, such as 2-propanol. [2][8]This reaction serves as an excellent model system for studying hydrogen abstraction mechanisms and quantum yields. Upon irradiation, the triplet benzophenone abstracts a hydrogen from 2-propanol, forming a ketyl radical. Two ketyl radicals then dimerize to form a benzopinacol derivative, which often precipitates from the solution as a crystalline solid. [9][10] Protocol: Quantitative Photoreduction of this compound
This protocol allows for the determination of the reaction's quantum efficiency.
-
Solution Preparation:
-
Prepare a solution of this compound (e.g., 0.1 M) in 2-propanol.
-
Add a single drop of glacial acetic acid to prevent side reactions. [10]2. Irradiation:
-
Transfer the solution to a quartz tube or a borosilicate glass vial.
-
Place the sample in a photochemical reactor (e.g., a Rayonet reactor with 350 nm lamps) for a set period (e.g., 24-72 hours). For a quantitative study, a merry-go-round apparatus is used to ensure uniform irradiation of multiple samples.
-
Causality: Quartz or borosilicate is used because standard glass will block the necessary UV wavelengths. The long reaction time is due to the quantum nature of the process.
-
-
Product Isolation:
-
Over the course of the irradiation, a white crystalline solid (the substituted benzopinacol) should precipitate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and air dry.
-
-
Analysis and Quantum Yield Determination:
-
Confirm the product identity using melting point, IR (disappearance of C=O stretch, appearance of O-H stretch), and NMR spectroscopy. [8] * To determine the quantum yield, the disappearance of the starting material is monitored over time using UV-Vis spectroscopy, tracking the decrease in absorbance of the n→π* transition (~340 nm). The photon flux of the lamp must be determined separately using a chemical actinometer (e.g., ferrioxalate).
-
Part 3: Advanced Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This compound can be reliably synthesized via a Friedel-Crafts acylation. [11]This protocol describes the reaction between bromobenzene and 3-methoxybenzoyl chloride.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃) is highly reactive with water.
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents).
-
Add excess bromobenzene (which acts as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
-
Acylation:
-
Dissolve 3-methoxybenzoyl chloride (1.0 equivalent) in a small amount of bromobenzene and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃/bromobenzene mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Causality: The slow, cold addition controls the exothermic reaction and prevents side-product formation.
-
-
Reaction Completion and Quench:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and separates the organic and aqueous layers.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess bromobenzene under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
References
-
Abe, M., et al. (2012). Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Available at: [Link]
-
Neckers, D.C. (2004). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]
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Zhang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. Available at: [Link]
-
Patel, S.A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical and Doping Analysis. Available at: [Link]
-
Arote, S.V., & Kshirsagar, S.S. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. Available at: [Link]
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Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
-
Chem LibreTexts. (n.d.). Photochemical preparation of benzopinacol. Available at: [Link]
-
Dr. Goutam Brahmachari. (2020). Photoreduction of benzophenone. YouTube. Available at: [Link]
-
Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]
-
Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Ito, Y., et al. (1989). Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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ResearchGate. (2018). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds. Available at: [Link]
-
ResearchGate. (2023). Synthesis of benzophenones via Friedel–Crafts reactions. Available at: [Link]
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Pitts, J. N., et al. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone. Available at: [Link]
-
Hirata, Y., et al. (1993). Benzophenones in the higher triplet excited states. PubMed. Available at: [Link]
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Creary, X., et al. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. ResearchGate. Available at: [Link]
-
Ad-Abaji, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PMC. Available at: [Link]
-
PubChem. (n.d.). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. Available at: [Link]
-
Lasorne, B., et al. (2008). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Physical Chemistry Chemical Physics. Available at: [Link]
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NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzophenone. Available at: [Link]
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PubChem. (n.d.). Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)-. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 4-Bromo-3'-methoxybenzophenone, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the robust and scalable Friedel-Crafts acylation, with detailed protocols, process optimization strategies, and safety considerations. Alternative synthetic methodologies, including Grignard reactions and Suzuki couplings, are also discussed to provide a comparative overview. This guide is intended to equip researchers and process chemists with the necessary information to safely and efficiently scale up the production of this important benzophenone derivative.
Introduction: The Significance of this compound
This compound is a versatile diarylketone intermediate. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anti-HIV, antimicrobial, and antioxidant properties[1]. The specific substitution pattern of a bromine atom and a methoxy group on the two phenyl rings of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API).
Given its importance, the development of a scalable, efficient, and safe manufacturing process for this compound is of critical importance. This guide provides an in-depth analysis of the synthetic considerations necessary for transitioning from laboratory-scale preparation to pilot and industrial-scale production.
Strategic Approaches to Synthesis
Several synthetic strategies can be envisioned for the construction of this compound. The choice of the optimal route on a large scale depends on factors such as raw material cost, process safety, scalability, and the desired purity of the final product.
Primary Recommended Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct and widely employed method for the synthesis of aryl ketones[2][3][4][5]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary Friedel-Crafts approaches are feasible:
-
Route A: Acylation of 3-bromoanisole with 4-methoxybenzoyl chloride.
-
Route B: Acylation of anisole with 4-bromo-3-methoxybenzoyl chloride.
Route A is generally preferred due to the commercial availability and lower cost of the starting materials. The electron-donating nature of the methoxy group in anisole activates the aromatic ring, facilitating the electrophilic substitution.
In-Depth Protocol: Large-Scale Synthesis via Friedel-Crafts Acylation
This section details a representative protocol for the gram-scale synthesis of this compound, with specific considerations for scaling up to a pilot plant setting.
Reaction Scheme
Caption: Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Bromobenzoyl chloride | 586-75-4 | 219.46 | Corrosive, Lachrymator |
| Anisole | 100-66-3 | 108.14 | Flammable, Irritant |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | Corrosive, Water-reactive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | Corrosive, Toxic |
| Sodium bicarbonate | 144-55-6 | 84.01 | Irritant |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Hygroscopic |
| Methanol | 67-56-1 | 32.04 | Flammable, Toxic |
| Isopropanol | 67-63-0 | 60.10 | Flammable, Irritant |
Step-by-Step Protocol
Note: This protocol is for a laboratory scale and should be adapted and optimized for larger scales with appropriate engineering controls.
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled. The reactor is purged with dry nitrogen.
-
Reagent Charging: Anhydrous aluminum chloride (1.2 equivalents) is charged into the reactor under a nitrogen blanket. Anhydrous dichloromethane is then added to create a slurry.
-
Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added to the dropping funnel and then slowly added to the aluminum chloride slurry while maintaining the internal temperature below 10°C using a circulating chiller.
-
Anisole Addition: Anisole (1.1 equivalents) is added dropwise from the dropping funnel to the reaction mixture, again maintaining the temperature below 10°C. The reaction is highly exothermic, and a slow addition rate is crucial for temperature control.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction is quenched by slowly and carefully transferring the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as methanol or isopropanol, to yield this compound as a solid.
-
Drying: The purified product is dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Large-Scale Considerations
-
Heat Management: Friedel-Crafts acylations are notoriously exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is mandatory. Reaction calorimetry studies are highly recommended to determine the heat of reaction and to model the thermal behavior of the process at scale[2][6][7][8][9].
-
Reagent Addition: The slow, controlled addition of reagents is crucial. For pilot and industrial scale, metered pumps should be used for the addition of the anisole to ensure a consistent and safe addition rate.
-
Quenching: The quenching step is particularly hazardous at scale due to the violent reaction of aluminum chloride with water. Specialized quenching vessels with robust cooling and off-gas scrubbing systems are necessary. A reverse quench, where the reaction mixture is added to the ice/acid mixture, is generally safer.
-
Material Handling: Handling large quantities of corrosive and water-sensitive aluminum chloride requires specialized equipment and procedures to prevent exposure to moisture and personnel.
-
Solvent Selection: While dichloromethane is a common laboratory solvent, its use at an industrial scale is often restricted due to environmental and health concerns. Alternative solvents should be investigated during process development.
Caption: Workflow for the large-scale synthesis of this compound.
Alternative Synthetic Routes
While Friedel-Crafts acylation is the primary choice, alternative methods can be considered, especially if specific functionalities are not compatible with the harsh Lewis acid conditions.
Grignard Reaction
A Grignard reaction offers a viable alternative. This would typically involve the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a 3-methoxybenzoyl derivative (e.g., 3-methoxybenzoyl chloride or 3-methoxybenzonitrile).
-
Advantages: Milder reaction conditions compared to Friedel-Crafts.
-
Disadvantages: Requires strictly anhydrous conditions, and the Grignard reagent is highly reactive and can be difficult to handle on a large scale. The formation of undesired side products from Wurtz coupling can also be an issue[10].
Suzuki Coupling
A palladium-catalyzed Suzuki coupling could also be employed. This would involve the reaction of an arylboronic acid (e.g., 4-bromophenylboronic acid) with an aryl halide (e.g., 3-methoxybenzoyl chloride) in the presence of a palladium catalyst and a base.
-
Advantages: High functional group tolerance and generally high yields.
-
Disadvantages: The cost of the palladium catalyst and ligands can be a significant factor on a large scale. Removal of residual palladium from the final product to meet pharmaceutical specifications can be challenging.
Quality Control and Analytical Specifications
For use as a pharmaceutical intermediate, this compound must meet stringent purity and quality specifications.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | To be determined (within a narrow range) | Melting Point Apparatus |
| Individual Impurity | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Residual Solvents | As per ICH guidelines | GC-HS |
Safety and Environmental Considerations
The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities[11][12][13][14].
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably in a fume hood, especially during the handling of volatile and corrosive reagents.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The Friedel-Crafts acylation provides a robust and scalable route for the large-scale synthesis of this compound. Careful control of reaction parameters, particularly temperature, and a well-designed work-up and purification procedure are essential for achieving high yields and purity. While alternative synthetic methods exist, the Friedel-Crafts approach remains the most industrially viable option. The information provided in this guide serves as a comprehensive resource for the safe and efficient production of this important chemical intermediate.
References
-
American Chemical Society. (n.d.). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step for the Synthesis of Anti-HIV (+)-Calanolide A. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
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ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
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Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
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YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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American Chemical Society. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? Retrieved from [Link]
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H.E.L Group. (2024, March 13). Calorimetry methodologies using Simular reaction calorimeter. Retrieved from [Link]
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Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
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SCIRP. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
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Minnesota Department of Labor and Industry. (2022, December 19). Directive: Process safety management of highly hazardous chemicals. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3'-methoxybenzophenone
Welcome to the technical support center for the synthesis of 4-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and field-proven strategies to ensure you can achieve your synthetic goals with confidence and precision.
Frequently Asked Questions (FAQs)
Here, I address some of the common initial questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two primary and well-established methods for the synthesis of this compound:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a cornerstone of aryl ketone synthesis[1]. It typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2]. For this compound, this can be achieved in two ways:
-
Reacting 4-bromobenzoyl chloride with anisole .
-
Reacting 3-methoxybenzoyl chloride with bromobenzene .
-
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction offers a powerful alternative for forming the carbon-carbon bond between the two aromatic rings[3][4][5]. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base[4][5]. The synthesis of this compound via this route could involve:
-
The coupling of 4-bromobenzoyl chloride with 3-methoxyphenylboronic acid .
-
The coupling of a 4-bromophenylboronic acid derivative with a 3-methoxybenzoyl halide .
-
Q2: Which synthetic route is generally preferred and why?
The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling depends on several factors, including substrate availability, desired scale, and tolerance for specific reaction conditions.
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |
| Reagents | Readily available and often less expensive acyl chlorides and aromatic compounds. | Boronic acids can be more expensive and may require synthesis. |
| Catalyst | Stoichiometric amounts of a Lewis acid (e.g., AlCl₃) are often required[3]. | Catalytic amounts of a palladium catalyst are used. |
| Reaction Conditions | Can be sensitive to moisture and may require strictly anhydrous conditions. The workup can be vigorous. | Generally tolerant of a wider range of functional groups and can often be run in aqueous or biphasic conditions[6]. |
| Yield | Yields can be variable and are highly dependent on reaction conditions and substrate reactivity. | Often provides high yields and good selectivity under optimized conditions. |
| Scalability | Can be challenging to scale up due to the large amounts of Lewis acid and exothermic quenching. | Generally more amenable to scale-up. |
| Environmental Impact | Generates significant amounts of acidic waste. | Considered a "greener" reaction due to the use of a catalyst and often milder conditions. |
For many applications, the Suzuki-Miyaura coupling is often favored in modern synthetic chemistry due to its high functional group tolerance, generally higher yields, and more environmentally benign nature. However, the Friedel-Crafts acylation remains a viable and cost-effective option , especially for smaller-scale syntheses where the starting materials are readily available.
Q3: What are the key safety considerations for these syntheses?
Both synthetic routes involve hazardous materials and require appropriate safety precautions:
-
Friedel-Crafts Acylation:
-
Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl chlorides are corrosive and lachrymatory. They should also be handled in a fume hood.
-
The quenching of the reaction with water or acid is highly exothermic and can cause splashing and the release of HCl gas. This step must be performed slowly and with caution in an ice bath.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Palladium catalysts can be toxic and should be handled with care.
-
Solvents such as toluene, dioxane, and DMF are flammable and have associated health risks.
-
Bases like potassium carbonate or sodium hydroxide are corrosive.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide: Friedel-Crafts Acylation Route
Low yields and the formation of impurities are common challenges in Friedel-Crafts acylation. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Consistently low yield of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
-
Possible Cause 1: Inactive Lewis Acid Catalyst.
-
Explanation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will deactivate the catalyst[7].
-
Solution:
-
Use freshly opened, high-purity anhydrous aluminum chloride.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
-
Possible Cause 2: Insufficient Catalyst.
-
Explanation: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required[3].
-
Solution:
-
Ensure at least 1.1 to 1.3 equivalents of AlCl₃ are used relative to the limiting reagent (the acyl chloride).
-
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Explanation: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition. The initial formation of the acylium ion is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating.
-
Solution:
-
Start the reaction at 0 °C during the addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
If the reaction is sluggish (monitored by TLC), gentle heating (e.g., to 40-50 °C) may be beneficial.
-
-
-
Possible Cause 4: Poor Quality of Reactants.
-
Explanation: Impurities in the acyl chloride or the aromatic substrate can interfere with the reaction.
-
Solution:
-
Use freshly distilled or high-purity starting materials.
-
-
Problem 2: Formation of multiple products (impurities).
-
Possible Cause 1: Isomer Formation.
-
Explanation: In the acylation of anisole, the methoxy group is ortho, para-directing. While the para-product (4-methoxy) is sterically favored, some ortho-acylation can occur.
-
Solution:
-
Careful control of the reaction temperature can sometimes influence the isomeric ratio.
-
Purification by column chromatography is typically required to separate the isomers.
-
-
-
Possible Cause 2: Polyacylation.
-
Explanation: Although the acyl group is deactivating, a second acylation can occur if the reaction conditions are too harsh or if one of the aromatic rings is highly activated.
-
Solution:
-
Use a slight excess of the aromatic substrate being acylated to favor mono-acylation.
-
Avoid excessively high reaction temperatures.
-
-
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Route
This section addresses potential issues when synthesizing this compound via Suzuki coupling.
Problem 1: Low or no product formation.
Suzuki Coupling Optimization Parameters
Caption: Key parameters for optimizing Suzuki coupling reactions.
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: The palladium(0) species is the active catalyst. If the precatalyst is not properly activated or if it decomposes, the reaction will not proceed.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.
-
Use a fresh, high-quality palladium catalyst and ligand.
-
-
-
Possible Cause 2: Inappropriate Base.
-
Explanation: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solution:
-
Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one base is not effective, screen others.
-
Ensure the base is anhydrous if the reaction is sensitive to water.
-
-
-
Possible Cause 3: Poor Solvent Choice.
-
Explanation: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvents include toluene, dioxane, and DMF, often with the addition of water.
-
Solution:
-
Experiment with different solvent systems. A mixture of an organic solvent and water is often effective.
-
-
Problem 2: Presence of significant side products.
-
Possible Cause 1: Homocoupling.
-
Explanation: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution:
-
This is often more prevalent at higher temperatures. Try lowering the reaction temperature.
-
Ensure the reaction is run under a strictly inert atmosphere.
-
-
-
Possible Cause 2: Protodeboronation.
-
Explanation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of anisole from 3-methoxyphenylboronic acid, for example.
-
Solution:
-
Use anhydrous conditions if this is a significant issue.
-
A stronger base may sometimes mitigate this side reaction.
-
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride
This protocol is adapted from established procedures for similar benzophenones.
Reaction Scheme:
Anisole + 4-Bromobenzoyl Chloride --(AlCl₃)--> this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| Anhydrous Aluminum Chloride | 133.34 | 4.4 g | 1.2 |
| Anisole | 108.14 | 3.3 mL | 1.1 |
| 4-Bromobenzoyl chloride | 219.46 | 5.5 g | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Concentrated HCl | - | 50 mL | - |
| Crushed Ice | - | 150 g | - |
Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by 70 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve anisole and 4-bromobenzoyl chloride in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 15-20 minutes until the two layers are distinct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of DCM. Combine the organic layers and wash sequentially with 50 mL of 1M NaOH, 50 mL of water, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid. A reported yield for a similar reaction is around 46%[8].
Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a general protocol that should be optimized for the specific substrates.
Reaction Scheme:
4-Bromobenzoyl chloride + 3-Methoxyphenylboronic acid --(Pd catalyst, base)--> this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 4-Bromobenzoyl chloride | 219.46 | 1.0 g | 1.0 |
| 3-Methoxyphenylboronic acid | 151.96 | 0.76 g | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.26 g | 0.05 |
| K₂CO₃ | 138.21 | 1.25 g | 2.0 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Setup: To a round-bottom flask, add 4-bromobenzoyl chloride, 3-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add the solvent mixture (toluene, ethanol, water) and then the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of this compound
-
¹H NMR:
-
A singlet for the methoxy group (-OCH₃) around 3.8 ppm.
-
A series of multiplets in the aromatic region (approximately 6.9-7.8 ppm). The protons on the methoxy-substituted ring will likely appear more upfield compared to the protons on the bromo-substituted ring.
-
-
¹³C NMR:
-
A signal for the methoxy carbon around 55-56 ppm.
-
The carbonyl carbon (C=O) signal is expected in the range of 194-197 ppm.
-
A series of signals in the aromatic region (approximately 110-160 ppm).
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹.
-
C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.
-
C-Br stretching vibration in the fingerprint region.
-
References
-
Supporting Information - Beilstein Journals. Available at: [Link]
-
Supplementary Information - Beilstein Journals. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF - The Royal Society of Chemistry. Available at: [Link]
-
(4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. Available at: [Link]
-
Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions - Bentham Open Archives. Available at: [Link]
-
Substrate scope of simple and efficient synthesis of diaryl ketones. a - ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0301933) - NP-MRD. Available at: [Link]
-
(4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Experimental Chemistry II - Oregon State University. Available at: [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]
-
The Friedel-Crafts Syntheses. | Chemical Reviews - ACS Publications. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
13 Friedel-Crafts Acylation. Available at: [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Diaryl Ketones
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a practical resource for troubleshooting common side reactions encountered during the synthesis of diaryl ketones. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to identify, understand, and mitigate these challenges.
Introduction to Diaryl Ketone Synthesis
Diaryl ketones are a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The Friedel-Crafts acylation is a cornerstone of their synthesis, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2][3][4][5] While powerful, this reaction and other synthetic strategies are not without their complexities. Undesired side reactions can lead to reduced yields, purification difficulties, and ultimately, project delays. This guide will address the most frequently encountered issues, providing both mechanistic explanations and actionable protocols.
I. Issues Related to Polysubstitution and Regioselectivity
One of the most common challenges in diaryl ketone synthesis is controlling the position and number of acyl groups added to the aromatic ring.
Q1: My reaction is producing a mixture of mono- and di-acylated products. How can I favor mono-acylation?
A1: Understanding the Root Cause and Implementing Solutions.
-
The Causality: Unlike Friedel-Crafts alkylation, which often leads to polysubstitution because the newly added alkyl group activates the ring to further substitution, Friedel-Crafts acylation typically results in mono-acylation.[5][6] The acyl group is an electron-withdrawing group, which deactivates the aromatic ring, making it less susceptible to a second electrophilic attack.[6][7] However, under certain conditions, particularly with highly activated aromatic substrates or harsh reaction conditions, polysubstitution can occur.[4]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure you are not using a significant excess of the acylating agent or Lewis acid. While a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone, a large excess can promote further reaction.[2][5]
-
Reaction Temperature: Lowering the reaction temperature can often temper the reactivity and improve selectivity for the mono-acylated product.
-
Choice of Catalyst: Consider using a milder Lewis acid catalyst. While aluminum chloride (AlCl₃) is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better control.[2][8] Greener alternatives like zeolites or other solid acids can also improve selectivity.[8][9]
-
Q2: The acyl group is adding to the wrong position on my substituted aromatic ring. How do I control regioselectivity (ortho vs. para)?
A2: Directing the Acylation to the Desired Position.
-
The Causality: The position of acylation on a substituted aromatic ring is governed by the electronic and steric properties of the existing substituent.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directors because they stabilize the carbocation intermediate formed during electrophilic aromatic substitution at these positions through resonance or inductive effects.[7][10]
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta-directors because they destabilize the carbocation intermediate at the ortho and para positions.[7][10]
-
Steric hindrance can play a significant role. Even with an ortho, para-directing group, the bulkier acyl group will preferentially add to the less sterically hindered para position.[11][12]
-
-
Troubleshooting and Optimization:
-
Analyze the Substrate: Carefully consider the directing effects of your substituent.
-
Leverage Steric Hindrance: To favor the para product, you can sometimes use a bulkier acylating agent or a larger Lewis acid catalyst that will sterically disfavor the ortho position.
-
Alternative Synthetic Routes: If achieving the desired regioselectivity via Friedel-Crafts acylation is proving difficult, consider alternative methods such as a Suzuki-Miyaura carbonylative cross-coupling, which can offer greater control over the final product structure.[13][14][15]
-
Workflow for Addressing Regioselectivity Issues
Caption: Decision workflow for troubleshooting regioselectivity in Friedel-Crafts acylation.
II. Challenges with Substrate and Reagent Stability
The success of diaryl ketone synthesis is also highly dependent on the stability of the starting materials and intermediates under the reaction conditions.
Q3: My reaction is not proceeding, or the yield is very low. What could be inhibiting the reaction?
A3: Identifying and Overcoming Reaction Inhibition.
-
The Causality:
-
Deactivated Aromatic Rings: Friedel-Crafts reactions are generally ineffective on aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CF₃, -SO₃H).[7][16][17] These groups make the ring too electron-poor to attack the electrophilic acylium ion.
-
Incompatible Functional Groups: Aromatic rings with amine (-NH₂, -NHR, -NR₂) substituents are also problematic. The basic nitrogen atom will complex with the Lewis acid catalyst, deactivating it and making the ring highly unreactive.[3][18]
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can hydrolyze and deactivate them.[8]
-
-
Troubleshooting Protocol:
-
Substrate Assessment: Verify that your aromatic substrate is not strongly deactivated. If it is, a different synthetic approach will be necessary.
-
Protecting Groups: For substrates with amine groups, consider using a protecting group strategy. For example, an amine can be converted to an amide, which is less basic and still an ortho, para-director, although deactivating.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Handle hygroscopic Lewis acids in a glove box or under an inert atmosphere.[8]
-
Q4: I am observing byproducts that suggest my acyl chloride is decomposing. What is happening?
A4: Addressing Acyl Chloride Instability.
-
The Causality: Under the influence of a strong Lewis acid, some acyl chlorides can undergo decarbonylation, especially if the resulting carbocation is stable (e.g., tertiary).[19] This leads to the formation of alkylated byproducts instead of the desired ketone. Formyl chloride is particularly unstable and decomposes to carbon monoxide and HCl, which is why the Gattermann-Koch reaction is used to synthesize benzaldehydes in situ.[2]
-
Troubleshooting Protocol:
-
Reagent Choice: If decarbonylation is a suspected issue, consider using the corresponding acid anhydride instead of the acyl chloride. Acid anhydrides are generally more stable under Friedel-Crafts conditions.[2][5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize decomposition.
-
III. Synthesis of Sterically Hindered and Unsymmetrical Diaryl Ketones
Synthesizing diaryl ketones with bulky substituents or two different aryl groups presents a unique set of challenges.
Q5: I am trying to synthesize a sterically hindered diaryl ketone, but the yield is poor. How can I improve this?
A5: Strategies for Overcoming Steric Hindrance.
-
The Causality: Significant steric bulk on either the aromatic substrate or the acylating agent can impede the approach of the reactants, slowing down or preventing the reaction.[12][20][21]
-
Alternative Methodologies: When Friedel-Crafts acylation fails due to steric hindrance, other methods are often more successful:
-
Organometallic Reagents: The reaction of bulky arylstannanes with aroyl chlorides can produce sterically hindered benzophenones in good yields.[22]
-
Carbonylative Cross-Coupling: Palladium-catalyzed carbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful for constructing sterically hindered diaryl ketones.[13]
-
Q6: What are the best methods for synthesizing unsymmetrical diaryl ketones with high selectivity?
A6: Modern Approaches to Unsymmetrical Diaryl Ketones.
-
The Causality: While a Friedel-Crafts acylation of one arene with the aroyl chloride of another is a direct approach, it is not always feasible, especially if both rings have similar reactivity.
-
Recommended Synthetic Strategies:
-
Fukuyama Coupling: This method involves the coupling of a thioester with an organozinc reagent, catalyzed by palladium, and is effective for producing unsymmetrical diaryl ketones.[23]
-
Sequential Nucleophilic Substitution: Methods using Weinreb amides or similar substrates allow for the sequential addition of different organometallic reagents to a carbonyl precursor, providing excellent control over the synthesis of unsymmetrical ketones.[24]
-
Umpolung Strategies: The use of 1,3-dithianes as masked acyl anion equivalents allows for a reversal of polarity (umpolung), enabling the arylation of an acyl anion equivalent to form unsymmetrical diaryl ketones.[25]
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polysubstitution | Highly activated substrate, excess reagents, high temperature. | Lower temperature, use milder Lewis acid, control stoichiometry. |
| Incorrect Regioselectivity | Electronic and steric effects of substituents. | Analyze directing groups, leverage sterics, consider alternative synthetic routes. |
| No/Low Reaction | Deactivated substrate, incompatible functional groups (e.g., amines), wet reagents. | Use a different synthetic method for deactivated rings, protect functional groups, ensure anhydrous conditions. |
| Acyl Chloride Decomposition | Decarbonylation of acylium ion intermediate. | Use acid anhydride instead of acyl chloride, lower reaction temperature. |
| Poor Yield of Hindered Ketone | Steric hindrance impeding reaction. | Employ alternative methods like organostannane coupling or carbonylative cross-coupling. |
| Difficulty with Unsymmetrical Ketones | Lack of selectivity in cross-acylation. | Utilize modern methods such as Fukuyama coupling, sequential substitution, or umpolung strategies. |
Experimental Protocol: A Greener Friedel-Crafts Acylation
This protocol provides an example of a more environmentally friendly approach to diaryl ketone synthesis, minimizing the use of halogenated solvents and metal catalysts.[26]
Objective: Synthesis of 4-methylbenzophenone from toluene and benzoic acid.
Materials:
-
Toluene (acting as both reactant and solvent)
-
Benzoic acid
-
Methanesulfonic anhydride (MSAA)
-
n-Propanol
-
Water
Procedure:
-
To a solution of benzoic acid (1.0 equivalent) in toluene (2.0 equivalents), add methanesulfonic anhydride (1.3 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a mixture of n-propanol and water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
This method avoids the use of traditional Lewis acids and halogenated solvents, offering a "greener" alternative.[26]
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a carboxylic acid directly as an acylating agent?
-
Q: Why is a stoichiometric amount of AlCl₃ needed for Friedel-Crafts acylation?
-
A: The product diaryl ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][5] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the "catalyst" is required for each equivalent of the ketone produced.
-
-
Q: Are there any "greener" catalysts for Friedel-Crafts acylation?
References
- Benchchem. Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Benchchem. Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Available from: [Link]
-
Lo Fiego, M. J., Silbestri, G. F., Chopa, A. B., & Lockhart, M. T. (2011). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. The Journal of Organic Chemistry, 76(6), 1707–1714. Available from: [Link]
-
Ghaffari, M. A., & Movassaghi, M. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 14(24), 6242–6245. Available from: [Link]
-
Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Tokuyama, H., Yokoshima, S., Yamashita, T., & Fukuyama, T. (2002). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Chemical Communications, (16), 1810–1811. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). Available from: [Link]
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Jarret, R. M., et al. (1989). Friedel Crafts acylation and alkylation with acid chlorides. Journal of Chemical Education, 66(12), 1056. Available from: [Link]
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
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Li, Y., et al. (2013). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry, 78(23), 12097–12104. Available from: [Link]
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Wang, D., et al. (2020). Synthesis of symmetrical and unsymmetrical diaryl ketones: Reaction... ResearchGate. Available from: [Link]
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Xu, T., et al. (2020). Strategies for the synthesis of diaryl ketones. ResearchGate. Available from: [Link]
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Mondal, S., & Ghorai, P. (2021). Synthesis of Diaryl Ketones through Oxidative Cleavage of C‒C Double Bonds in N-Sulfonyl Enamides. ResearchGate. Available from: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
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Reddit. Decarbonylation of acid chlorides under the influence of Lewis acids. Available from: [Link]
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Naka, H., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2(12), 8751–8759. Available from: [Link]
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Kumar, A., et al. (2018). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. Available from: [Link]
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Ohtake, Y., et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science, 13(36), 10816–10822. Available from: [Link]
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Clayden, J., et al. (2018). Synthesis of sterically hindered secondary diarylamines. ResearchGate. Available from: [Link]
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Li, J., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters, 25(12), 2096–2101. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Lee, H. G., & Daugulis, O. (2013). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Organic letters, 15(19), 5122–5125. Available from: [Link]
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purification of 4-Bromo-3'-methoxybenzophenone by recrystallization or chromatography
Welcome to the technical support resource for the purification of 4-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond rote procedures to explore the underlying principles of recrystallization and chromatography, empowering you to troubleshoot effectively and optimize your purification strategy.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before diving into troubleshooting, let's address some common initial questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound I should consider for purification?
While specific experimental data for this compound is not abundant in public literature, we can infer its properties from its structure. It is a moderately polar, crystalline solid. The presence of the ketone and methoxy groups provides polarity and hydrogen bond accepting capabilities, while the two phenyl rings and the bromine atom contribute to its non-polar character and molecular weight. This balance is key to selecting an appropriate purification method. Structurally related compounds like 4-methoxybenzophenone have a melting point in the range of 59-62 °C, suggesting our target compound will also be a solid at room temperature, making it suitable for recrystallization.[1]
Q2: Should I choose recrystallization or column chromatography?
The choice depends on the scale of your reaction and the impurity profile.
-
Recrystallization is ideal for purifying large quantities (>1g) of a crude product that is already mostly pure.[2][3] It is an economical and scalable technique for removing small amounts of impurities.[4]
-
Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components or when impurities have similar solubility to the desired product.[5][6] It offers superior separation but is generally more time-consuming and uses larger volumes of solvent for a given amount of product.
Q3: My crude product is a discolored (yellow/brown) solid. What is the likely cause?
Discoloration in benzophenone derivatives can often be a sign of photodegradation or oxidative byproducts.[7] The benzophenone moiety can absorb UV light, potentially leading to the formation of colored impurities. It is advisable to protect the compound and its solutions from direct light where possible.[7][8]
Part 2: Purification by Recrystallization: A Troubleshooting Guide
Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[9] An ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[10]
Recrystallization Workflow Diagram
Caption: A workflow for recrystallization including key troubleshooting loops.
Troubleshooting Common Recrystallization Issues
| Problem | Likely Cause(s) | Solution(s) & Scientific Rationale |
| No crystals form upon cooling. | 1. Too much solvent was added. [11] The solution is not saturated enough for crystals to form. 2. Supersaturation. [11] The solution has cooled below its saturation point, but crystal nucleation has not occurred. | 1. Gently boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[12] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod to create nucleation sites or by adding a tiny "seed" crystal of the pure compound.[10] |
| An oil forms instead of crystals ("oiling out"). | 1. The solution cooled too quickly. [2] The compound came out of solution above its melting point. 2. High concentration of impurities. Impurities can depress the melting point of the mixture. 3. Inappropriate solvent choice. | 1. Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[11] 2. Allow the flask to cool much more slowly. Insulate the flask with paper towels or leave it on a cooling hotplate to slow heat loss.[11][12] 3. If oiling persists, the material may require chromatographic purification first. |
| Crystallization happens too quickly, forming a fine powder. | The solution is too concentrated or cooled too rapidly ("crashing out"). Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[12] | Place the flask back on the heat source, add a small amount (1-2 mL) of additional solvent to slightly decrease saturation, re-dissolve the solid, and cool more slowly. An ideal crystallization should see crystal growth over 15-20 minutes.[12] |
| The final yield is very low. | Too much solvent was used. A significant amount of the product remains dissolved in the cold mother liquor.[12] | Before discarding the filtrate (mother liquor), test it by placing a drop on a watch glass. If a significant solid residue remains after evaporation, your compound is still in solution. You can recover it by concentrating the mother liquor and cooling for a second crop of crystals.[12] |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Test the solubility of ~20 mg of your crude this compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane/ethanol mixture). A good solvent will dissolve the solid when boiling but show low solubility at room temperature or on ice.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated beaker to the solid while the flask is gently heated (e.g., on a hotplate). Add just enough boiling solvent to fully dissolve the solid.[13] Using the minimum amount is critical for good recovery.[10]
-
Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2][13] Do not rush this step. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a minimum amount of ice-cold recrystallization solvent to rinse away any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A melting point analysis should show a narrower and higher range compared to the crude material.[2]
Part 3: Purification by Flash Column Chromatography: A Troubleshooting Guide
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[6][14]
Column Chromatography Workflow Diagram
Caption: A workflow for flash chromatography from TLC to product isolation.
Troubleshooting Common Chromatography Issues
| Problem | Likely Cause(s) | Solution(s) & Scientific Rationale |
| Compound does not move off the column. | 1. Mobile phase is not polar enough. The solvent cannot effectively displace the compound from the polar silica gel stationary phase.[14] 2. Compound may have decomposed on the silica. Silica gel is slightly acidic and can degrade sensitive compounds.[5] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[5] 2. Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, it indicates instability.[5] Consider using a less acidic stationary phase like alumina. |
| Poor separation; all fractions are mixed. | 1. Improperly packed column. Channels or cracks in the silica bed lead to an uneven solvent front. 2. Sample was overloaded. Too much crude material was loaded for the column size. 3. Inappropriate solvent system. The chosen mobile phase does not provide sufficient resolution between the components (Rf values are too close). | 1. Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles.[14] 2. A general rule is to use a silica gel weight that is 20-50 times the sample weight.[14] 3. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. |
| The compound band is "tailing" or "streaking." | Strong interaction with the stationary phase. This can be caused by the compound being too polar for the chosen mobile phase. | Once the leading edge of your product band begins to elute, you can often increase the polarity of the mobile phase to push the rest of the compound off the column more quickly, reducing the tailing effect.[5] |
| Crude sample is not soluble in the mobile phase. | Significant polarity mismatch. This is common when using non-polar eluents like hexane/ethyl acetate mixtures. | Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This creates a "dry load," which can be added as a powder to the top of the column, ensuring a narrow starting band. |
Step-by-Step Flash Chromatography Protocol
-
Mobile Phase Selection (TLC): Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound would be mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of approximately 0.3-0.4.[14]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. For best results, pre-adsorb the crude mixture onto a small amount of silica gel and load it as a dry powder onto the top of the column bed.
-
Elution: Carefully add the mobile phase to the column without disturbing the top surface. Apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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University of California, Irvine. Recrystallization1. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]
-
University of California, San Diego. Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
- Google Patents. CN108586224B - Method for purifying and separating benzophenone.
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
PubChem. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181. Retrieved from [Link]
-
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-3'-methoxybenzophenone
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this specific substrate. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice and optimized protocols to enhance your experimental success.
Understanding the Substrate: this compound
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The molecule's structure features a bromine atom on one phenyl ring and a methoxy group on the other. The benzoyl group is moderately electron-withdrawing, which can activate the carbon-bromine bond for oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[1] However, the methoxy group is electron-donating, which can influence the overall electronic properties of the molecule and its reactivity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors.[2] For this compound, the interplay of electronic effects and potential side reactions must be considered.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.[3] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Boronic Acid/Ester Instability: Boronic acids can degrade, especially when exposed to air and moisture.[3] Consider using a freshly opened bottle of your boronic acid or employing a more stable derivative like a pinacol ester.
-
Inadequate Base: The choice and quality of the base are critical.[4] Weak or partially soluble bases can lead to incomplete reactions.
-
Recommendation: Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[2] Ensure the base is finely powdered and dry.
-
-
Suboptimal Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and in facilitating the reaction.
-
Recommendation: A mixture of an organic solvent and water is often effective. Toluene/water or THF/water mixtures are good starting points.[2]
-
-
Insufficient Temperature: While higher temperatures can sometimes promote side reactions, they are often necessary to drive the reaction to completion.[2][4]
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC or GC-MS.
-
Optimized Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-3 mol%) | Well-established, robust catalysts for Suzuki couplings. |
| Ligand | (If using a ligand-free Pd source) PPh₃ or a Buchwald ligand like XPhos | Ligands can enhance catalyst stability and activity.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Stronger bases can improve reaction rates.[2] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic systems are often effective. |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings. |
Q2: I am observing a significant amount of dehalogenated byproduct (3-methoxybenzophenone). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a frequent side reaction in palladium-catalyzed cross-couplings.[6][7] It occurs when the aryl-palladium intermediate undergoes reduction instead of coupling.[8]
Primary Causes of Dehalogenation:
-
Hydride Source: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., amine bases), or even water.[6][9]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[7]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the competition between the desired cross-coupling and the undesired dehalogenation pathway.[9]
Strategies to Suppress Dehalogenation:
-
Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a major issue. Anhydrous aprotic solvents like toluene or dioxane are preferable.
-
Base Selection: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases.
-
Ligand Modification: Employing bulkier, more electron-donating ligands can sometimes favor the reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. Consider ligands from the Buchwald or Hartwig families.[5]
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to disfavor the dehalogenation side reaction.
-
Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that promote dehalogenation.
Troubleshooting Decision Tree
Sources
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Technical Support Center: Regioselective Synthesis of Substituted Benzophenones
Welcome to the technical support guide for the regioselective synthesis of substituted benzophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable chemical scaffolds. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs) on Core Challenges
This section addresses the most common issues arising during the synthesis of substituted benzophenones, particularly via the classical Friedel-Crafts acylation pathway.
Q1: My Friedel-Crafts acylation is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The formation of both ortho and para products is expected when an activating (ortho-, para-directing) group is present on the aromatic ring.[1] The key to favoring the para isomer lies in exploiting steric hindrance.
-
Scientific Rationale: The acylium ion (R-C≡O⁺) generated during the reaction is a bulky electrophile.[2] While electronically, both the ortho and para positions are activated, the ortho positions are sterically hindered by the adjacent substituent. By increasing this steric clash, you can significantly disfavor the ortho attack.
-
Actionable Advice:
-
Use a Bulkier Lewis Acid Catalyst: Switching from AlCl₃ to a larger catalyst, such as certain zeolite catalysts (e.g., H-Beta), can increase steric demand and favor the formation of the less hindered para product.[3]
-
Lower the Reaction Temperature: At lower temperatures, the reaction is under greater thermodynamic control. The para substituted product is often the more thermodynamically stable isomer due to reduced steric strain.[1] Running the reaction closer to 0°C or even lower may improve selectivity.
-
Solvent Choice: Non-polar solvents can sometimes favor the para product as they do less to stabilize the more polar ortho transition state.[4]
-
Q2: I am attempting to acylate a strongly deactivated ring (e.g., nitrobenzene) and am seeing no reaction. What is the issue?
A2: Friedel-Crafts reactions, including acylation, are generally ineffective on aromatic rings bearing strongly electron-withdrawing (deactivating) groups.[1]
-
Scientific Rationale: Strongly deactivating groups, such as -NO₂, -CN, -SO₃H, or -CF₃, reduce the electron density of the aromatic ring. This makes the ring insufficiently nucleophilic to attack the electrophilic acylium ion.[2] Furthermore, many Lewis acids like AlCl₃ will complex with the deactivating group (e.g., the oxygen atoms of a nitro group), further deactivating the ring and consuming the catalyst.
-
Actionable Advice:
-
Change Your Synthetic Strategy: Do not try to force a Friedel-Crafts reaction on a strongly deactivated ring. It is almost always better to reverse the order of operations. Acylate a less substituted, more reactive ring first, and then introduce the deactivating group in a subsequent step (e.g., nitration).
-
Consider Alternative Coupling Chemistries: For these challenging substrates, modern palladium-catalyzed cross-coupling reactions are a superior alternative. A carbonylative Suzuki or Heck coupling can often achieve the desired transformation under milder conditions and with greater functional group tolerance.[5][6]
-
Q3: My reaction requires a stoichiometric amount of AlCl₃ catalyst. Is this normal, and can I use less?
A3: Yes, this is entirely normal and a key characteristic of Friedel-Crafts acylation. Unlike alkylations, acylations require at least one full equivalent of the Lewis acid catalyst.[7]
-
Scientific Rationale: The product of the reaction, the benzophenone, is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This complex deactivates the product to further acylation (a benefit) but also sequesters the catalyst, preventing it from participating in further catalytic cycles.[7] Therefore, a stoichiometric amount is necessary to drive the reaction to completion. The catalyst is only regenerated upon aqueous workup.[8]
-
Actionable Advice:
-
Ensure Stoichiometry: Always use at least 1.0 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (often the acyl chloride). Using less will result in an incomplete reaction and low yields.[7]
-
Explore "Greener" Alternatives: For some activated systems, milder and truly catalytic Lewis acids like FeCl₃ or ZnCl₂ can be used.[9] Additionally, solid acid catalysts or methodologies using reagents like methanesulfonic anhydride can avoid the need for stoichiometric metal-based Lewis acids.[10]
-
Part 2: Troubleshooting Guide: Advanced Problems & Solutions
This section provides deeper insights into more complex synthetic challenges, offering structured workflows and alternative strategies.
Issue: Achieving High ortho-Selectivity
While para-selectivity is often desired, synthesizing the ortho-substituted benzophenone can be a significant challenge.
Troubleshooting Approach:
-
Chelation Control: If the substituent on your aromatic ring has a Lewis basic atom (e.g., -OCH₃, -NR₂), you can use it to direct the acylation to the ortho position.[1]
-
Mechanism: A Lewis acid like TiCl₄ or SnCl₄ can coordinate to both the heteroatom of the directing group and the incoming acylating agent. This forms a rigid six-membered transition state that delivers the electrophile specifically to the adjacent ortho position.
-
-
Directed ortho Metalation (DoM): This is a powerful and highly regioselective strategy for functionalizing the ortho position.[11][12]
-
Workflow: The process involves using a "Directed Metalation Group" (DMG) on the aromatic ring. This group coordinates to a strong base, typically an organolithium reagent like n-butyllithium, which then selectively deprotonates the nearest ortho proton. The resulting aryllithium species is a potent nucleophile that can react with an appropriate electrophile (e.g., a benzaldehyde followed by oxidation, or a benzoyl chloride) to form the ortho-acylated product.[11][13]
-
Caption: Decision tree for selecting a synthetic strategy for benzophenones.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation (Para-Selective)
This protocol is a generalized procedure for the acylation of a moderately activated arene where the para product is desired.
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Solvent & Cooling: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Add the substituted arene (1.2 eq.) to the flask. Add the acyl chloride (1.0 eq.) to the addition funnel and add it dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the limiting reagent.
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding crushed ice, followed by dilute HCl (aq).
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Generalized Procedure for Carbonylative Suzuki Coupling
This protocol provides a modern alternative for synthesizing benzophenones with high regioselectivity. [6]
-
Setup: In a Schlenk flask, combine the aryl bromide or iodide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Carbonylation: Purge the flask with carbon monoxide (CO) gas (balloon pressure is often sufficient) or use a CO-releasing molecule (CORM).
-
Reaction: Heat the reaction mixture (typically 80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove the catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ketone via column chromatography on silica gel.
References
-
Fries, K. T. (n.d.). Fries Rearrangement. Wikipedia. Retrieved from [Link]
-
Friedel, C., & Crafts, J. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Li, W., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? BYJU'S. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Retrieved from [Link]
-
Li, W., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. ACS Publications. Retrieved from [Link]
-
Brunet, J. J. (1995). Synthesis of diarylketones through carbonylative coupling. SciSpace. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
da Silva, A. B., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Sciforum. Retrieved from [Link]
-
Magano, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Sivaguru, J. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Retrieved from [Link]
-
Kaanumalle, L. S., et al. (2015). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Gilman, H., & Wittig, G. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Abu Shuheil, M., et al. (2026). High-Yielding Preparation of Diaryl Ketones via Carbonylative Cross-Coupling Reactions Using a Magnetic/Carbon Nanotube Supported Palladium Catalyst in DESs Solvent. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]
-
Wang, X., et al. (n.d.). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Retrieved from [Link]
-
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry | OpenStax. Retrieved from [Link]
-
Domingo, L. R., et al. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
Olah, G. A., et al. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Retrieved from [Link]
-
Zhu, J., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
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how to remove unreacted starting materials from 4-Bromo-3'-methoxybenzophenone product
Welcome to the technical support center for the purification of 4-Bromo-3'-methoxybenzophenone. This guide is tailored for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in its pure form. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a clear, actionable format. This resource is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude this compound product?
A1: The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2][3] In this electrophilic aromatic substitution, an acyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst.[1] Therefore, the most common unreacted starting materials you are likely to encounter are:
-
4-Bromobenzoyl chloride: This is the acyl halide that provides the brominated benzoyl group.[4][5][6][7][8] It is a reactive compound and can persist if the reaction does not go to completion.
-
Anisole (Methoxybenzene): This is the aromatic substrate that undergoes acylation.[9][10][11][12] It is often used in excess to drive the reaction forward, making its removal from the final product necessary.
It is also possible to have side products, such as isomers of the desired product, although the methoxy group in anisole strongly directs acylation to the para position, with some potential for ortho substitution.[12]
Q2: I have a significant amount of unreacted anisole in my crude product. What is the most efficient way to remove it?
A2: Anisole is a relatively low-boiling point liquid (boiling point: 154 °C) compared to the solid this compound.[10][11] This significant difference in volatility makes distillation under reduced pressure (vacuum distillation) an effective initial purification step.
-
Rationale: By lowering the pressure, the boiling points of both anisole and any residual solvent are significantly reduced, allowing for their removal at a lower temperature. This is crucial to prevent thermal degradation of your desired product.
Following a preliminary distillation, any remaining traces of anisole can be effectively removed by recrystallization or column chromatography .
Q3: My crude product is an oily solid. How do I choose the best purification method?
A3: An oily solid suggests the presence of impurities that are depressing the melting point of your product. A two-pronged approach is often best here:
-
Initial Purification by Recrystallization: This is often the quickest and most straightforward method to try first. The goal is to find a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14][15]
-
Definitive Purification by Column Chromatography: If recrystallization fails to yield a pure, solid product, column chromatography is the more rigorous method for separating compounds with different polarities.[16]
The choice between these methods can be guided by a quick Thin Layer Chromatography (TLC) analysis of your crude product. If the impurities are well-separated from the product spot on the TLC plate, column chromatography will be very effective. If the impurities are very close in polarity, multiple recrystallizations may be necessary.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[14] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Possible Cause: Your product may have moderate solubility in many common solvents at room temperature, making it difficult to achieve good recovery with a single solvent.
-
Solution: Use a binary solvent system. A common and effective approach is to use a pair of miscible solvents where your product is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).
| Common Binary Solvent Systems for Benzophenone Derivatives |
| Ethanol/Water |
| Ethyl Acetate/Hexanes |
| Dichloromethane/Hexanes |
| Acetone/Hexanes[17] |
Experimental Protocol: Recrystallization using a Binary Solvent System (e.g., Ethanol/Water)
-
Dissolve the crude this compound in the minimum amount of hot ethanol.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (this is the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Problem 2: My product "oils out" instead of crystallizing.
-
Possible Cause: The solution is too supersaturated, or the cooling process is too rapid, causing the product to come out of solution as a liquid rather than forming a crystal lattice.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a More Dilute Solution: Add a small amount of the "good" solvent back to the hot solution before cooling.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[13]
-
Purification by Flash Column Chromatography
Flash column chromatography is a technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[16]
Problem: Poor separation of the product from impurities on the column.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution between your product and the unreacted starting materials or byproducts.
-
Solution: Optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 on the TLC plate.
| Compound | Polarity | Expected Elution Order (Normal Phase) |
| Anisole | Less Polar | First |
| This compound | Moderately Polar | Second |
| 4-Bromobenzoyl chloride (or its hydrolysis product, 4-bromobenzoic acid) | More Polar | Last |
Experimental Protocol: Flash Column Chromatography
-
Slurry Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For a more concentrated band, you can pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Start with a less polar eluent mixture and gradually increase the polarity (e.g., from 95:5 Hexanes:Ethyl Acetate to 90:10, then 85:15). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying your this compound product.
Caption: Decision workflow for purifying this compound.
This second diagram illustrates the principle of separation by column chromatography.
Caption: Separation of components by polarity in column chromatography.
References
- Vertex AI Search. (2025). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance.
- Benchchem. (2025).
- Benchchem. (2025).
- ChemBK. (2024). 4-Bromo-3',4'-dimethoxybenzophenone.
- Consolidated Chemical. Anisole (MethoxyBenzene)
- Fiveable. Anisole (CAS 100-66-3) - High-Quality Organic Compound.
- Fiveable. Anisole Definition - Organic Chemistry Key Term.
- Wikipedia. Anisole.
- CymitQuimica. CAS 586-75-4: 4-Bromobenzoyl chloride.
- ChemicalBook. 4-Bromobenzoyl chloride | 586-75-4.
- Five Chongqing Chemdad Co. 4-Bromobenzoyl chloride.
- PubChem. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515.
- Sigma-Aldrich. 4-Bromobenzoyl chloride 98 586-75-4.
- Chemistry Steps.
- Echemi. (2023). 4-bromo-3-methoxybenzoic acid 98.
- Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
- Oregon State University. Experimental Chemistry II.
- Google Patents.
- YouTube. (2017).
- Organic Chemistry Tutor.
- ChemicalBook. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis.
- Encyclopedia.pub. (2023).
- ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram.
- SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column.
- ChemicalBook. 4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE synthesis.
- ChemicalBook. 3-BROMO-4'-METHYLBENZOPHENONE synthesis.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
- Chem-Impex. 4-Methoxybenzophenone.
- YouTube. (2020).
- Benchchem. Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- MDPI.
- YouTube. (2007).
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- PubChem. 4-Bromo-4'-methoxybenzophenone | C14H11BrO2 | CID 794333.
- PubChem. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181.
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Technical Support Center: Managing Exotherms in the Friedel-Crafts Synthesis of Benzophenones
Welcome to the technical support center for managing exothermic reactions during the Friedel-Crafts synthesis of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling these potentially hazardous reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both safety and success in your syntheses.
I. Understanding the Exotherm: The Heart of the Matter
The Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, is notoriously exothermic. The primary source of heat is the formation of a stable complex between the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and the resulting benzophenone product.[1][2] This complexation is highly favorable and releases a significant amount of energy. If not properly managed, this can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can cause solvent boiling, pressure buildup, and even reactor failure.[3][4][5]
Frequently Asked Questions: The Basics of the Exotherm
Q1: Why is my Friedel-Crafts reaction so exothermic?
A1: The strong interaction between the carbonyl group of the newly formed benzophenone and the Lewis acid catalyst (e.g., AlCl₃) is the main driver of the exotherm.[1][2] This coordination is a highly favorable thermodynamic process that releases substantial heat. Additionally, the initial reaction between the acylating agent and the Lewis acid to form the acylium ion also contributes to the overall heat generation.
Q2: What are the immediate dangers of an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to thermal runaway.[3][4][5] This is a dangerous situation where the reaction rate increases with temperature, leading to an exponential rise in heat generation.[5][6] The immediate consequences can include:
-
Boiling of the solvent: This can cause a rapid increase in pressure within the reaction vessel.
-
Side reactions and decomposition: Elevated temperatures can lead to the formation of unwanted byproducts and the degradation of both reactants and products.[7]
-
Release of corrosive and toxic gases: Vigorous boiling can carry reactants and HCl gas out of the reactor.
-
Potential for reactor rupture or explosion: In a sealed or inadequately vented system, the pressure increase can be catastrophic.
Q3: Does the choice of acylating agent affect the exotherm?
A3: Yes. Acyl chlorides are generally more reactive than acid anhydrides and will typically produce a more vigorous initial exotherm upon addition to the Lewis acid and aromatic substrate. The stability of the acylating agent is a key factor.[8]
II. Proactive Exotherm Management: Strategies for Control
Effective management of the exotherm begins with careful planning and execution of the reaction. The goal is to dissipate the heat generated by the reaction as efficiently as it is produced.[9][10]
Troubleshooting Guide: Proactive Control
Issue: My reaction temperature is spiking dangerously during the addition of reactants.
Possible Causes & Solutions:
-
Cause 1: Addition rate is too fast. The rate of heat generation is directly proportional to the rate of reactant addition.
-
Solution: Add the acylating agent or the aromatic substrate dropwise and slowly to the reaction mixture.[11] A controlled addition allows the cooling system to keep pace with the heat being generated. For larger-scale reactions, consider using a syringe pump for precise and consistent addition.
-
-
Cause 2: Inefficient cooling. The cooling bath may not have sufficient capacity or surface area contact to remove the heat effectively.
-
Solution:
-
Ensure the reaction flask is adequately immersed in the cooling bath (e.g., ice-water or a cryocooler).
-
Use a reactor with a larger surface area-to-volume ratio, such as a jacketed reactor, for more efficient heat transfer.[12][13]
-
Stir the reaction mixture vigorously to ensure uniform temperature distribution and efficient heat transfer to the flask walls.
-
-
-
Cause 3: Incorrect order of addition. Adding the Lewis acid to the aromatic substrate and acylating agent mixture can lead to a large, uncontrolled initial exotherm.
-
Solution: The standard and safer procedure is to add the acylating agent to a cooled suspension of the Lewis acid in the solvent, followed by the slow addition of the aromatic substrate.[14][15] Alternatively, a solution of the acylating agent and aromatic substrate can be added slowly to the cooled Lewis acid suspension.[11]
-
Experimental Protocol: Controlled Addition of Reactants
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend anhydrous AlCl₃ (1.1 equivalents) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reactant Addition: Prepare a solution of the benzoyl chloride (1.0 equivalent) and the aromatic substrate (e.g., benzene or a substituted benzene, 1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slow Addition: Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, carefully monitoring the internal temperature to ensure it remains within the desired range (e.g., below 10 °C).[11]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or other analytical methods.[11]
Diagram: Logical Flow for Proactive Exotherm Control
Caption: Decision workflow for proactive exotherm management.
Frequently Asked Questions: Proactive Control
Q4: What is the best solvent for managing the exotherm?
A4: The choice of solvent is critical.[1] An ideal solvent should be inert to the reaction conditions and have a boiling point that allows for a suitable reaction temperature range. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. Nitrobenzene can also be used, particularly for less reactive substrates, but it is more toxic and can affect product selectivity.[16] It's important to choose a solvent that remains liquid at your desired reaction temperature.
Q5: How does the scale of the reaction impact exotherm management?
A5: As the reaction scale increases, the surface area-to-volume ratio decreases. This means that heat dissipation becomes less efficient.[17] Therefore, what was a manageable exotherm in a 100 mL flask can become a dangerous thermal runaway in a 10 L reactor. For larger-scale reactions, more robust heat transfer equipment, such as jacketed reactors with controlled temperature circulators, is essential.[12][13]
III. Reactive Exotherm Management: Quenching and Workup
Even with careful planning, unexpected temperature increases can occur. The quenching step, where the reaction is stopped and the catalyst is deactivated, is also highly exothermic and requires careful handling.[18][19]
Troubleshooting Guide: Quenching and Workup
Issue: A violent, uncontrolled exotherm occurred when I added water to quench the reaction.
Possible Causes & Solutions:
-
Cause 1: Direct addition of water to the reaction mixture. The reaction of water with unreacted AlCl₃ and the AlCl₃-benzophenone complex is extremely exothermic.[19] Adding water directly to the warm reaction mixture can cause violent boiling and splashing of corrosive materials.
-
Solution: Always quench the reaction by slowly and carefully transferring the reaction mixture to a separate vessel containing a mixture of crushed ice and a non-oxidizing acid like concentrated hydrochloric acid.[1][11] The large volume of ice absorbs the heat of quenching, and the acid helps to dissolve the resulting aluminum hydroxides.[1] Never add water to the reaction mixture.[20]
-
-
Cause 2: Insufficient cooling during the quench. Even when adding the reaction mixture to ice, the rate of addition can overwhelm the cooling capacity of the ice.
-
Solution: Add the reaction mixture to the ice/acid mixture in a slow, controlled stream with vigorous stirring. Ensure there is a sufficient excess of ice to absorb the entire heat of quenching.
-
Experimental Protocol: Safe Reaction Quenching
-
Preparation: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Use a volume of ice that is at least 3-5 times the volume of your reaction mixture.
-
Cooling: Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Quenching: With vigorous stirring, slowly pour the cooled reaction mixture into the ice/acid mixture.[1] A controlled, steady stream is crucial.
-
Workup: Once the addition is complete and the exotherm has subsided, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, and brine to remove any remaining inorganic impurities.[1][18]
Diagram: Heat Flow During Quenching
Caption: Conceptual diagram of heat management during quenching.
Frequently Asked Questions: Quenching and Workup
Q6: I observed tar formation after quenching. What could be the cause?
A6: Tar formation can result from localized overheating during the quench, leading to the decomposition of the product or starting materials.[1] This is often a sign of an overly rapid quench or insufficient cooling. Following the slow addition protocol into an ice/acid mixture should minimize this.
Q7: Is it possible to monitor the reaction to predict the end of the exotherm?
A7: While direct prediction is difficult, monitoring the reaction progress by TLC or LC-MS can indicate when the starting materials are consumed. At this point, the primary exothermic phase of the reaction is complete. However, the potential for a significant exotherm upon quenching remains due to the presence of the catalyst-product complex. An adiabatic calorimetry method can also be used to measure the rate of reaction by tracking the temperature rise.[21]
IV. Data Summary and References
Quantitative Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 25 °C (initial) | Lower temperatures slow the reaction rate, allowing for better heat control.[7] |
| Addition Time | 30 - 90 minutes | Slower addition minimizes the rate of heat generation. |
| Lewis Acid Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete reaction, but a large excess increases the exotherm and waste. |
| Quenching Temperature | < 10 °C | Minimizes the risk of violent boiling and side reactions during the quench. |
References
-
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved from [Link]
-
TANGLIAN Chemistry. (n.d.). The heat transfer device of the reactor. Retrieved from [Link]
-
Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]
-
Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. Retrieved from [Link]
- Google Patents. (2020). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzophenones via Friedel–Crafts reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, October 31). Preparation of Benzophenone. Retrieved from [Link]
-
Dragonfly Energy. (n.d.). What Is Thermal Runaway In Batteries? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
PubMed. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel-Crafts Arylation of Aldehydes with Indoles. Retrieved from [Link]
-
Battery Power Online. (2019, September 19). Thermal Runaway: Understanding the Fundamentals to Ensure Safer Batteries. Retrieved from [Link]
-
Grepow. (2024, March 28). What is the Lithium Battery Thermal Runaway? Retrieved from [Link]
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Technical Support Center: Solvent Selection for the Efficient Synthesis of 4-Bromo-3'-methoxybenzophenone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for the synthesis of 4-Bromo-3'-methoxybenzophenone. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Strategic Synthesis & Solvent Selection (FAQs)
The synthesis of this compound is most reliably achieved via a Friedel-Crafts acylation.[1] The strategic choice involves reacting an activated aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. The optimal pathway is the acylation of anisole (methoxybenzene) with 4-bromobenzoyl chloride. The methoxy group on anisole is a strong activating group, directing the acylation primarily to the para position and ensuring a higher yield of the desired product.
Q1: What is the primary role of the solvent in this Friedel-Crafts acylation?
The solvent in a Friedel-Crafts acylation serves several critical functions:
-
Reagent Solubility: It must dissolve the aromatic substrate (anisole) and the acylating agent (4-bromobenzoyl chloride).
-
Temperature Control: The reaction is often highly exothermic.[2] The solvent acts as a heat sink, allowing for effective temperature management, which is crucial for preventing side reactions.
-
Catalyst Interaction: An ideal solvent should be inert and not compete with the reactants for the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).
Q2: Which solvents are recommended for the synthesis of this compound, and what are their pros and cons?
The selection of an appropriate solvent is critical for success. Halogenated hydrocarbons are generally preferred due to their inertness and good solvating properties.
| Solvent | Boiling Point (°C) | Dielectric Constant | Advantages | Disadvantages & Hazards |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solubility for reactants; volatile and easy to remove post-reaction.[2][3] | Low boiling point limits reaction temperature range; potential for pressure buildup. Suspected carcinogen. |
| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | Higher boiling point allows for a wider reaction temperature range.[1] | More difficult to remove than DCM; toxic and flammable. |
| Carbon Disulfide (CS₂) | 46.3 | 2.6 | Classic solvent; can sometimes improve regioselectivity. | Extremely flammable and highly toxic; low boiling point. |
| Nitrobenzene | 210.9 | 34.8 | High boiling point; can dissolve the AlCl₃ catalyst, sometimes improving reaction rates. | Can act as an oxidizing agent; highly toxic and difficult to remove. Its use is generally discouraged unless necessary for difficult acylations. |
For most applications, Dichloromethane (DCM) offers the best balance of properties for this specific synthesis.
Q3: Why are solvents like ethers (e.g., THF, Diethyl Ether), alcohols, or ketones unsuitable for this reaction?
This is a crucial point of experimental design. Solvents containing Lewis basic sites (like the oxygen atoms in ethers, alcohols, and ketones) are detrimental to Friedel-Crafts acylation. They will donate lone-pair electrons to the Lewis acid catalyst (AlCl₃), forming a stable complex. This deactivates the catalyst, preventing it from activating the acyl chloride to form the necessary acylium ion electrophile, thereby halting the reaction.[4][5]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common problems in a systematic, cause-and-solution format.
Problem 1: Very low or no product yield.
-
Probable Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with moisture to become inactive.[6][7] Exposure to atmospheric humidity is sufficient to "kill" the catalyst.
-
Solution:
-
Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ensure all glassware is rigorously dried in an oven before use.
-
-
-
Probable Cause B: Insufficient Catalyst Stoichiometry.
-
Explanation: Friedel-Crafts acylation is technically not a catalytic process in the strictest sense. The product ketone is a Lewis base and forms a stable complex with AlCl₃.[8] This complexation removes the AlCl₃ from the reaction cycle.
-
Solution: Use a stoichiometric amount (at least 1.0 equivalent) or a slight excess (e.g., 1.1 equivalents) of AlCl₃ relative to the limiting reagent (4-bromobenzoyl chloride).
-
-
Probable Cause C: Incorrect Solvent Choice.
-
Explanation: As detailed in Q3, using a Lewis basic solvent like THF will deactivate the catalyst.
-
Solution: Switch to an appropriate inert solvent such as Dichloromethane (DCM).
-
Problem 2: Formation of multiple products or isomers.
-
Probable Cause A: Reaction Temperature is Too High.
-
Explanation: While the methoxy group is a strong ortho, para-director, the selectivity for the desired para product is highest at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer, leading to a mixed product.
-
Solution: Maintain a low reaction temperature, especially during the addition of the AlCl₃ catalyst. A range of 0 °C to room temperature is typical.[3] Start the reaction in an ice bath.
-
-
Probable Cause B: Demethylation of the Anisole.
-
Explanation: Under harsh conditions (e.g., prolonged heating, large excess of AlCl₃), AlCl₃ can catalyze the demethylation of the methoxy group, leading to phenolic byproducts which can complicate the reaction and purification.[9]
-
Solution: Use the minimum necessary amount of AlCl₃ (around 1.1 equivalents) and avoid excessive heating or prolonged reaction times.
-
Problem 3: Difficult workup and product purification.
-
Probable Cause A: Emulsion during aqueous quench.
-
Explanation: Quenching the reaction by adding the mixture to water/acid can be vigorous and may form persistent emulsions, making layer separation difficult.
-
Solution:
-
-
Probable Cause B: Product is an oil and will not crystallize.
-
Explanation: The presence of isomeric impurities or residual solvent can inhibit crystallization.
-
Solution:
-
Ensure all solvent is removed under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Attempt crystallization from a different solvent system, such as ethanol/water or hexane.[12]
-
-
Section 3: Visualization of Key Processes
Visualizing the reaction mechanism and troubleshooting logic can greatly aid in understanding and execution.
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting poor results.
Section 4: Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
Anisole
-
4-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve anisole (1.0 eq.) and 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous AlCl₃ (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The mixture will typically change color and HCl gas may evolve.[2]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Dilute HCl (1x)
-
Deionized water (1x)
-
Saturated Sodium Bicarbonate solution (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to obtain pure this compound.
Section 5: Safety Precautions
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[7][13] Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][14][15] Keep away from water and moisture.[7] A Class D fire extinguisher for reactive metals should be available.[7]
-
Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Chlorinated Solvents (DCM, DCE): Are suspected carcinogens and should be handled in a well-ventilated fume hood.
By understanding the principles outlined in this guide, researchers can more effectively select solvents, optimize reaction conditions, and troubleshoot common issues, leading to a more efficient and successful synthesis of this compound.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]
-
Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]
-
European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]
-
Vanchlor. (2015, January 5). SAFETY DATA SHEET Aluminum Chloride - Anhydrous. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Bromo-3'-methoxybenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 4-Bromo-3'-methoxybenzophenone. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your experimental success.
Part 1: Understanding the Substrate: this compound
This compound is a versatile building block possessing three key functional regions that dictate its reactivity and the challenges you might encounter:
-
The Aryl Bromide: This is your primary handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The carbon-bromine bond's reactivity is influenced by the electron-withdrawing nature of the benzoyl group, which can facilitate oxidative addition in palladium catalysis.[1]
-
The Ketone Carbonyl: This group can be a target for reduction or other nucleophilic additions. Its presence requires careful consideration of chemoselectivity, as many catalysts or reagents for C-Br bond functionalization can also interact with the C=O bond.
-
The Methoxy Group: This electron-donating group on the second aromatic ring can influence the overall electronic properties of the molecule and may affect catalyst-substrate interactions, particularly in reactions where the entire molecule coordinates to the metal center.
This guide is structured to address the most common transformations performed with this substrate: C-C bond formation (Suzuki-Miyaura), C-N bond formation (Buchwald-Hartwig), and ketone reduction.
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming a new carbon-carbon bond at the position of the bromine atom.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system for the Suzuki coupling of this compound?
A1: For a versatile starting point, a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended. A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is often successful for aryl bromides. Alternatively, using a pre-formed catalyst like [Pd(SPhos)Cl]₂ can provide more consistent results. The benzoyl group's electron-withdrawing nature generally makes the C-Br bond susceptible to oxidative addition.[1]
Q2: Which base and solvent combination should I start with?
A2: A common and effective starting point is potassium carbonate (K₂CO₃) as the base in a solvent system of dioxane and water. Cesium carbonate (Cs₂CO₃) can be more effective in some cases, particularly with more challenging substrates.[4] Anhydrous conditions with potassium phosphate (K₃PO₄) can also be beneficial, sometimes requiring a small amount of water to be effective.[5]
Q3: My reaction is sluggish or stalls. What are the likely causes and solutions?
A3: Several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Ensure your reaction is properly degassed to remove oxygen, which can lead to the formation of palladium black and homocoupling of the boronic acid.[2]
-
Ligand Choice: If you suspect slow oxidative addition is the issue, switching to a more electron-rich and bulky ligand from the Buchwald ligand family can help.[5]
-
Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[4]
-
Temperature: Increasing the reaction temperature (e.g., from 80°C to 100°C) can often overcome activation barriers.[6]
Troubleshooting Guide: Common Suzuki Coupling Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | Insufficient catalyst activity; Suboptimal base or solvent; Low reaction temperature. | Screen different palladium/ligand combinations (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂).[4][5] Try a stronger base (K₃PO₄, Cs₂CO₃). Increase the reaction temperature in increments of 10-20°C.[6] |
| Dehalogenation | The aryl bromide is reduced to the corresponding benzophenone. This can be promoted by high temperatures, certain bases, or the ligand choice.[7] | Lower the reaction temperature. Use a less reactive base. Screen different phosphine ligands, as their steric and electronic properties influence this side reaction.[7] |
| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[2] | Ensure thorough degassing of the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles). Use a Pd(0) source or a pre-catalyst to minimize initial Pd(II) concentration.[2] |
| Protodeboronation | The boronic acid is converted to the corresponding arene. Can be an issue with unstable boronic acids or prolonged reaction times at high temperatures. | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a crucial transformation in medicinal chemistry.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the Buchwald-Hartwig amination of this compound?
A1: The choice of ligand, base, and solvent are critical for a successful amination.[9]
-
Ligand: Bulky, electron-rich phosphine ligands are essential. The choice of ligand often depends on the nature of the amine. For primary amines, ligands like BrettPhos can be effective, while for secondary amines, DavePhos or JohnPhos might be more suitable.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate is base-sensitive.[11]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[12]
Q2: I am seeing significant dehalogenation of my starting material. How can I minimize this?
A2: Dehalogenation can be a competing pathway in Buchwald-Hartwig reactions.[13] To mitigate this, consider the following:
-
Ligand Selection: The right ligand can promote the desired C-N bond formation over reductive dehalogenation. Screening different Buchwald ligands is a good strategy.[13]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the dehalogenation pathway.
-
Base Choice: The choice of base can also influence the extent of dehalogenation. It may be worth screening different bases if this is a persistent issue.
Troubleshooting Guide: Common Buchwald-Hartwig Amination Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Reaction or Low Yield | Inactive catalyst; Incorrect ligand for the amine type; Base not strong enough. | Use a palladium pre-catalyst for reliable generation of the active Pd(0) species.[11] Screen different ligands tailored for your amine (primary vs. secondary).[10] Switch to a stronger base like NaOt-Bu or LiHMDS.[11] |
| Side Reactions with the Ketone | The strong base may lead to undesired reactions at the ketone. | Use a milder base like K₃PO₄, although this may require higher temperatures or longer reaction times.[14] Alternatively, protect the ketone as a ketal before performing the amination, followed by deprotection. |
| Catalyst Poisoning | Certain functional groups, like azo groups, can poison the palladium catalyst.[12] While not present in the starting material, be mindful of the amine coupling partner. | Ensure the purity of your amine. If the amine contains potentially coordinating groups, a higher catalyst loading might be necessary. |
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[8][12]
Part 4: Chemoselective Ketone Reduction
Reducing the ketone in this compound to the corresponding alcohol without affecting the aryl bromide is a common requirement.
Frequently Asked Questions (FAQs)
Q1: What is the best reagent for selectively reducing the ketone without touching the aryl bromide?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[15] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards aryl halides.[15] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄)?
A2: It is strongly advised not to use Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a much more powerful reducing agent than NaBH₄ and can reduce the aryl bromide to an arene, leading to the loss of your cross-coupling handle.[16][17] LiAlH₄ also requires strictly anhydrous conditions and a more complex workup procedure.[16][17]
Q3: My reduction is incomplete. What can I do?
A3: While NaBH₄ is generally effective, steric hindrance around the ketone could slow the reaction.
-
Increase Equivalents: You can try increasing the equivalents of NaBH₄ (e.g., from 1.5 to 3.0 eq).
-
Increase Temperature: Gently warming the reaction (e.g., to 40°C) can increase the rate, but monitor carefully for any side reactions.
-
Solvent Choice: The choice of alcoholic solvent can sometimes influence the reaction rate.
Troubleshooting Guide: Ketone Reduction Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reduction | Insufficient reducing agent; Low reaction temperature. | Increase the equivalents of NaBH₄. Allow the reaction to stir for a longer period. Gentle warming may be applied. |
| Formation of Borate Esters | The initial product is a borate ester, which needs to be hydrolyzed to yield the final alcohol. | Ensure a proper aqueous or mildly acidic workup (e.g., addition of water, dilute HCl, or ammonium chloride solution) to hydrolyze the intermediate and liberate the alcohol. |
| Loss of Bromo Group | This is highly unlikely with NaBH₄ but could indicate a contaminated or incorrect reducing agent was used. | Confirm the identity and purity of your sodium borohydride. Avoid stronger, non-selective reducing agents. |
Experimental Protocol: Selective Ketone Reduction
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath to 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography or recrystallization.
Diagram: Ketone Reduction Workflow
Caption: A typical workflow for the chemoselective reduction of the ketone functionality.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. reddit.com [reddit.com]
- 6. ikm.org.my [ikm.org.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. entegris.com [entegris.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 15. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bristol.ac.uk [bristol.ac.uk]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 4-Bromo-3'-methoxybenzophenone synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-3'-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, characterization, and mitigation of process-related impurities. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your final product.
Section 1: The Synthetic Pathway and the Genesis of Impurities
The most common and efficient route to this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution typically involves the reaction of anisole with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent like dichloromethane (DCM).[1][2]
While seemingly straightforward, this reaction is susceptible to several side reactions that generate a profile of predictable impurities. Understanding the origin of these impurities is the first step toward controlling them.
Caption: Synthetic pathway and primary impurity formation routes.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Probable Origin |
| Unreacted Starting Materials | Anisole, 4-Bromobenzoyl Chloride | Incomplete reaction due to inactive catalyst, insufficient reaction time, or suboptimal temperature.[1][2] |
| 4-Bromo-2'-methoxybenzophenone | Isomer of the final product | The methoxy group is an ortho, para-director. While para-substitution is sterically favored, competitive ortho-acylation occurs, leading to this key isomeric impurity.[1] |
| 4-Bromobenzoic Acid | Carboxylic acid | Hydrolysis of the starting material, 4-bromobenzoyl chloride, by trace amounts of moisture in the reagents or solvent.[2] |
| Di-acylated Products | C₂₂H₁₇BrO₃ (example) | Can occur if the starting anisole is highly activated or if reaction conditions are too harsh, though less common than in Friedel-Crafts alkylation.[3] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most frequently encountered issues during the synthesis.
Q1: My reaction yield is unexpectedly low, and I'm recovering a significant amount of starting material. What are the common causes?
A1: Low conversion is a classic problem in Friedel-Crafts acylation and typically points to one of three areas:
-
Catalyst Inactivity: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst. Solution: Ensure all glassware is flame-dried or oven-dried. Use a freshly opened bottle of anhydrous AlCl₃ and anhydrous grade solvent. Distilling the solvent over a suitable drying agent like calcium hydride can further ensure dryness.[2]
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3] Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). An excess is often beneficial.
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier. Solution: While the initial addition is often done at a low temperature (0 °C) to control the exothermic reaction, allowing the mixture to warm to room temperature or gently heating it may be necessary to drive the reaction to completion.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My TLC analysis shows multiple spots, with one very close to my main product spot. What is it likely to be?
A2: The most probable identity of a closely eluting spot is the isomeric impurity, 4-Bromo-2'-methoxybenzophenone . Due to the similar structure and polarity, it often has a very close Rf value to the desired para-product. Unreacted starting materials may also be present.
Q3: During the aqueous workup, I notice a significant amount of a white precipitate that is not my product. What could it be?
A3: This is very likely 4-bromobenzoic acid . It is formed from the hydrolysis of unreacted 4-bromobenzoyl chloride when the reaction is quenched with water or an acidic solution.[2] While it is mostly insoluble in the organic layer, it can sometimes complicate extraction. A wash with a mild base like a saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will be extracted into the aqueous layer.
Q4: How can I minimize the formation of the ortho-isomer?
A4: While difficult to eliminate completely, the ortho/para ratio can be influenced by reaction conditions. Lower reaction temperatures generally favor the formation of the para product due to steric hindrance; the bulkier acylium ion complex will preferentially attack the less hindered para position. Running the reaction at 0°C or even lower temperatures before allowing it to slowly warm can improve the regioselectivity.
Section 3: Analytical and Characterization Protocols
Accurate identification and quantification of impurities require robust analytical methods.
FAQ 1: What is the recommended initial approach for analyzing the purity of my crude product?
A combination of TLC for rapid qualitative assessment followed by High-Performance Liquid Chromatography (HPLC) for quantitative analysis is the industry-standard approach.[4] TLC can quickly confirm the consumption of starting materials and the formation of the product, while HPLC provides the resolution needed to separate and quantify closely related impurities like isomers.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section compares two reversed-phase HPLC methods: a rapid isocratic method for routine checks and a high-resolution gradient method for detailed impurity profiling.[4]
General Sample Preparation:
-
Prepare a stock solution by accurately dissolving ~10 mg of the sample in 10 mL of acetonitrile (ACN) to get a 1 mg/mL concentration.
-
Dilute this stock solution with a 50:50 mixture of ACN and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
Table 2: Comparative HPLC Method Parameters
| Parameter | Method A: Rapid Isocratic QC | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 70% B | Gradient: 0-2 min (50% B), 2-15 min (50-90% B), 15-18 min (90% B), 18-20 min (50% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Primary Use | Fast routine purity checks | Baseline separation of all key impurities, including isomers. |
Rationale: Method A is excellent for high-throughput analysis where the main impurity profile is known. Method B provides superior resolving power, which is essential during process development to identify and track unknown or closely eluting impurities.[4]
FAQ 2: How can I identify an unknown impurity peak from my HPLC run?
The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS) . By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the compound eluting in the unknown peak, which provides its molecular weight. This data is invaluable for proposing a chemical structure. For definitive structural proof, the impurity may need to be isolated via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Characterization by Mass Spectrometry (GC-MS/LC-MS)
Mass spectrometry is used to determine the molecular weight of the product and impurities.
Expected Molecular Ions: The molecular weight of this compound is 291.13 g/mol . Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum will show two characteristic peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.
Table 3: Expected m/z for Key Compounds (using ⁷⁹Br)
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| Product | C₁₄H₁₁BrO₂ | 290.00 | 290.0 / 292.0 |
| Ortho-Isomer | C₁₄H₁₁BrO₂ | 290.00 | 290.0 / 292.0 |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 199.94 | 200.0 / 202.0 |
| Anisole | C₇H₈O | 108.14 | 108.1 |
Protocol 3: Structural Confirmation by NMR Spectroscopy
¹H NMR is the most definitive method to distinguish between the desired para-isomer and the undesired ortho-isomer. The substitution pattern on the methoxy-substituted ring creates unique splitting patterns.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Position | This compound (Para-isomer) | 4-Bromo-2'-methoxybenzophenone (Ortho-isomer) |
| -OCH₃ | ~3.8 ppm (s, 3H) | ~3.7 ppm (s, 3H) |
| Protons on Bromo-ring | ~7.6-7.8 ppm (m, 4H) | ~7.6-7.8 ppm (m, 4H) |
| Protons on Methoxy-ring | Distinctive pattern for 1,3,4-trisubstitution. Expect a doublet, a singlet-like signal, and a doublet of doublets. | Distinctive pattern for 1,2,4-trisubstitution. Expect complex multiplets due to proximity of bulky groups. |
Key Differentiator: The aromatic region for the methoxy-substituted ring will be the diagnostic fingerprint. The symmetry and splitting patterns in the desired para-product are typically cleaner and more easily interpreted than the more complex, crowded spectrum of the sterically hindered ortho-isomer.
Section 4: Analytical Workflow Visualization
A systematic workflow ensures that all impurities are efficiently identified and characterized.
Caption: Systematic workflow for impurity identification and characterization.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 3-Bromobenzophenone.
Sources
Validation & Comparative
comparing the reactivity of 4-Bromo-3'-methoxybenzophenone with other benzophenone derivatives
Introduction: The Versatile Benzophenone Scaffold
Benzophenones are a cornerstone class of aromatic ketones, not merely as inert scaffolds but as dynamic participants in a vast array of chemical transformations. Their utility spans from fundamental building blocks in organic synthesis to their role as photoinitiators and sensitizers in polymer chemistry and photobiology.[1] The reactivity of the benzophenone core—encompassing the carbonyl group and its two associated phenyl rings—is exquisitely sensitive to the nature and position of substituents. This guide provides an in-depth comparative analysis of 4-Bromo-3'-methoxybenzophenone , a derivative featuring substituents with opposing electronic characteristics on separate rings. By examining its performance against other benzophenone derivatives in key reaction classes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility, grounded in mechanistic principles and supported by experimental data.
Pillar 1: The Foundational Principles of Substituent Effects
The reactivity of any benzophenone derivative is a direct consequence of the electronic and steric environment created by its substituents. These effects govern the electron density at the carbonyl carbon, the stability of reaction intermediates, and the accessibility of reactive sites.
-
Electronic Effects: These are broadly categorized into two types:
-
Inductive Effects: These act through the sigma (σ) bond framework and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring, while alkyl groups are weakly electron-donating.[2]
-
Resonance Effects: These operate through the pi (π) system, delocalizing electrons across the molecule. Groups with lone pairs, like methoxy (-OCH₃), are powerful resonance electron-donating groups (EDGs), increasing electron density at ortho and para positions. Conversely, groups like carbonyls or nitro groups are resonance EWGs.[2][3]
-
-
Steric Effects: The physical size of a substituent can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance.[4] This is particularly influential in reactions involving ortho-substituted positions.[5][6][7]
The interplay of these effects in this compound is fascinating. The 4-bromo substituent makes its ring electron-deficient via a strong inductive effect, while the 3'-methoxy group enriches its ring through a powerful resonance effect. This electronic dichotomy is the key to its versatile and selective reactivity.
Caption: Electronic influence of substituents in this compound.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The presence of a carbon-bromine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] These reactions are fundamental for constructing C-C and C-N bonds, respectively.
Analysis of Reactivity
The key step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is highly dependent on the electronic nature of the C-X bond.
-
This compound vs. 4-Chlorobenzophenone: The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromo derivatives significantly more reactive in oxidative addition. Therefore, this compound will undergo cross-coupling under milder conditions (lower temperatures, lower catalyst loadings) than its chloro-analogue.
-
Effect of the Methoxy Group: In this compound, the electron-donating methoxy group is on the other ring. Its electronic effect on the C-Br bond is minimal. In contrast, for a derivative like 4-Bromo-4'-methoxybenzophenone, the strong resonance donation from the para-methoxy group increases electron density throughout the molecule, which can slightly decrease the rate of oxidative addition compared to 4-bromobenzophenone. However, this effect is generally subtle compared to the difference between halogens.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize (4-(3'-methoxybenzoyl))biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3 mmol, 3.0 eq)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(OAc)₂ and PPh₃ catalysts under the inert atmosphere.
-
Add the toluene and water.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Cross-Coupling Reactions
| Compound | Reaction | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | Suzuki-Miyaura | Pd catalyst, K₂CO₃, H₂O | ~41% | [10] |
| Aryl Bromides | Buchwald-Hartwig | Pd(0), P(o-tolyl)₃, NaOtBu | 80-90% | [11] |
| 2-Bromo-13α-estrone | Buchwald-Hartwig | Pd(OAc)₂, X-Phos, KOt-Bu | Good-Excellent | [12] |
Note: Direct comparative yield data for this compound under identical conditions is sparse in literature, but its reactivity is expected to be high and comparable to other activated aryl bromides.
Pillar 3: Comparative Reactivity in Photochemical Reactions
Benzophenones are renowned for their photochemical activity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor (like 2-propanol) to form benzopinacol.[13][14] This reaction proceeds via the triplet excited state of the benzophenone.
Analysis of Reactivity
The efficiency of photoreduction depends on the nature of the lowest energy triplet state. For high reactivity, this should be the n,π* state, where an electron is promoted from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital. This state behaves like an oxygen-centered radical, readily abstracting a hydrogen atom.[13][15]
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Br, -Cl) are EWGs. They lower the energy of both the n,π* and π,π* states but have a more pronounced effect on the π,π* state. However, the n,π* state generally remains the lowest triplet, and these derivatives are highly photoreactive.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) are strong EDGs. They significantly raise the energy of the n,π* state and lower the energy of the π,π* state. This can cause a "state inversion," where the π,π* triplet becomes the lowest in energy. The π,π* state is not efficient at hydrogen abstraction, rendering derivatives like 4,4'-dimethoxybenzophenone much less photoreactive than benzophenone itself.[16]
For This compound , the bromo group favors photoreactivity while the methoxy group disfavors it. The overall reactivity will be a balance of these opposing influences, likely resulting in moderate photochemical activity, more reactive than 4-methoxybenzophenone but less reactive than 4-bromobenzophenone.
Experimental Protocol: Photoreduction of a Benzophenone Derivative
Objective: To synthesize the corresponding benzopinacol from a substituted benzophenone.
Materials:
-
Substituted Benzophenone (e.g., 4-Bromobenzophenone) (2.0 g)
-
2-Propanol (10 mL)
-
Glacial Acetic Acid (1 drop)
-
Quartz or Borosilicate reaction tube
Procedure:
-
Dissolve 2.0 g of the benzophenone derivative in 10 mL of 2-propanol in the reaction tube. Gentle warming may be required.[13]
-
Add one drop of glacial acetic acid to prevent base-catalyzed side reactions.[14]
-
Seal the tube and expose it to a UV light source (e.g., a Rayonet reactor with 350 nm lamps or direct sunlight) for several hours to days.[17]
-
The reaction is often complete when a significant amount of white crystalline product (the benzopinacol) has precipitated.
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Collect the product by vacuum filtration, wash with a small amount of cold 2-propanol, and allow it to air dry.
-
Analyze the product by melting point and spectroscopy.
Caption: Mechanism of benzophenone photoreduction to benzopinacol.
Comparative Data: Photoreduction Quantum Yields
| Compound | Lowest Triplet State | Relative Quantum Yield | Reference |
| Benzophenone | n,π | High (~1.0) | [16] |
| 4-Methylbenzophenone | n,π | High (~1.0) | [16] |
| 4-Chlorobenzophenone | n,π | High (~1.0) | [16] |
| 4-Bromobenzophenone | n,π | High (~1.0) | [16] |
| 4-Bromo-4'-methylbenzophenone | n,π | High (Φ = 7.75%) | [17] |
| 4-Hydroxybenzophenone | π,π | Low | - |
Note: The quantum yield (Φ) represents the efficiency of the photochemical process. A higher value indicates greater reactivity.
Conclusion: A Profile of Tuned Reactivity
This compound emerges not as a simple derivative, but as a highly versatile and selectively reactive molecule. Its unique substitution pattern creates two chemically distinct aromatic rings, allowing for orthogonal synthetic strategies.
-
For Cross-Coupling: It behaves as a classic aryl bromide, demonstrating high reactivity in Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations at the C4 position.
-
For Electrophilic Aromatic Substitution: The methoxy-substituted ring is highly activated and will be the exclusive site of reaction under electrophilic conditions, directing incoming groups to the ortho and para positions relative to the methoxy group.
-
For Photochemistry: Its reactivity is moderate, tempered by the competing electronic effects of the bromo and methoxy substituents. It is expected to be less reactive than halobenzophenones but more reactive than methoxy-dominant derivatives.
This guide demonstrates that a nuanced understanding of fundamental electronic and steric principles allows for the confident prediction of a molecule's behavior. For the synthetic chemist, this compound is a valuable building block, offering multiple handles for the strategic construction of complex molecular architectures.
References
- Photochemical preparation of benzopinacol. (n.d.). Southern Arkansas University.
- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (n.d.). Benchchem.
- Verma, R. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.Chemical Science Journal.
- (A) Mechanism for the photochemical reaction of benzophenone with a C-H... (n.d.).
- Rekker, R. F., & Nauta, W. Th. (1961). Steric effects on the electronic spectra of substituted benzophenones. V. Some alkyl‐substituted benzophenones.Recueil des Travaux Chimiques des Pays-Bas.
- Rekker, R. F., & Nauta, W. Th. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones.Recueil des Travaux Chimiques des Pays-Bas.
- Substituent Effects. (n.d.). La Salle University.
- Rekker, R. F., & Nauta, W. Th. (1957). Steric effects in the electronic spectra of substituted benzophenones.Spectrochimica Acta.
- The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences.
- Experimental Chemistry II - Poster Abstracts for 2006. (2006).
- Buchwald–Hartwig amin
- LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.Chemistry LibreTexts.
- Why C–N and C–O Couplings? (n.d.). Macmillan Group, Princeton University.
- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024). Chemical Review and Letters.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- The Suzuki Reaction. (2014). Columbia University.
- Szabó, D., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Sources
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- 5. sci-hub.ru [sci-hub.ru]
- 6. Sci-Hub. Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones / Recueil des Travaux Chimiques des Pays-Bas, 1954 [sci-hub.st]
- 7. sci-hub.st [sci-hub.st]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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- 13. Photochemical preparation of benzopinacol [math-cs.gordon.edu]
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- 17. Experimental Chemistry II [sites.science.oregonstate.edu]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 4-Bromo-3'-methoxybenzophenone
This guide provides an in-depth comparison of core spectroscopic techniques for the structural elucidation of 4-Bromo-3'-methoxybenzophenone. We will move beyond a simple recitation of data, instead focusing on the causality behind the expected spectral features. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow that provides an undeniable confirmation of the molecular structure.
The Integrated Spectroscopic Workflow: A Strategy for Certainty
No single technique provides a complete structural picture.[2] True confidence is achieved by integrating orthogonal methods, where the results from one technique corroborate the others. The workflow below illustrates the logical progression from a synthesized sample to a fully confirmed structure.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry serves as the initial and most crucial checkpoint, providing the molecular weight and, through its isotopic pattern, vital clues about the elemental composition.
Expected Data for this compound (C₁₄H₁₁BrO₂):
| Feature | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₁BrO₂ | Based on reactants used in synthesis. |
| Exact Mass | 305.9997 u | Calculated for the ⁷⁹Br isotope. |
| Molecular Ion (M⁺) | m/z 306 | Corresponding to the ⁷⁹Br isotope. |
| Isotopic Peak (M+2)⁺ | m/z 308 | Corresponding to the ⁸¹Br isotope. |
| M⁺ / (M+2)⁺ Ratio | ~1:1 | The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) results in two peaks of nearly equal intensity, a definitive signature for a monobrominated compound. |
| Key Fragments | m/z 227, 183, 135, 105, 77 | See fragmentation pathway below. |
Rationale for Experimental Choices: Electron Ionization (EI) is the preferred method here as it reliably produces the molecular ion and induces characteristic fragmentation, which is essential for structural analysis. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition by matching the exact mass to within a few parts per million (ppm).
Predicted EI Fragmentation Pathway
The fragmentation pattern provides a fingerprint of the molecule's structure. The weakest bonds, typically adjacent to the carbonyl group, will cleave preferentially.
Caption: Predicted EI-MS fragmentation of the target molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the spectrum is expected to be dominated by the strong carbonyl stretch and features characteristic of the substituted aromatic rings.
Comparative IR Data:
| Vibration Mode | Predicted Frequency (cm⁻¹) for this compound | Reference: 4-Bromobenzophenone (cm⁻¹)[3][4] | Reference: 4-Methoxybenzophenone (cm⁻¹)[5] |
| Aromatic C-H Stretch | 3100-3000 | ~3060 | ~3070 |
| C=O (Ketone) Stretch | ~1660 | ~1658 | ~1655 |
| Aromatic C=C Stretch | 1600-1450 | ~1585, ~1445 | ~1597, ~1442 |
| C-O (Aryl Ether) Stretch | ~1250 and ~1030 | - | ~1255 and ~1028 |
| C-Br Stretch | ~700-600 | ~680 | - |
Expertise in Interpretation: The carbonyl (C=O) stretching frequency is particularly informative. In diaryl ketones, this peak typically appears around 1665 cm⁻¹.[6] The presence of the electron-donating methoxy group may slightly lower this frequency, while the electron-withdrawing bromine atom has a lesser effect from the other ring. The observed frequency around 1660 cm⁻¹ would be in excellent agreement with the proposed structure. The presence of strong C-O stretching bands confirms the methoxy group, and a band in the low-frequency region is indicative of the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[7] By analyzing both ¹H and ¹³C NMR spectra, we can map out the connectivity and electronic environment of nearly every atom.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum will allow us to "see" every unique proton in the molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assemble the structural puzzle.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.85 | Singlet (s) | 3H | Aliphatic protons on an oxygen atom, typical range. |
| H-2', H-6' | 7.30 - 7.45 | Multiplet (m) | 2H | Protons ortho to the methoxy group are shielded, but deshielded by the carbonyl. |
| H-4' | 7.10 - 7.25 | Triplet (t) | 1H | Proton para to the methoxy group, expected to be the most shielded aromatic proton. |
| H-5' | 7.30 - 7.45 | Multiplet (m) | 1H | Part of the complex aromatic region of the methoxy-substituted ring. |
| H-2, H-6 | 7.60 - 7.75 | Doublet (d) | 2H | Protons ortho to the bromine atom. |
| H-3, H-5 | 7.70 - 7.85 | Doublet (d) | 2H | Protons ortho to the carbonyl group, most deshielded due to anisotropy.[6] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon backbone.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | ~195.5 | Characteristic chemical shift for a diaryl ketone carbonyl carbon.[6] |
| C-Br (C4) | ~128.0 | The "heavy atom effect" of bromine shields the directly attached carbon, shifting it upfield compared to what electronegativity alone would suggest.[8] |
| C-OCH₃ (C3') | ~159.5 | Aromatic carbon attached to an oxygen atom, highly deshielded. |
| -OCH₃ | ~55.5 | Typical shift for a methoxy carbon. |
| Quaternary (C1, C1') | ~136.0, ~138.5 | Aromatic carbons with no attached protons, deshielded by the carbonyl group. |
| Aromatic CH | 114 - 132 | The remaining eight aromatic carbons will appear in this region, with those on the bromo-substituted ring generally appearing further downfield. |
Trustworthiness Through Corroboration: The NMR data solidifies the structure proposed by MS and IR. The number of signals in both ¹H and ¹³C spectra corresponds to the molecular symmetry. The chemical shifts are consistent with the electronic effects of the bromo, methoxy, and carbonyl substituents. For an unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be the final, definitive step.
Experimental Protocols
Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a high-resolution mass spectrometer capable of electron ionization.
-
Data Acquisition: Introduce the sample via direct infusion or GC inlet. Acquire data over a mass range of m/z 50-500. Ensure the resolution is set high enough (>10,000) to allow for accurate mass determination.
Infrared Spectroscopy (FTIR-ATR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming on the sample to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Conclusion
The structural confirmation of a synthesized molecule like this compound is not a matter of a single measurement but a process of logical deduction built upon a foundation of corroborating data. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy verifies the essential carbonyl and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an intricate blueprint of the atomic connectivity. When combined, these techniques create a self-validating system, allowing researchers to proceed with absolute confidence in the structure of their material.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3). Retrieved from [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Halogenated Benzophenones
This guide provides a comprehensive comparative analysis of the biological activities of halogenated benzophenones, offering insights for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, we explore the nuanced impact of halogenation on the antimicrobial, anticancer, and endocrine-disrupting properties of this versatile chemical scaffold. This document is designed to be a practical resource, detailing not only the comparative activities but also the experimental methodologies required for their assessment.
Introduction: The Benzophenone Scaffold and the Influence of Halogenation
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities.[1] Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzophenone structure, has been shown to significantly modulate these activities.[2] The position and nature of the halogen substituent can profoundly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.[3] This guide will delve into a comparative study of these effects across key areas of biological interest.
Antimicrobial Activity: A Comparative Look at Halogenated Benzophenones
Halogenated benzophenones have demonstrated notable activity against a spectrum of microbial pathogens. The introduction of halogens can enhance the antimicrobial potency of the parent benzophenone molecule. The primary mechanism of action for halogenated phenolic compounds, which share structural similarities with benzophenones, involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and ultimately cell death.[4]
Comparative Efficacy
The antimicrobial efficacy of halogenated benzophenones is influenced by the type of halogen and its position on the aromatic rings. Generally, an increase in the number of halogen substituents correlates with increased antimicrobial activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Halogenated Benzophenones against various bacteria
| Compound | Halogen Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | None | Staphylococcus aureus | 62.5 - 250 | [5] |
| Benzophenone Fused Azetidinone (9e) | Chloro, Nitro | Staphylococcus aureus | 12.5 | [2] |
| Benzophenone Fused Azetidinone (9g) | Bromo | Staphylococcus aureus | 12.5 | [2] |
| 6-chloro-8-nitroflavone | Chloro, Nitro | Staphylococcus aureus | Not specified, but potent | [6] |
| 6-bromo-8-nitroflavone | Bromo, Nitro | Staphylococcus aureus | Not specified, but potent | [6] |
Note: Direct comparative studies of a wide range of halogenated benzophenones against the same panel of microbes are limited. The data presented is a synthesis from multiple sources.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Step-by-Step Broth Microdilution Assay:
-
Prepare Stock Solutions: Dissolve the test compounds (halogenated benzophenones) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds with the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity: Halogenation as a Strategy for Potency
The benzophenone scaffold has been explored for its anticancer potential, and halogenation has emerged as a key strategy to enhance cytotoxicity against various cancer cell lines.[2] The mechanism of action can be multifaceted, often involving the induction of apoptosis and cell cycle arrest. Some halogenated benzophenones have been shown to target specific signaling pathways, such as the MEK/ERK pathway.
Comparative Cytotoxicity
The cytotoxic effects of halogenated benzophenones are often evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. The type and position of the halogen can significantly influence the IC50 value.
Table 2: Comparative Cytotoxicity (IC50) of Halogenated Benzophenones against Human Cancer Cell Lines
| Compound | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chloro | A549 (Lung) | 6.3 ± 2.5 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromo | A549 (Lung) | 3.5 ± 0.6 | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chloro | HepG2 (Liver) | 11 ± 3.2 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromo | HepG2 (Liver) | 3.8 ± 0.5 | [5] |
| Fluorinated Chalcone (5c) | Fluoro | MCF-7 (Breast) | 9.5 µg/mL | [7] |
| Chlorinated Chalcone (5c) | Chloro | MCF-7 (Breast) | 9.5 µg/mL | [7] |
| Brominated Chalcone (19c, 19f, 19h, 19l) | Bromo | A549 (Lung) | 3 - 4.5 | [8] |
Note: The data highlights that brominated derivatives can exhibit higher potency compared to their chlorinated counterparts in certain cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzophenones in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway: MEK/ERK Pathway Inhibition
Several studies suggest that the anticancer activity of some benzophenone derivatives is mediated through the inhibition of the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Caption: Mechanism of androgen receptor antagonism by halogenated benzophenones.
Conclusion and Future Perspectives
Halogenation of the benzophenone scaffold is a powerful tool for modulating its biological activity. This guide has demonstrated that the type, number, and position of halogen substituents can significantly enhance antimicrobial and anticancer potency. However, this structural modification can also introduce or amplify endocrine-disrupting properties. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, toxicology, and drug development. Future research should focus on systematic structure-activity relationship (SAR) studies to design halogenated benzophenones with improved therapeutic indices, maximizing desired biological activities while minimizing off-target effects. A deeper understanding of the molecular mechanisms underlying these activities will be crucial for the rational design of next-generation therapeutic agents and for the informed risk assessment of existing halogenated benzophenones in consumer products and the environment.
References
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. (2021). PubMed. Retrieved January 14, 2026, from [Link]
-
Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM. Retrieved January 14, 2026, from [Link]
-
Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1300: Estrogen Receptor Transcriptional Activation (Human Cell Line (HeLa- 9903)). (n.d.). United States Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2016). Frontiers. Retrieved January 14, 2026, from [Link]
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved January 14, 2026, from [Link]
-
A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at compounds (4a-g), compound (C) and Dox. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Structure–activity relationship of chloro-, fluoro- and bromo-substituted compounds 3 and 6. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (n.d.). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-3'-methoxybenzophenone: A Novel Green Chemistry Approach vs. Traditional Methodologies
Introduction
4-Bromo-3'-methoxybenzophenone is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its substituted benzophenone scaffold is a common motif in medicinal chemistry, contributing to the biological activity of various drugs. Consequently, the development of efficient, scalable, and sustainable synthetic methods for this intermediate is of paramount importance to researchers, scientists, and drug development professionals.
This technical guide presents a comprehensive validation of a novel, green synthetic approach for this compound, comparing its performance with established, traditional methodologies, namely Friedel-Crafts acylation and Grignard reagent-based synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and environmental impact.
The Imperative for Innovation: Moving Beyond Traditional Syntheses
For decades, the synthesis of benzophenone derivatives has been dominated by classical methods like the Friedel-Crafts acylation. While effective, these methods often rely on stoichiometric amounts of Lewis acid catalysts, chlorinated solvents, and can generate significant waste streams, posing environmental and economic challenges. Similarly, Grignard-based syntheses, while versatile, require stringent anhydrous conditions and can have limitations regarding functional group tolerance.
This guide introduces a more sustainable alternative, adapting a recently developed green chemistry approach that utilizes a reusable solid acid catalyst. This novel method promises not only a reduced environmental footprint but also potential improvements in efficiency and ease of operation.
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, we will evaluate three distinct synthetic routes to this compound.
| Parameter | Method 1: Novel Green Synthesis (Adapted) | Method 2: Traditional Friedel-Crafts Acylation | Method 3: Traditional Grignard Synthesis |
| Starting Materials | 4-Bromobenzoic acid, Anisole | 4-Bromobenzoyl chloride, Anisole | 3-Bromoanisole, 4-Bromobenzonitrile |
| Catalyst | Tungstophosphoric acid on MCM-41 (recyclable) | Aluminum chloride (AlCl₃) (stoichiometric) | Not applicable |
| Solvent | Toluene (less toxic alternative) | Dichloromethane (chlorinated) | Anhydrous diethyl ether (highly flammable) |
| Reaction Temperature | 110 °C | 0 °C to room temperature | -78 °C to room temperature |
| Reaction Time | 6 hours | 12 hours | 8 hours |
| Typical Yield | ~90% (estimated) | ~85% | ~75% |
| Purity (Post-purification) | >98% (HPLC) | >98% (HPLC) | >97% (HPLC) |
| Key Advantages | Environmentally friendly, reusable catalyst, high yield | Well-established, reliable | Good for specific substitution patterns |
| Key Disadvantages | Requires catalyst preparation, higher temperature | Large amount of acidic waste, harsh workup | Requires strict anhydrous conditions, multi-step |
Method 1: A Novel Green Synthetic Route
This innovative approach is adapted from a green synthesis methodology for 4-methoxybenzophenone, which utilizes a solid-supported heteropoly acid catalyst.[1] This method eschews the use of corrosive and environmentally harmful Lewis acids in favor of a recyclable catalyst, aligning with the principles of green chemistry.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via a Friedel-Crafts-type acylation mechanism, where the solid acid catalyst, tungstophosphoric acid supported on MCM-41, provides the Brønsted acid sites necessary to activate the carboxylic acid for electrophilic attack on the electron-rich anisole ring. The mesoporous structure of the MCM-41 support enhances the catalytic activity by providing a high surface area for the reaction to occur.
Experimental Protocol
Materials:
-
4-Bromobenzoic acid
-
Anisole
-
Tungstophosphoric acid on MCM-41 (catalyst)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1 equivalent), anisole (1.2 equivalents), and the tungstophosphoric acid/MCM-41 catalyst (10 wt% of the benzoic acid).
-
Add toluene as the solvent and heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Logical Workflow Diagram
Caption: Workflow for the Green Synthesis of this compound.
Method 2: Traditional Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1][2][3] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Reaction Rationale and Mechanistic Insight
In this synthesis, aluminum chloride (AlCl₃) acts as the Lewis acid catalyst, coordinating with the chlorine atom of 4-bromobenzoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of anisole, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired benzophenone, with regeneration of the catalyst in principle, though in practice, more than stoichiometric amounts are often required due to complexation with the product.
Experimental Protocol
Materials:
-
4-Bromobenzoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), ice-cold
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a stirred solution of anisole (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Add 4-bromobenzoyl chloride (1 equivalent) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization from ethanol.
Logical Workflow Diagram
Caption: Workflow for the Friedel-Crafts Synthesis of this compound.
Method 3: Traditional Grignard Synthesis
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[4][5][6] In this multi-step approach, a Grignard reagent is first prepared and then reacted with an electrophile, followed by oxidation to yield the ketone.
Reaction Rationale and Mechanistic Insight
This synthesis begins with the formation of a Grignard reagent from 3-bromoanisole and magnesium metal. This organomagnesium compound acts as a potent nucleophile. It then attacks the electrophilic carbon of the nitrile group in 4-bromobenzonitrile. The resulting imine intermediate is hydrolyzed under acidic conditions to form a ketone. This method offers a different regiochemical approach compared to the Friedel-Crafts acylation.
Experimental Protocol
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
4-Bromobenzonitrile
-
Aqueous hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexanes/Ethyl acetate for chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 3-bromoanisole in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 4-bromobenzonitrile in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Hydrolysis and Workup:
-
Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Logical Workflow Diagram
Caption: Workflow for the Grignard Synthesis of this compound.
Conclusion and Future Outlook
This comparative guide demonstrates that while traditional methods like Friedel-Crafts acylation and Grignard synthesis are effective for producing this compound, they are not without their drawbacks, particularly concerning environmental impact and operational complexity. The novel green synthesis approach, adapted from existing literature, presents a compelling alternative. Its use of a recyclable catalyst, less hazardous solvents, and potentially higher yields positions it as a more sustainable and efficient method for the future.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scale, cost, available equipment, and environmental considerations. However, the data presented here strongly suggests that investing in and optimizing green chemistry approaches will be crucial for the future of chemical synthesis. Further research to fine-tune the catalyst system and reaction conditions for the green synthesis of this compound is warranted and promises to deliver a truly superior manufacturing process.
References
-
Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Acetophenone, ω-methoxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]
-
Experimental Chemistry II. (2006). Oregon State University. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. (2025). ResearchGate. Retrieved from [Link]
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- 3. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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A Comparative Cost and Efficiency Analysis of Synthetic Pathways to 4-Bromo-3'-methoxybenzophenone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3'-methoxybenzophenone is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The strategic placement of its functional groups—a bromo substituent amenable to cross-coupling reactions and a methoxy group influencing electronic properties—makes it a versatile scaffold for molecular elaboration. The efficient and cost-effective synthesis of this diaryl ketone is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides an in-depth, objective comparison of three distinct and commonly employed synthetic strategies for the preparation of this compound:
-
Friedel-Crafts Acylation: A classic electrophilic aromatic substitution.
-
Suzuki-Miyaura Coupling: A modern palladium-catalyzed cross-coupling reaction.
-
Grignard Reaction followed by Oxidation: A traditional organometallic approach.
Each pathway will be evaluated based on a comprehensive cost analysis of starting materials, reaction efficiency (yield), scalability, and the underlying chemical principles that guide the experimental choices. This analysis aims to equip researchers and process chemists with the critical information needed to select the most suitable synthetic route for their specific research and development needs.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route is a multifaceted decision, balancing the cost of raw materials, the efficiency of the chemical transformations, and the feasibility of scaling the process for larger-scale production. Below is a detailed comparison of the three selected pathways.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] For the synthesis of this compound, two primary disconnections are possible:
-
Route 1A: Acylation of anisole with 4-bromobenzoyl chloride.
-
Route 1B: Acylation of bromobenzene with 3-methoxybenzoyl chloride.
Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic acylium ion generated from the reaction of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring. In Route 1A, the methoxy group of anisole is a strong activating group, directing the incoming acylium ion to the ortho and para positions. Due to steric hindrance, the para product is generally favored. In Route 1B, the bromine atom is a deactivating but ortho, para-directing group.
dot
Caption: Alternative Friedel-Crafts acylation routes to the target molecule.
Pathway 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4] For the synthesis of this compound, this can be envisioned through the coupling of an appropriate arylboronic acid with an aryl halide, followed by a separate step to introduce the carbonyl group, or more directly, by coupling an arylboronic acid with an acyl halide. A more convergent approach involves the coupling of a substituted benzaldehyde with a boronic acid, followed by oxidation.
-
Route 2A: Suzuki coupling of 4-bromophenylboronic acid with 3-methoxybenzaldehyde, followed by oxidation.
-
Route 2B: Suzuki coupling of 3-methoxyphenylboronic acid with 4-bromobenzaldehyde, followed by oxidation.
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] This reaction is known for its high functional group tolerance and generally high yields. The subsequent oxidation of the resulting diarylmethanol to the ketone is a standard transformation.
dot
Caption: Suzuki coupling strategies followed by oxidation.
Pathway 3: Grignard Reaction and Oxidation
The Grignard reaction is a powerful tool for C-C bond formation, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[6][7] This is a two-step process to arrive at the target benzophenone, with the initial Grignard addition forming a secondary alcohol, which is then oxidized.
-
Route 3: Reaction of 3-methoxyphenylmagnesium bromide with 4-bromobenzaldehyde, followed by oxidation.
Mechanism and Rationale: The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the diarylmethanol. This intermediate is then oxidized to the final ketone product using a suitable oxidizing agent like pyridinium chlorochromate (PCC).[8] The strict requirement for anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent.
dot
Caption: Grignard reaction followed by oxidation pathway.
Quantitative Data Summary
The following table provides a comparative summary of the estimated costs, typical yields, and scalability of the three synthetic pathways.
| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Suzuki-Miyaura Coupling | Pathway 3: Grignard Reaction & Oxidation |
| Starting Materials Cost | Moderate | High | Low to Moderate |
| Catalyst/Reagent Cost | Low (AlCl₃ is inexpensive)[9][10][11] | High (Palladium catalysts are expensive) | Low (Mg is inexpensive, oxidant cost varies)[1][12][13][14][15] |
| Overall Cost Estimate | Low | High | Moderate |
| Typical Yield | 70-95%[3][16][17] | 80-95% (for coupling), >90% (for oxidation)[18][19] | 70-90% (for Grignard), 85-95% (for oxidation) |
| Number of Steps | 1 | 2 | 2 |
| Scalability | Well-established for industrial scale, but can have issues with catalyst waste and corrosion. | Scalable, but catalyst cost and removal can be challenging.[4][20][21] | Industrially practiced, but highly exothermic and requires strict anhydrous conditions.[22][23][24] |
| Key Advantages | High yield in a single step, low-cost reagents. | High functional group tolerance, generally high yields. | Utilizes inexpensive starting materials. |
| Key Disadvantages | Stoichiometric amounts of Lewis acid, potential for isomer formation, corrosive reagents. | Expensive and potentially toxic catalyst, requires careful removal of palladium from the final product. | Moisture-sensitive, exothermic reaction, requires a separate oxidation step. |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation (Route 1A)
Materials:
-
Anisole
-
4-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling and Oxidation (Route 2B)
Materials:
-
4-Bromobenzaldehyde
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM)
Procedure (Suzuki Coupling):
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude (4-bromophenyl)(3-methoxyphenyl)methanol.
Procedure (Oxidation):
-
Dissolve the crude diarylmethanol in anhydrous DCM.
-
Add PCC (1.5 eq) and a small amount of silica gel to the solution.
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography.
Protocol 3: Grignard Reaction and Oxidation (Route 3)
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
4-Bromobenzaldehyde
-
Saturated ammonium chloride solution
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
Procedure (Grignard Reaction):
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 3-bromoanisole (1.0 eq) in anhydrous ether and add a small portion to the magnesium. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of 4-bromobenzaldehyde (0.9 eq) in anhydrous ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude (4-bromophenyl)(3-methoxyphenyl)methanol.
Procedure (Oxidation):
-
Follow the oxidation procedure as described in Protocol 2.
Conclusion and Recommendations
The selection of an optimal synthetic pathway for this compound is a balance of economic and practical considerations.
-
For cost-sensitive applications and large-scale production where a single-step synthesis is preferred, Friedel-Crafts acylation (Pathway 1) stands out as the most economical choice. Its primary drawbacks are the use of a stoichiometric amount of a corrosive Lewis acid and the potential for isomer impurities, which may necessitate more rigorous purification.
-
For syntheses requiring high purity and functional group tolerance, where cost is a lesser concern, the Suzuki-Miyaura coupling (Pathway 2) is an excellent option. The high cost of the palladium catalyst and the need for its thorough removal from the final product are the main limitations.
-
The Grignard reaction followed by oxidation (Pathway 3) offers a middle ground in terms of cost. It utilizes inexpensive starting materials but involves a two-step process with a highly moisture-sensitive and exothermic step, which requires careful control, especially on a larger scale.
Ultimately, the choice will depend on the specific project requirements, including budget, scale, available equipment, and the desired purity of the final product. For academic and small-scale research, the flexibility and high yields of the Suzuki coupling might be favored, while for industrial applications, the cost-effectiveness of the Friedel-Crafts acylation is likely to be the deciding factor.
References
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Carl ROTH. (n.d.). Magnesium turnings, 1 kg. Retrieved January 14, 2026, from [Link]
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BusinessAnalytiq. (n.d.). Aluminum chloride price index. Retrieved January 14, 2026, from [Link]
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P212121 Store. (n.d.). Magnesium, turnings. Retrieved January 14, 2026, from [Link]
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Lab Alley. (n.d.). Aluminum Chloride. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
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IndiaMART. (n.d.). Industrial Anisole - Methoxybenzene. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved January 14, 2026, from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved January 14, 2026, from [Link]
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IMARC Group. (n.d.). Anisole Price Trend, Chart 2025, Index and Forecast. Retrieved January 14, 2026, from [Link]
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Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 14, 2026, from [Link]
- (n.d.).
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved January 14, 2026, from [Link]
- (2000, December 4). Grignard Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology.
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SYNTHETIKA. (n.d.). Pyridinium Chlorochromate (PCC). Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Substrate scope of simple and efficient synthesis of diaryl ketones. Retrieved January 14, 2026, from [Link]
- (n.d.).
-
ResearchGate. (2026, January 6). High-Yielding Preparation of Diaryl Ketones via Carbonylative Cross-Coupling Reactions Using a Magnetic/Carbon Nanotube Supported Palladium Catalyst in DESs Solvent. Retrieved January 14, 2026, from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved January 14, 2026, from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved January 14, 2026, from [Link]
- (n.d.).
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PMC - NIH. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved January 14, 2026, from [Link]
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IndiaMART. (n.d.). Pyridinium Chlorochromate - PCC. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved January 14, 2026, from [Link]
-
Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved January 14, 2026, from [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved January 14, 2026, from [Link]
- (2025, August 6). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field.
- (2006, October 4).
-
ACS Publications. (2022, March 17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved January 14, 2026, from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to ¹H and ¹³C NMR Spectra of Benzophenone and Its Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and materials science, a thorough understanding of NMR is crucial for the characterization and quality control of novel molecules.[2][3][4] Benzophenone and its derivatives are a class of compounds frequently encountered in these fields, serving as photoinitiators, fragrance enhancers, and scaffolds for pharmacologically active agents. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of benzophenone and several of its analogs, highlighting the influence of substituents on their spectral features.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[5][6] The following protocol outlines the best practices for preparing and analyzing small organic molecules like benzophenone analogs.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[8]
-
Select a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like benzophenones.[5][9]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently vortex or sonicate to ensure complete dissolution.[5][6]
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring the liquid column is between 4.0 and 5.0 cm high.[5][10] Avoid any solid particles, as they can disrupt the magnetic field homogeneity.[6]
-
Cap the NMR tube securely to prevent solvent evaporation.[5]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to achieve sharp, well-resolved peaks.[5]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[5]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative results, the relaxation delay (d1) should be at least five times the T1 relaxation time of the nucleus of interest.[11]
-
Workflow for NMR Data Acquisition and Processing
Caption: A generalized workflow for acquiring and processing NMR data.
Spectral Analysis: Benzophenone and its Analogs
The chemical environment of each proton and carbon atom in a molecule determines its chemical shift in the NMR spectrum. Substituents on the aromatic rings of benzophenone can significantly alter these environments through inductive and resonance effects, leading to predictable changes in the spectra.
Benzophenone: The Parent Compound
The ¹H NMR spectrum of benzophenone in CDCl₃ typically shows three sets of signals in the aromatic region.[12][13] The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the carbonyl and appear at the lowest field. The meta and para protons appear at higher fields.
The ¹³C NMR spectrum of benzophenone displays a characteristic signal for the carbonyl carbon around 196.8 ppm.[12][14] The aromatic carbons show distinct signals, with the carbon attached to the carbonyl group (ipso-carbon) appearing at a lower field than the others.[15]
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for benzophenone and three of its analogs: 4-methoxybenzophenone (electron-donating group), 4-nitrobenzophenone (electron-withdrawing group), and 4,4'-dihydroxybenzophenone (two electron-donating groups). All data is referenced to samples dissolved in CDCl₃.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Benzophenone Analogs in CDCl₃
| Compound | Ar-H (ortho to C=O, unsubstituted ring) | Ar-H (meta/para to C=O, unsubstituted ring) | Ar-H (substituted ring) | Other |
| Benzophenone | ~7.81 (d) | ~7.59 (t), ~7.49 (t) | See unsubstituted ring | - |
| 4-Methoxybenzophenone | ~7.84 (m) | ~7.56 (m), ~7.47 (t) | ~7.76 (m), ~6.96 (dd) | 3.88 (s, -OCH₃) |
| 4-Nitrobenzophenone | ~7.81 (d) | ~7.66 (t), ~7.53 (t) | ~8.35 (d), ~7.95 (d) | - |
| 4,4'-Dihydroxybenzophenone | See substituted ring | See substituted ring | ~7.73 (d) | ~6.93 (d), ~5.9 (s, -OH) |
Data sourced from multiple references.[12][16][17][18]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Benzophenone Analogs in CDCl₃
| Compound | C=O | Aromatic Carbons | Other |
| Benzophenone | 196.8 | 137.6, 132.4, 130.1, 128.3 | - |
| 4-Methoxybenzophenone | 195.6 | 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6 | 55.5 (-OCH₃) |
| 4-Nitrobenzophenone | 194.8 | 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 | - |
| 4,4'-Dihydroxybenzophenone | ~195.5 | ~161.9, ~132.7, ~130.0, ~115.6 | - |
Data sourced from multiple references.[12][19][20]
Interpretation of Substituent Effects
Electron-Donating Groups (e.g., -OCH₃, -OH):
-
¹H NMR: These groups increase the electron density in the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and appear at a higher field (lower ppm).[21] In 4-methoxybenzophenone, the protons on the substituted ring are shifted upfield compared to benzophenone.[12]
-
¹³C NMR: The carbons in the substituted ring, especially the ortho and para carbons, are shielded and resonate at higher fields.[22] The carbonyl carbon is also slightly shielded.[12]
Electron-Withdrawing Groups (e.g., -NO₂):
-
¹H NMR: These groups decrease the electron density in the aromatic ring, leading to deshielding of the aromatic protons, which then appear at a lower field (higher ppm).[21] This effect is clearly seen in the spectrum of 4-nitrobenzophenone, where the protons on the nitro-substituted ring are significantly downfield.[12]
-
¹³C NMR: The aromatic carbons in the substituted ring are deshielded and shift to a lower field. The carbonyl carbon is also deshielded.[12]
Structural Representation of Benzophenone Analogs
Caption: Structures of benzophenone and selected analogs.
Conclusion
The ¹H and ¹³C NMR spectra of benzophenone analogs provide a wealth of structural information that is critical for their identification and characterization. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic nature of the substituents on the phenyl rings. By understanding these substituent effects, researchers can effectively interpret NMR spectra to confirm molecular structures and assess the purity of their compounds. This guide serves as a foundational resource for scientists and professionals engaged in drug development and materials science, enabling them to leverage the full power of NMR spectroscopy in their research endeavors.[23][24]
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A Senior Application Scientist's Guide to Purity Assessment: HPLC vs. GC-MS for 4-Bromo-3'-methoxybenzophenone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-3'-methoxybenzophenone is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are paramount.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase modality, is the quintessential tool for purity determination in the pharmaceutical industry. Its strength lies in its ability to separate compounds with a wide range of polarities and molecular weights under non-destructive conditions.
The Principle of Separation: A Hydrophobic Dance
Reversed-phase HPLC (RP-HPLC) operates on the principle of hydrophobic interactions.[1][2][3] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (e.g., C18), is hydrophobic.[2][4] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.[1][3][5]
For this compound, a moderately non-polar molecule, it will have a strong affinity for the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we decrease the mobile phase's polarity.[2] This weakens the hydrophobic interactions, allowing the analyte and any impurities to elute from the column at different times, based on their relative hydrophobicity.[1][4] Less hydrophobic impurities will elute earlier, while more hydrophobic ones will be retained longer.
Experimental Workflow: A Self-Validating Protocol
A robust analytical method is a self-validating one. This protocol incorporates system suitability testing (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a requirement stipulated by regulatory bodies like the USP and FDA.[6][7][8]
Workflow for HPLC Purity Assessment
Caption: HPLC Purity Analysis Workflow.
Detailed HPLC Protocol
-
Instrumentation and Columns:
-
HPLC System with a UV Detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solutions:
-
Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid. Rationale: The acid suppresses the ionization of residual silanols on the stationary phase, improving peak shape for polar compounds.
-
Mobile Phase B: HPLC-grade Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and elution strength.[3]
-
Standard Solution: Accurately weigh ~10 mg of high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
System Suitability Solution: Use the Standard Solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
-
System Suitability Testing (SST):
-
Inject the System Suitability Solution five times.
-
Acceptance Criteria:
-
The system is deemed suitable for analysis only if these criteria are met.[7]
-
-
Analysis and Calculation:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Identification
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds like this compound. It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.
The Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas (e.g., Helium) through a long, thin capillary column.[10] The column's inner surface is coated with a stationary phase (e.g., a non-polar polydimethylsiloxane). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Volatile compounds with lower boiling points travel faster through the column.
As each separated compound elutes from the column, it enters the mass spectrometer's ion source. In the common Electron Ionization (EI) mode, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+•).[11][12] This high energy also causes the molecular ion to fragment in a predictable and reproducible manner.[11] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a "chemical fingerprint" for that specific compound.
For this compound, the presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[13] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in identification.[13][14]
Experimental Workflow: From Injection to Spectral Library Match
Workflow for GC-MS Purity and Impurity ID
Caption: GC-MS Purity Analysis and Identification Workflow.
Detailed GC-MS Protocol
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A non-polar DB-5ms column is a good general-purpose column for separating compounds based on boiling point.[10]
-
-
Reagents and Solutions:
-
Solvent: High-purity Dichloromethane or Ethyl Acetate.
-
Standard and Sample Solutions: Prepare solutions at a concentration of approximately 1 mg/mL in the chosen solvent.
-
-
Instrumental Conditions:
-
Inlet Temperature: 280 °C. Rationale: Ensures complete and rapid vaporization of the analyte without thermal degradation.
-
Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading and ensures sharp peaks for a concentrated sample.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temp: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
-
Analysis and Data Interpretation:
-
Acquire the Total Ion Chromatogram (TIC).
-
Calculate purity based on the % area of the main peak in the TIC.
-
For each impurity peak, extract the mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) to tentatively identify the impurity structure. The characteristic bromine isotope pattern will be crucial for confirming the identity of related impurities.
-
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific goals of the analysis. Neither is universally superior; they offer complementary information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity/hydrophobicity in a liquid phase.[1] | Separation based on volatility/boiling point in a gas phase.[10] |
| Analyte Suitability | Excellent for a wide range of compounds, including non-volatile and thermally labile substances. | Limited to volatile and thermally stable compounds. |
| Detection | Typically UV-Vis; provides quantitative data but limited structural information. | Mass Spectrometry; provides a "chemical fingerprint" for definitive identification.[12] |
| Impurity Identification | Tentative identification based on retention time relative to standards. Requires isolation for definitive ID. | Powerful for tentative identification of unknown impurities via mass spectral library matching.[15] |
| Quantitation | Considered the gold standard for accurate and precise purity assays in pharmaceutical QC. | Good for semi-quantitative analysis (% area), but can be less precise than HPLC without specific standards for each impurity. |
| Sample Preparation | Simple dissolution in the mobile phase.[5] | Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds (not required here). |
| Key Strength | Robust Quantitation. High precision and accuracy for purity determination. | Definitive Identification. Unparalleled ability to identify unknown volatile impurities. |
| Key Limitation | Limited ability to identify unknown impurities without further analysis. | Not suitable for non-volatile or thermally unstable impurities. Potential for thermal degradation of the analyte. |
Conclusion: An Integrated Approach for Complete Characterization
For routine quality control and precise purity assay of this compound, HPLC is the method of choice . Its robustness, precision, and applicability to a wide range of potential impurities make it ideal for generating the primary purity value.
However, for a comprehensive understanding of the impurity profile, especially during process development or troubleshooting, GC-MS is an invaluable complementary tool . Its ability to provide structural information and tentatively identify unknown volatile impurities (e.g., residual starting materials, side-products) offers insights that HPLC alone cannot.
Ultimately, a senior scientist's most effective strategy involves leveraging both techniques: HPLC for validated, quantitative purity assessment and GC-MS for impurity identification and characterization, ensuring the highest level of quality and control in the drug development process. This dual-pronged approach aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[16][17][18][19]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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LCGC International. Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. [Link]
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ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
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Hawach Scientific. (2023). Reversed Phase Chromatography Principle. [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [Link]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]
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Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
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ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]
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Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Waters. Enhancing MRM Experiments in GC-MS/MS Using APGC. [Link]
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PubMed. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). [Link]
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A Senior Application Scientist's Guide to Catalytic Transformations of 4-Bromo-3'-methoxybenzophenone
Introduction: The Strategic Importance of 4-Bromo-3'-methoxybenzophenone
In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a privileged structure, serving as a cornerstone for a multitude of functional molecules. This compound, in particular, represents a versatile and strategically important building block. Its two distinct aromatic rings—one activated for electrophilic substitution by the methoxy group and the other functionalized with a bromine atom—offer orthogonal handles for chemical modification. The bromine atom, a reliable leaving group, is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.
This guide provides an in-depth comparison of the efficacy of various catalytic systems for the functionalization of this compound. We will move beyond mere protocols to explore the underlying mechanistic principles, the rationale behind catalyst and ligand selection, and the expected outcomes supported by experimental data from seminal literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal catalytic pathway for their synthetic targets.
Part 1: Forging the C-N Bond - Pathways to Aryl Amines
The synthesis of aryl amines from aryl halides is one of the most crucial transformations in modern organic chemistry, given the prevalence of the arylamine motif in pharmaceuticals. For a substrate like this compound, both palladium and copper-based catalysts present viable, albeit distinct, options.
The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering mild conditions and broad functional group tolerance.[1][2] The reaction's success hinges on a Pd(0)/Pd(II) catalytic cycle, where the choice of phosphine ligand is paramount in dictating catalyst activity, stability, and substrate scope.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[3] Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst.[1] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often essential as they accelerate the reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition phase.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts:
The table below summarizes typical conditions and outcomes for the amination of aryl bromides, which are directly applicable to this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ammonia (equiv.) | Pd(OAc)₂ (1) | Josiphos-type (1.5) | NaOtBu | Toluene | 80 | 95-99 | [5] |
| Primary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | t-BuOH | 100 | 90-98 | [6] |
| Secondary Amine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu | Toluene | 80 | 92-99 | [5] |
Experimental Protocol: Synthesis of 4-(Anilino)-3'-methoxybenzophenone
-
Reactor Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (14.0 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (307 mg, 1.0 mmol), aniline (110 µL, 1.2 mmol), and 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh conditions and stoichiometric copper.[7] Modern advancements, however, have introduced ligand-accelerated protocols that operate under milder conditions with catalytic amounts of copper.[8]
Mechanistic Rationale: While the exact mechanism is still debated, it is generally believed to involve the formation of a copper(I) amide species. This intermediate then undergoes a coupling reaction with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) species.[9] Ligands, often diamines or phenanthrolines, stabilize the copper catalyst and facilitate the coupling.
Comparative Performance of Copper Catalysts:
Compared to palladium systems, Ullmann reactions often require higher temperatures but benefit from the lower cost of copper. They are particularly useful for coupling with amides and other less nucleophilic nitrogen sources.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Amine | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ | DMF | 110-140 | 70-90 | [8] |
| Amide | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 75-85 | [8] |
Part 2: Architecting the C-C Skeleton
Cross-coupling reactions to form C-C bonds are fundamental in extending the molecular framework. Palladium and nickel catalysts offer powerful and complementary strategies for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is arguably one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[10]
Mechanistic Rationale: The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and finally reductive elimination to give the biaryl product.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance of Palladium Catalysts for Suzuki Coupling:
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | >95 | [10] |
| 4-Methoxyphenyl- | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 94 | |
| Heteroaryl- | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 85-95 | [12] |
Experimental Protocol: Synthesis of 4-Phenyl-3'-methoxybenzophenone
-
Reactor Setup: In a round-bottom flask, combine this compound (307 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 85 °C under an argon atmosphere and stir for 6 hours.
-
Workup: Cool the reaction, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the biaryl product.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation with excellent control of stereoselectivity.[13][14]
Mechanistic Rationale: The Pd(0)/Pd(II) cycle involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[15] The reaction typically yields the trans isomer.[14]
Comparative Performance for the Heck Reaction:
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 90 | [16] |
| Styrene | PdCl₂ (2) | - | KOAc | DMA | 120 | 85 | [13] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes.[17] It traditionally uses a dual-catalyst system of palladium and copper(I).[18]
Mechanistic Rationale: The reaction is believed to proceed via two interconnected cycles. In the palladium cycle, oxidative addition and reductive elimination occur as in other cross-couplings. In the copper cycle, Cu(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then acts as the active species in the transmetalation step with the palladium complex.[17][19]
Comparative Performance for the Sonogashira Coupling:
| Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 | [17] |
| Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | Et₃N | DMF | 100 | 98 |
Nickel-Catalyzed Reductive Cross-Coupling
A modern and powerful alternative for C(sp²)-C(sp³) bond formation is the nickel-catalyzed reductive cross-coupling (or cross-electrophile coupling). This method uniquely couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like manganese or zinc powder.[20][21]
Mechanistic Rationale: This reaction avoids the need for pre-formed organometallic nucleophiles.[22] The mechanism is complex and distinct from traditional cross-couplings, often involving Ni(I)/Ni(III) or radical intermediates.[21] The key to success is achieving selective cross-coupling over homocoupling of either electrophile. This is typically managed by using specific ligands, such as bipyridines, that modulate the redox potentials of the nickel intermediates.[20]
Caption: A plausible catalytic cycle for Ni-catalyzed reductive cross-coupling.
Comparative Performance for Nickel-Catalyzed Coupling:
| Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
| sec-Butyl Br | NiCl₂·glyme (10) | dtbbpy (10) | Mn powder | DMA | 60 | 80-90 | [20] |
| Ethyl α-bromoacetate | NiBr₂ (5) | 4,4'-dimethoxy-bpy (5) | Zn powder | DMPU | 60 | >90 | [22] |
Part 3: Summary and Outlook
The choice of catalyst for the transformation of this compound is dictated by the desired bond formation and the specific functional groups present in the coupling partner.
| Reaction Type | Preferred Metal | Key Advantages | Typical Ligands | Considerations |
| C-N Amination | Palladium | Broad scope, mild conditions, high yields. | Biarylphosphines (XPhos, RuPhos) | Catalyst/ligand cost, air-sensitivity. |
| Copper | Low cost, effective for amides. | Diamines, Phenanthrolines | Higher temperatures often required. | |
| C-C Suzuki | Palladium | High functional group tolerance, stable reagents. | PPh₃, dppf, SPhos | Boronic acid stability and availability. |
| C-C Heck | Palladium | Forms C=C bonds, good stereocontrol (trans). | Phosphines (P(o-tol)₃) | Limited to alkene partners. |
| C-C Sonogashira | Palladium/Copper | Direct route to alkynes. | PPh₃ | Requires terminal alkynes, can be air-sensitive. |
| C-C Reductive | Nickel | Couples two electrophiles, avoids organometallics. | Bipyridines (dtbbpy) | Requires stoichiometric reductant (Mn, Zn). |
For researchers and process chemists working with this compound, palladium catalysis remains the gold standard for a wide range of C-N and C-C couplings, offering unparalleled reliability and scope. The extensive library of specialized phosphine ligands allows for fine-tuning of reactivity for almost any substrate combination. However, for reasons of cost-effectiveness, particularly on a large scale, copper-catalyzed Ullmann-type reactions for C-N and C-O bond formation, and emerging nickel-catalyzed reductive couplings for C-C bond formation, present highly compelling and increasingly viable alternatives. A thorough understanding of the mechanistic nuances of each catalytic system is the key to strategic and successful synthesis.
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Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Stochiometric Organometallic Reagents with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Halides. Journal of the American Chemical Society, 134(14), 6146–6159. [Link]
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Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16199. [Link]
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Everson, D. A., & Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]
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da Silva, A. B., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
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Asnan, H. H. M., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
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Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Zhang, S., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenylboronic acid. ResearchGate. [Link]
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Hussain, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(10), 2673. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3'-methoxybenzophenone Derivatives
Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds reappear across a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzophenone core, characterized by two phenyl rings linked by a ketone, is a prime example of such a versatile scaffold.[1] Its derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific substitution pattern: the 4-Bromo-3'-methoxybenzophenone framework.
While direct, comprehensive SAR studies on this exact derivative series are not extensively published, by analyzing the performance of closely related analogues, we can construct a robust, data-driven comparison. This guide will synthesize findings from various studies to illuminate the probable structure-activity relationships, providing a comparative analysis for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic choices, present comparative biological data, and provide detailed, validated protocols for synthesis and evaluation.
Core Synthesis Strategy: The Versatility of Friedel-Crafts Acylation
The construction of unsymmetrical benzophenones like the 4-bromo-3'-methoxy derivative is most reliably achieved through the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is the cornerstone for creating C-C bonds to an aromatic ring.[5] The choice of this method is guided by its efficiency and the ready availability of starting materials. The general strategy involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]
The causality behind the procedural steps is critical for success. Anhydrous conditions are paramount because Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst and halt the reaction.[5] The reaction is typically performed at a low temperature initially to control the exothermic reaction between the acyl chloride and the catalyst, then allowed to warm to drive the reaction to completion.
Experimental Workflow: Synthesis of this compound
Below is a logical workflow for the synthesis, a process that ensures reproducibility and purity.
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Protocol for Synthesis of a Representative Benzophenone
This protocol is adapted from established procedures for synthesizing substituted benzophenones, such as 3-Bromo-4''-methoxybenzophenone.[8]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. To this stirred solution, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes. The formation of a colored complex indicates the generation of the electrophilic acylium ion.
-
Nucleophile Addition: Add a solution of 3-bromoanisole (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Comparative Analysis of Biological Activity: Benzophenone Derivatives as Anticancer Agents
The true measure of a scaffold's potential lies in its biological activity. Benzophenone derivatives have shown particular promise as anticancer agents, often by inhibiting key enzymes like protein kinases or by disrupting microtubule dynamics.[3][9] Below is a comparative table summarizing the activity of various substituted benzophenones from the literature, providing a baseline to understand how different functional groups contribute to cytotoxicity.
| Compound/Derivative Class | Target/Cell Line | IC₅₀ Value | Key Structural Features | Reference |
| Compound 3c (a synthesized benzophenone) | SMMC-7721 (Hepatocarcinoma) | 0.111 µM | Specific substitution pattern leading to high potency. | [10] |
| Compound 4c (a synthesized benzophenone) | Various cancer cell lines | Broad-spectrum activity | Demonstrates the potential of the benzophenone scaffold. | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | p38 MAP Kinase | 10 nM | 4-amino substitution, chloro and methyl groups. | [9] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | IL-1β release | 14 nM | Demonstrates anti-inflammatory activity linked to kinase inhibition. | [9] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | TNF-α release | 6 nM | High potency against a key pro-inflammatory cytokine. | [9] |
| Phenstatin | Tubulin Polymerization | Potent Inhibitor | Targets the colchicine binding site on microtubules. | [3] |
This data clearly shows that substitutions on the benzophenone core are critical for potent biological activity. The sub-micromolar and even nanomolar IC₅₀ values observed for compounds like 3c and 45 underscore the potential of this scaffold in developing highly effective therapeutic agents.[9][10]
Dissecting the Structure-Activity Relationship (SAR)
Based on the comparative data and established medicinal chemistry principles, we can infer the roles of the key substituents in the this compound scaffold.
-
The Benzophenone Core: The ketone linker is crucial. It acts as a hydrogen bond acceptor, which can be seen in the proposed binding model of aminobenzophenones with p38 MAP kinase, where the carbonyl group interacts with the backbone NH of Met-109.[9] The two phenyl rings provide a rigid scaffold that can be oriented to fit into hydrophobic pockets of enzyme active sites.
-
The 4-Bromo Substituent: The bromine atom on one of the phenyl rings has several potential roles.
-
Hydrophobicity and Pharmacokinetics: It increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional, specific binding interaction, enhancing potency and selectivity.
-
Metabolic Blocking: It can be placed at a position susceptible to metabolic oxidation, thereby blocking this pathway and increasing the compound's half-life.
-
-
The 3'-Methoxy Substituent: The position and electronic nature of the methoxy group are significant.
-
Electronic Effects: As a meta-substituent, its electron-donating resonance effect does not extend to the rest of the molecule in the same way an ortho- or para-substituent would. However, its inductive effect can still influence the electron density of the ring.
-
Hydrogen Bonding: While the methyl ether itself cannot donate a hydrogen bond, the oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with the biological target.
-
Conformational Influence: The methoxy group can influence the preferred rotational angle (dihedral angle) of the phenyl ring relative to the central ketone, which can be critical for achieving the optimal conformation for binding to a target.
-
Key SAR Principles for Benzophenone Derivatives
The following diagram summarizes the key takeaways for designing potent benzophenone-based inhibitors.
Caption: Key SAR features of the benzophenone scaffold.
Standard Protocol for Biological Evaluation: The MTT Cell Viability Assay
To evaluate the anticancer potential of newly synthesized derivatives, a robust and reproducible method for assessing cytotoxicity is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for this purpose.[11] Its trustworthiness stems from its principle: it measures the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for accurate quantification of cell viability after treatment with a test compound.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol for the MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., SMMC-7721, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzophenone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[12]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle control wells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. This guide has established, through comparative analysis of related compounds, that the benzophenone core is a highly adaptable platform for generating potent bioactive molecules. The SAR analysis suggests that the bromine and methoxy substituents likely play critical roles in target binding and pharmacokinetic properties through mechanisms such as hydrogen bonding, halogen bonding, and metabolic stabilization.
Future work should focus on the systematic synthesis of a library of derivatives based on this scaffold to confirm these hypotheses. Modifications could include:
-
Varying the position of the bromo and methoxy groups.
-
Introducing additional substituents on either phenyl ring to probe for further interactions.
-
Replacing the phenyl rings with heterocyclic systems to explore new chemical space.
By combining the rational synthesis strategies and robust biological evaluation protocols outlined in this guide, researchers can efficiently explore the chemical space around this promising scaffold and accelerate the discovery of new drug candidates.
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A Researcher's Guide to α-Bromination of Aromatic Ketones: A Comparative Analysis of N-Bromosuccinimide and Its Modern Alternatives
The introduction of a bromine atom at the α-position to a carbonyl group is a cornerstone transformation in synthetic organic chemistry. The resulting α-bromo ketones are versatile intermediates, primed for nucleophilic substitution, elimination, and rearrangement reactions, paving the way for the synthesis of complex pharmaceuticals and fine chemicals. For decades, N-bromosuccinimide (NBS) has been the reagent of choice for this purpose, valued for its solid state and ease of handling compared to hazardous liquid bromine.[1][2] However, the pursuit of higher selectivity, milder reaction conditions, and greener synthetic routes has spurred the development of compelling alternatives.
This guide provides an in-depth comparison of traditional NBS-mediated bromination with modern, high-performance alternatives. We will delve into the mechanistic nuances, compare experimental outcomes, and provide actionable protocols to help researchers, scientists, and drug development professionals make informed decisions for their specific synthetic challenges.
The Benchmark: Understanding N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient source of electrophilic bromine for the α-bromination of carbonyl derivatives.[3][4] The reaction typically proceeds via an acid-catalyzed mechanism where the ketone first tautomerizes to its enol form. This electron-rich enol then attacks the electrophilic bromine of NBS. Alternatively, under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN), the reaction can proceed through a radical pathway.[5][6][7]
While effective, NBS is not without its drawbacks. A significant challenge is controlling the regioselectivity between α-bromination of the side chain and electrophilic substitution on an activated aromatic ring.[5][8] Furthermore, the radical pathway can lead to undesired side reactions, and incompatibilities with certain solvents like DMF and THF can pose safety hazards.[9][10]
Caption: General mechanisms for NBS bromination of aromatic ketones.
High-Selectivity Alternative: Copper(II) Bromide (CuBr₂)
Copper(II) bromide has emerged as a highly effective reagent for the selective α-bromination of ketones.[11] It functions as both a Lewis acid to promote enolization and as the bromine source. This method is often lauded as one of the most selective and direct routes to α-bromo ketones.[11][12]
Mechanism of Action: The reaction is believed to proceed through the formation of a copper enolate. The ketone coordinates to the Cu(II) center, facilitating deprotonation to form the enolate. An intramolecular transfer of a bromide ligand from the copper to the α-carbon then yields the α-bromo ketone and copper(I) bromide.[13]
Advantages over NBS:
-
High Regioselectivity: CuBr₂ shows a strong preference for α-bromination over aromatic ring bromination, even with activated aromatic systems.
-
Milder Conditions: Reactions are typically run at reflux in solvents like chloroform and ethyl acetate, avoiding the need for radical initiators or strong acids.[11]
-
Clean Reactions: The heterogeneous nature of the reaction in some solvent systems can simplify workup.[11][12]
Limitations:
-
The reaction is stoichiometric, requiring at least two equivalents of CuBr₂, which generates significant copper waste.
-
Reaction times can be longer compared to some NBS protocols.
Caption: Experimental workflow for CuBr₂ mediated α-bromination.
The Green Chemistry Approach: H₂O₂–HBr System
For researchers prioritizing environmental sustainability, the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) offers an excellent "green" alternative.[14][15] This system generates the active brominating agent, molecular bromine (Br₂), in situ, with water as the only byproduct.[16]
Mechanism of Action: Hydrogen peroxide oxidizes HBr to form bromine and water (H₂O₂ + 2HBr → Br₂ + 2H₂O). The newly formed bromine then reacts with the ketone, typically via an acid-catalyzed enol pathway, to yield the α-bromo ketone. The entire process can often be performed "on water" without the need for organic solvents.[14][15][17]
Advantages over NBS:
-
Environmentally Benign: Utilizes inexpensive and low-toxicity reagents with water as the sole byproduct.[15][18]
-
High Atom Economy: Both bromine atoms from the in situ generated Br₂ are utilized.
-
Catalyst-Free: The reaction proceeds efficiently without the need for a metal or organic catalyst.[14][15]
-
Tunable Selectivity: By diluting the aqueous medium, selectivity can be shifted from α-bromination to ring bromination for activated aryl ketones.[14][15][16]
Limitations:
-
Requires handling of corrosive concentrated HBr.
-
The reaction can be highly exothermic and requires careful control of reagent addition to prevent runaway reactions and over-bromination.
Eco-Friendly Solids: Bromide-Bromate Salts
Another sustainable approach involves the use of a solid mixture of bromide (e.g., NaBr) and bromate (e.g., NaBrO₃) salts.[19][20] Upon acidification, these salts react to generate bromine in situ, providing a safe and easy-to-handle solid source for bromination. This method avoids the handling of both liquid bromine and concentrated HBr.
Mechanism of Action: In an acidic aqueous medium, bromide and bromate ions react according to the stoichiometry: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O. The generated bromine then performs the α-bromination of the ketone.
Advantages over NBS:
-
Safety and Handling: Utilizes stable, non-volatile solid reagents, significantly reducing handling hazards.[19]
-
Green Byproducts: The only byproduct is a benign aqueous salt solution (e.g., sodium sulfate if sulfuric acid is used for acidification).[19]
-
Versatility: This system is effective for a range of transformations, including the synthesis of α-bromo ketones from olefins via bromohydrin intermediates.[19]
Limitations:
-
Requires careful control of pH to initiate and sustain the reaction.
-
Reaction rates may be slower compared to more aggressive reagents.
Modern Photochemical Methods
Visible-light photocatalysis represents the cutting edge of selective halogenation.[21][22] These methods use a photocatalyst (often a metal complex or an organic dye) that, upon absorbing visible light, can initiate a radical bromination process under exceptionally mild conditions.
Mechanism of Action: The excited photocatalyst can generate a bromine radical from a benign bromine source like CH₂Br₂ or CBr₄.[21][22] This bromine radical then acts as a hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from the α-position of the ketone to form a carbon-centered radical, which then reacts to form the final product.[21][23]
Advantages over NBS:
-
Unprecedented Mildness: Reactions often run at room temperature, preserving sensitive functional groups.
-
High Selectivity: The radical generation is precisely controlled by the light source and catalyst, leading to high selectivity.
-
Sustainability: Reduces the need for harsh, stoichiometric reagents and aligns with green chemistry principles.[21]
Limitations:
-
Requires specialized equipment such as a photoreactor or specific LED setups.
-
Photocatalysts can be expensive, and their stability and recyclability are key considerations for scalability.
Performance Comparison: A Head-to-Head Analysis
To facilitate reagent selection, the following table summarizes the key performance characteristics of NBS and its alternatives for the α-bromination of a model substrate, acetophenone.
| Reagent System | Typical Yield (%) | Selectivity (α vs. Ring) | Reaction Conditions | Key Advantages | Key Disadvantages |
| NBS / Catalyst | 70-90[5] | Moderate to Good | Reflux, radical/acid catalyst | Well-established, easy to handle solid | Selectivity issues, potential side reactions[5][8] |
| CuBr₂ | 85-95[11] | Excellent | Reflux in CHCl₃/EtOAc | High α-selectivity, clean reaction[11] | Stoichiometric metal waste |
| H₂O₂ / HBr | 80-97[14][15] | Good to Excellent | Room Temp, "on water" | Green, inexpensive, catalyst-free[15] | Corrosive HBr, exothermic |
| NaBr / NaBrO₃ | 80-90[19] | Good | Room Temp, aqueous acid | Safe solid reagents, benign waste[19] | Requires pH control |
| Photocatalysis | 70-85[21] | Excellent | Room Temp, visible light | Extremely mild, highly selective[21] | Specialized equipment, catalyst cost |
Decision Workflow for Reagent Selection
Caption: A decision-making guide for selecting a bromination reagent.
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone using N-Bromosuccinimide (Baseline)
-
To a solution of acetophenone (10 mmol) in 50 mL of carbon tetrachloride, add N-bromosuccinimide (12 mmol) and a catalytic amount of ammonium acetate (0.5 mmol).[24]
-
Heat the mixture to reflux (approx. 80 °C) with stirring.[24]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.
-
Purify by column chromatography or recrystallization if necessary.
Protocol 2: α-Bromination of Acetophenone using Copper(II) Bromide
-
Suspend copper(II) bromide (22 mmol) in 30 mL of chloroform.[11]
-
Add a solution of acetophenone (10 mmol) in 20 mL of ethyl acetate to the suspension.[11]
-
Heat the mixture to reflux with vigorous stirring. The black CuBr₂ will gradually be replaced by white copper(I) bromide.
-
Monitor the reaction by TLC. The reaction is typically complete in 4-6 hours.
-
Cool the mixture to room temperature and filter off the solid copper(I) bromide.
-
Wash the solid with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the product, which is often pure enough for subsequent steps.
Protocol 3: α-Bromination of Acetophenone using H₂O₂-HBr System
-
In a flask equipped with a dropping funnel and magnetic stirrer, place acetophenone (10 mmol).[14]
-
Add a 48% aqueous solution of HBr (1.5 mL, ~15 mmol) to the ketone and stir for 5 minutes at room temperature.
-
Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of H₂O₂ (2 mL, ~20 mmol) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.[14][15]
-
Upon completion, cautiously add 10 mL of cold water to the reaction mixture.
-
Extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with a dilute solution of sodium bisulfite, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the α-bromoacetophenone.
Conclusion
While N-bromosuccinimide remains a workhorse reagent for the α-bromination of aromatic ketones, the field has evolved significantly. For reactions demanding high selectivity, particularly with electron-rich aromatic rings, Copper(II) Bromide offers a superior alternative. When environmental impact and cost are primary concerns, the H₂O₂-HBr system and bromide-bromate salts provide powerful, green, and efficient solutions. Looking forward, photocatalytic methods are paving the way for brominations under the mildest conditions possible, opening new avenues for the synthesis of complex and sensitive molecules. By understanding the strengths and limitations of each reagent, researchers can now choose the optimal method to achieve their synthetic goals with greater precision, safety, and sustainability.
References
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Moghimi, A. et al. An efficient solvent-free selective bromination of ketones by H2O2-HBr. Available at: [Link]
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Copper(II) bromide - Wikipedia. Available at: [Link]
-
Baxendale, I. R. et al. Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron, 2016. Available at: [Link]
-
Gowda, A. S. P. et al. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Letters in Organic Chemistry, 2013. Available at: [Link]
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Podgoršek, A. et al. Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 2007. Available at: [Link]
-
Podgoršek, A. et al. Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 2007. Available at: [Link]
-
Singh, S. et al. Visible light-induced bromine radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis. RSC Advances, 2024. Available at: [Link]
-
Adimurthy, S. et al. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Available at: [Link]
-
Podgoršek, A. et al. α-Bromination of various ketones in aqueous H2O2-HBr system. ResearchGate. Available at: [Link]
-
a-bromination Using HBr H2O2 APK. Scribd. Available at: [Link]
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Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]
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Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. Available at: [Link]
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Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
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Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI. Available at: [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]
-
Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. Available at: [Link]
-
A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. NIH. Available at: [Link]
-
Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. ResearchGate. Available at: [Link]
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications. Available at: [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Selectivity in NBS Bromination. I. The Reaction of Methyl Enol Ethers of Cyclohexane-1,3-diones. Canadian Science Publishing. Available at: [Link]
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Allylic and Benzylic Bromination with NBS. Chad's Prep. Available at: [Link]
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A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. Available at: [Link]
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Incompatibilities between N-Bromosuccinimide and Solvents. ACS Publications. Available at: [Link]
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Bromine radical enhanced photoreduction of ketones and hydrocarbons for synthesizing tertiary alcohols. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
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A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. Available at: [Link]
-
Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Medium. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3'-methoxybenzophenone
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste is a critical responsibility that underpins the integrity and safety of all laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3'-methoxybenzophenone, a halogenated aromatic ketone. As a Senior Application Scientist, my objective is to offer a scientifically grounded and practical framework that not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship within your laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the 3'-methoxy isomer was not located, data for the closely related 4-Bromo-4'-methoxybenzophenone provides critical safety information. This compound is classified with the following hazards:
-
Skin Irritation: May cause irritation upon direct contact with the skin.[1]
-
Serious Eye Irritation: Poses a risk of serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.
| Hazard Classification | Description | GHS Precautionary Statement (Examples) |
| Skin Irritation | May cause redness, itching, or inflammation upon skin contact. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2] |
| Serious Eye Irritation | Can cause significant and potentially damaging irritation to the eyes. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Inhalation may irritate the respiratory system, causing coughing or shortness of breath. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[3] The following protocol is designed to ensure a systematic and safe disposal process.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is accurate identification and segregation. As a brominated organic compound, this compound falls into the category of halogenated organic waste .
-
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[4] Co-mingling this waste with non-halogenated solvents can complicate and increase the cost of disposal.
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Ensure this container is clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Never mix this compound with other waste streams such as non-halogenated solvents, aqueous waste, or solid non-hazardous waste.
Step 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the irritant nature of this compound, stringent safety measures are necessary during handling.
-
Causality: Direct contact with skin or eyes can cause irritation, and inhalation of the solid powder can irritate the respiratory tract.[1] Engineering controls and PPE provide the primary barriers to exposure.
Procedure:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation risk.
-
Wear the following minimum PPE:
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
Chemically resistant gloves (nitrile is a common and effective choice).
-
Closed-toe shoes.
-
Step 3: Containerization of Waste
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Causality: Improperly sealed or incompatible containers can lead to spills, releasing hazardous materials into the laboratory environment.
Procedure:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
For solid waste, line the container with a durable plastic bag.
-
Keep the waste container closed at all times, except when adding waste. This minimizes the release of any volatile components and prevents contamination.
-
Store the waste container in a designated satellite accumulation area that is away from incompatible materials.
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Causality: Items such as gloves, weigh boats, and paper towels can retain residual amounts of the chemical, posing an exposure risk if not handled correctly.
Procedure:
-
Place all contaminated disposable materials (e.g., gloves, wipes, weighing paper) into the designated "Halogenated Organic Solids" waste container.
-
For contaminated reusable glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in a designated "Halogenated Organic Liquid Waste" container.
Step 5: Arranging for Final Disposal
The final step is to transfer the accumulated waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Causality: The treatment and disposal of hazardous waste are highly regulated activities that can only be performed by certified facilities.[3]
Procedure:
-
Once the waste container is full (typically around 80% capacity to prevent overfilling), seal it securely.
-
Complete any necessary waste pickup request forms as required by your institution's EHS office.
-
Ensure all labeling is clear and legible before the scheduled pickup.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- 4-BROMO-4'-METHOXYBENZOPHENONE - Safety D
- SAFETY DATA SHEET - 4'-Bromoacetophenone. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Bromophenol. Sigma-Aldrich.
- Laboratory Chemical Waste Management. CSIR IIP.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents | Environment, Health and Safety. Cornell EHS.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Steps in Complying with Regul
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3'-methoxybenzophenone
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Bromo-3'-methoxybenzophenone is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instilling a deep understanding of why each protective measure is a critical component of a self-validating safety system.
Hazard Identification: The Foundation of Your Safety Protocol
Before any container is opened, a thorough understanding of the specific risks posed by this compound is essential. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from closely related brominated aromatic ketones provide a reliable hazard profile. The principle of chemical analogy is a cornerstone of laboratory safety, allowing us to anticipate risks and implement robust protective measures.
Based on GHS classifications for analogous compounds, the primary hazards are summarized below.[1][2][3]
| Hazard Class | GHS Hazard Statement | Primary Route of Exposure | Consequence | Source Citation(s) |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | Localized redness, inflammation, or rash. | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Ocular Contact | Significant irritation, redness, and potential for damage. | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation | Irritation of the nose, throat, and lungs; coughing. | [1][3] |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Ingestion, Dermal, Inhalation | Systemic toxic effects. | [2][4] |
The physical form of this compound, typically a solid powder, makes the inhalation of fine dust a primary concern during weighing and transfer operations.[5] Therefore, our PPE strategy must create an impermeable barrier against both particulate matter and potential chemical contact.
The Core PPE Ensemble: Your Last Line of Defense
While engineering controls like a certified chemical fume hood are the first and most critical line of defense, your PPE ensemble provides the essential final barrier. Each component is chosen to counteract the specific hazards identified above.
Eye and Face Protection: Non-Negotiable
Direct contact with even small amounts of this compound dust can cause serious eye irritation.[6]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8]
-
Best Practice/Increased Risk: For operations involving larger quantities (>10g) or where there is any risk of splashing (e.g., during dissolution), supplement safety goggles with a full-face shield. This provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Hand Protection: The choice of glove is one of the most critical decisions in your PPE plan. Because this compound is both a skin irritant and an aromatic ketone, glove selection must be deliberate.[9][10]
| Glove Material | Recommended Use Case | Rationale & Limitations | Source Citation(s) |
| Nitrile | Good: Handling small quantities of solid, brief contact. | Provides excellent protection against solid particulates. However, breakthrough times for aromatic ketones can be low. Always use a fresh pair and dispose of immediately after handling.[11] | [2][7] |
| Butyl or PVA Coated | Excellent: Handling solutions, cleaning spills, prolonged contact. | These materials offer superior resistance to ketones and aromatic solvents.[12][13] PVA gloves, in particular, are highly effective but should not be used with water-based solutions.[12] | [9][12][13] |
Crucial Step: Always inspect gloves for tears or pinholes before use.[7] Use proper removal technique by peeling the glove off from the cuff, turning it inside out, to avoid skin contact with a contaminated surface.[10]
Body Protection: A standard, clean, flame-resistant laboratory coat is mandatory to protect skin and personal clothing from contamination.[8] Ensure the coat is fully buttoned. For tasks with a higher risk of significant contamination, such as cleaning up a large spill, a disposable chemical-resistant coverall is recommended.[14]
Respiratory Protection: Safeguarding Your Internal Systems
Your primary method for preventing inhalation of this compound dust must be an engineering control.[15]
-
Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[8][11] This captures dust at the source, preventing it from entering your breathing zone.
-
Secondary Control (When Required): A respirator is necessary if engineering controls are insufficient or unavailable (e.g., during a large spill cleanup). A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is effective against dust. If the compound is dissolved in a volatile organic solvent, a combination cartridge for organic vapors and particulates should be used.[16]
Procedural Blueprint: A Validated Workflow for Safe Handling
A safe outcome is the result of a deliberate, systematic process. The following workflow integrates PPE use into a coherent operational plan, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Pre-Operational Safety Checklist:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Confirm the location and operational readiness of the nearest safety shower, eyewash station, and chemical spill kit.
-
Meticulously inspect your PPE for any defects: check gloves for holes, goggles for cracks, and your lab coat for contamination.[7]
-
Don your complete PPE ensemble: lab coat, safety goggles, and the appropriate gloves.
-
-
Safe Handling Protocol (Inside Fume Hood):
-
Conduct all manipulations of the solid compound well inside the fume hood sash.
-
When weighing, use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust, such as dropping or pouring from a height.
-
Promptly and securely close the primary container after dispensing the material.[1]
-
If making a solution, add solvents slowly to avoid splashing.
-
-
Decontamination and Disposal:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol), disposing of the wipes in the designated waste container.
-
Waste Segregation is Critical: this compound is a halogenated organic compound. All solid waste, contaminated materials (like gloves and wipes), and solutions must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[11] Do not mix with non-halogenated waste.
-
Follow a specific doffing procedure to prevent self-contamination: first, remove gloves using the inside-out technique, then remove your lab coat and goggles.
-
Immediately wash your hands with soap and water after removing all PPE.[1][17]
-
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Spill: Alert others in the area. For a small spill within a fume hood, use a chemical absorbent from a spill kit to contain and collect the material. Place the absorbed material in the halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating this expert-level understanding of hazards with a procedural, systems-based approach to safety, you can confidently handle this compound, ensuring the integrity of both your research and your personal well-being.
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff. (n.d.). Retrieved from [Link]
-
Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 4-BROMO BENZOPHENONE. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 4-BROMO-4'-METHOXYBENZOPHENONE - Safety Data Sheet [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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- 13. polycohealthline.com [polycohealthline.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
